Biotin-PEG3-CH2COOH
Description
The exact mass of the compound this compound is 433.18827151 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O7S/c22-15(19-5-6-26-7-8-27-9-10-28-11-16(23)24)4-2-1-3-14-17-13(12-29-14)20-18(25)21-17/h13-14,17H,1-12H2,(H,19,22)(H,23,24)(H2,20,21,25)/t13-,14-,17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOKSJSRBNCFAS-ZQIUZPCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Biotin-PEG3-CH2COOH for Researchers and Drug Development Professionals
Introduction
Biotin-PEG3-CH2COOH is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and targeted protein degradation strategies. This molecule incorporates three key functional domains: a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. The PEG linker, consisting of three ethylene glycol units, enhances the water solubility of the molecule and the resulting conjugates, while also providing a flexible spacer arm to minimize steric hindrance. The terminal carboxylic acid can be activated for covalent linkage to primary amines on proteins, peptides, or other biomolecules. This unique combination of features makes this compound a versatile tool for a wide range of applications in biomedical research and drug development, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs).
Core Properties and Quantitative Data
A comprehensive summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various chemical suppliers and public databases.
| Property | Value |
| Chemical Name | 2-(2-(2-(2-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)ethoxy)acetic acid |
| Synonyms | Biotin-PEG3-Acid, 11-(Biotinamido)-3,6,9-trioxaundecanoic acid |
| Molecular Formula | C18H31N3O7S |
| Molecular Weight | 433.52 g/mol |
| CAS Number | 1189560-96-0 |
| Appearance | White to off-white solid or powder |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, DMSO, and DMF |
| Storage Conditions | Store at -20°C, protected from moisture and light |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in key experimental workflows.
Synthesis of this compound
The following protocol is a representative method for the synthesis of Biotin-PEG3-COOH based on analogous chemical syntheses.[1]
Materials:
-
Biotin-PEG3-t-butyl ester (Biotin-PEG3-tBu)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Dissolve Biotin-PEG3-tBu in dichloromethane.
-
Add trifluoroacetic acid to the solution and stir at room temperature for approximately 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the careful addition of saturated sodium carbonate solution until the pH is neutral.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the final product, Biotin-PEG3-COOH, as a white solid.
Biotinylation of Proteins using this compound
This protocol describes the covalent labeling of primary amines on a target protein.
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry, inert atmosphere, dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF.
-
Allow the reaction to proceed at room temperature for at least 1 hour to form the NHS ester.
-
-
Protein Labeling:
-
Prepare the target protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Add the activated Biotin-PEG3-NHS ester solution to the protein solution. A 10-20 fold molar excess of the biotin reagent over the protein is a good starting point, but the optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Biotinylated Protein:
-
Remove the excess, unreacted biotinylation reagent and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Application in PROTAC Synthesis
This compound can serve as a linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, forming a PROTAC. The biotin moiety can then be used for purification or detection.
Materials:
-
This compound
-
Ligand for POI with a free amine group
-
Ligand for E3 ligase with a suitable functional group for conjugation
-
Peptide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous DMF
-
Diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Coupling to POI Ligand:
-
Dissolve this compound, the POI ligand-amine, HATU, and HOBt in anhydrous DMF.
-
Add DIPEA to the reaction mixture and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the Biotin-PEG3-Linker-POI-Ligand conjugate by preparative HPLC.
-
-
Coupling to E3 Ligase Ligand:
-
The purified conjugate from the previous step will have a free functional group (from the E3 ligase ligand) that can be coupled to the corresponding reactive group on the E3 ligase ligand. The specific chemistry will depend on the nature of the reactive groups.
-
Follow standard bioconjugation protocols for the specific coupling reaction.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Protein Pull-Down Assay using a Biotinylated Bait
This protocol outlines the use of a protein biotinylated with this compound to isolate interacting "prey" proteins from a cell lysate.[2][3][4][5]
Materials:
-
Biotinylated bait protein
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cell lysate containing potential prey proteins
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)
Procedure:
-
Preparation of Cell Lysate:
-
Lyse cells in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immobilization of Bait Protein:
-
Wash the streptavidin beads/resin with wash buffer.
-
Incubate the beads/resin with the biotinylated bait protein to allow for binding.
-
Wash the beads/resin to remove any unbound bait protein.
-
-
Incubation with Prey Proteins:
-
Add the cell lysate to the beads/resin with the immobilized bait protein.
-
Incubate with gentle rotation to allow for the interaction between the bait and prey proteins.
-
-
Washing:
-
Wash the beads/resin extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads/resin using an appropriate elution buffer. For subsequent analysis by SDS-PAGE and Western blotting, boiling in SDS-PAGE sample buffer is common.
-
Visualizations
Experimental Workflow: Protein Biotinylation
Caption: A flowchart illustrating the key steps in labeling a target protein with this compound.
Logical Relationship: PROTAC-Mediated Protein Degradation
Caption: The logical steps involved in PROTAC-mediated degradation of a target protein.
Signaling Pathway: Ubiquitin-Proteasome System
Caption: A simplified diagram of the enzymatic cascade in the ubiquitin-proteasome protein degradation pathway.
References
- 1. CN107163243A - A kind of preparation method of Pegylation biotin derivative - Google Patents [patents.google.com]
- 2. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. bioclone.net [bioclone.net]
An In-depth Technical Guide to Biotin-PEG3-CH2COOH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-CH2COOH is a heterobifunctional crosslinker that integrates a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group. This unique combination of features makes it a versatile tool in bioconjugation, diagnostics, and drug delivery. The PEG3 linker enhances aqueous solubility, reduces steric hindrance, and provides a flexible spacer arm, facilitating the interaction of the biotin group with its binding partners. The terminal carboxyl group allows for covalent attachment to primary amines on proteins, peptides, and other biomolecules through the formation of stable amide bonds, typically via carbodiimide chemistry (EDC/NHS). This guide provides a comprehensive overview of the structure, properties, and common applications of this compound.
Core Structure and Properties
This compound, also known as Biotin-PEG3-Acetic Acid, possesses a well-defined chemical structure that dictates its functionality.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | C18H31N3O7S |
| Molecular Weight | 433.5 g/mol [1][2] |
| CAS Number | 1189560-96-0[1][2] |
| Appearance | White to off-white solid; may appear waxy or sticky[3] |
| Purity | Typically ≥95% |
| Solubility | Soluble in water, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) |
| Storage Conditions | Store at -20°C, protected from moisture |
Key Applications and Experimental Protocols
The unique trifunctional nature of this compound lends itself to a variety of applications in research and development.
Bioconjugation to Amine-Containing Molecules
The terminal carboxyl group can be activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds. This is a fundamental technique for biotinylating antibodies, enzymes, and other proteins.
This protocol outlines the general steps for conjugating this compound to a protein containing primary amines.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the protein to be labeled in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Immediately before use, prepare stock solutions of this compound, EDC, and NHS in the Activation Buffer.
-
-
Activation of Carboxyl Groups:
-
In a microcentrifuge tube, mix this compound with EDC and NHS in Activation Buffer. A molar excess of EDC and NHS over this compound is recommended (e.g., 2-5 fold).
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution. The molar ratio of the biotin linker to the protein should be optimized for the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the protein-containing fractions. The biotinylated protein is now ready for use in downstream applications.
-
Use in Immunoassays (ELISA)
Biotinylated proteins are widely used in Enzyme-Linked Immunosorbent Assays (ELISAs) to enhance signal detection. The high affinity of the biotin-streptavidin interaction provides a powerful amplification step.
Caption: Workflow of a biotin-streptavidin amplified ELISA.
PROTAC Development
This compound can serve as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). One end of the linker can be conjugated to a ligand for a target protein, and the other end to a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein. The biotin moiety can be used for purification or detection of the PROTAC molecule.
Caption: PROTAC mechanism utilizing a bifunctional linker.
Surface Functionalization
The carboxyl group of this compound can be used to functionalize amine-modified surfaces, such as beads or sensor chips, for the development of affinity matrices and biosensors.
Caption: Workflow for surface functionalization and target capture.
Conclusion
This compound is a highly valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an indispensable tool for a wide range of applications, from basic research to the development of novel diagnostics and therapeutics. The experimental protocols and workflows provided in this guide offer a starting point for the successful implementation of this powerful crosslinker in various scientific endeavors.
References
Synthesis of Biotin-PEG3-CH2COOH: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of Biotin-PEG3-CH2COOH, a valuable heterobifunctional linker used extensively in bioconjugation, drug delivery, and diagnostic applications. This document details a reliable two-step synthetic pathway, commencing from the commercially available Boc-NH-PEG3-CH2COOH. The protocols provided herein are designed to be clear and reproducible for researchers in the fields of chemistry, biology, and pharmaceutical sciences.
Overview of the Synthetic Pathway
The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial deprotection of an amine-protected PEG linker followed by the coupling of biotin via an activated ester. This approach ensures high yields and purity of the final product.
The overall synthetic scheme is as follows:
Caption: Two-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Boc Deprotection of Boc-NH-PEG3-CH2COOH
This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus of the PEG linker using trifluoroacetic acid (TFA).[1][2][3]
Materials:
-
Boc-NH-PEG3-CH2COOH
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve Boc-NH-PEG3-CH2COOH (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirring solution, add TFA (10-20 equivalents, or a 1:1 v/v mixture with DCM).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The product, H2N-PEG3-CH2COOH, will have a lower Rf value (be more polar) than the starting material.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield H2N-PEG3-CH2COOH as a viscous oil or solid. The product is often used in the next step without further purification.
Step 2: Biotinylation of H2N-PEG3-CH2COOH
This protocol describes the coupling of the deprotected amine-PEG-acid with an N-hydroxysuccinimide (NHS) ester of biotin to form the final product.[4][5]
Materials:
-
H2N-PEG3-CH2COOH (from Step 1)
-
Biotin-NHS ester
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Round-bottom flask, protected from light
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve H2N-PEG3-CH2COOH (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
In a separate vial, dissolve Biotin-NHS ester (1.0-1.2 equivalents) in anhydrous DMF.
-
Add the Biotin-NHS ester solution to the H2N-PEG3-CH2COOH solution with stirring.
-
Add TEA or DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 4-12 hours, protected from light.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the DMF under reduced pressure.
Purification
Purification of the final product, this compound, is typically achieved by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., DCM) and pack a glass column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a white to off-white solid.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |
| Boc-NH-PEG3-CH2COOH | C₁₃H₂₅NO₇ | 307.34 | >95% |
| H2N-PEG3-CH2COOH | C₈H₁₇NO₅ | 207.22 | - |
| Biotin-NHS ester | C₁₄H₁₉N₃O₅S | 341.38 | >98% |
| This compound | C₁₈H₃₁N₃O₇S | 433.52 | >95% |
Note: The yield for each step can vary depending on the reaction scale and purification efficiency, but yields of 70-90% are commonly reported for similar Boc deprotection and NHS ester coupling reactions.
Characterization
The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR spectroscopy and mass spectrometry.
¹H NMR Spectroscopy:
A representative ¹H NMR spectrum of a biotin-PEG conjugate would show characteristic peaks for the biotin moiety, the PEG linker, and the terminal carboxylic acid group.
-
Biotin Protons: Signals corresponding to the protons of the biotin ring system are typically observed in the regions of 4.1-4.5 ppm, 2.6-3.2 ppm, and 1.2-1.8 ppm.
-
PEG Protons: A prominent multiplet or singlet corresponding to the ethylene glycol repeating units (-OCH₂CH₂O-) is expected around 3.6 ppm.
-
Methylene Protons adjacent to Carboxyl Group: The -CH₂COOH protons typically appear as a singlet around 4.0 ppm.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to Biotin-PEG3-CH2COOH: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Biotin-PEG3-CH2COOH, a versatile biotinylation reagent widely used in biomedical research and drug development. This document details its chemical identification, properties, and core applications, offering specific experimental protocols and visual workflows to facilitate its effective use in the laboratory.
Chemical Identification and Properties
This compound, also known as Biotin-PEG3-acetic acid, is a functionalized biotin derivative that incorporates a triethylene glycol (PEG3) spacer arm terminating in a carboxylic acid group. This structure imparts valuable characteristics for bioconjugation. The biotin moiety provides a high-affinity binding site for avidin and streptavidin, while the hydrophilic PEG spacer enhances water solubility and reduces steric hindrance. The terminal carboxylic acid allows for covalent attachment to primary amines on proteins, peptides, antibodies, and other biomolecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1189560-96-0 |
| Molecular Formula | C18H31N3O7S |
| Molecular Weight | 433.52 g/mol |
| IUPAC Name | 2-[2-[2-(2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}ethoxy)ethoxy]ethoxy]acetic acid |
| Synonyms | Biotin-PEG3-acetic acid, 11-(Biotinamido)-3,6,9-trioxaundecanoic acid |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, DMF |
| Storage | Store at -20°C, protected from moisture |
Core Applications
The unique properties of this compound make it a valuable tool in a variety of research and development applications:
-
Biotinylation of Biomolecules: The most common application is the covalent labeling of proteins, antibodies, and peptides with biotin. This is typically achieved by activating the terminal carboxyl group to form a reactive ester (e.g., an N-hydroxysuccinimide [NHS] ester) that then readily reacts with primary amines on the target biomolecule.
-
Immunoassays: Biotinylated antibodies are fundamental components of many sensitive detection methods, including ELISA, Western blotting, and immunohistochemistry. The strong and specific interaction between biotin and streptavidin (or avidin)-conjugated enzymes or fluorophores allows for significant signal amplification.
-
Targeted Drug Delivery: Biotin can serve as a targeting ligand to deliver drugs or imaging agents to cells that overexpress biotin receptors or transporters, such as many types of cancer cells.[1][2] The PEG spacer can improve the pharmacokinetic properties of the drug conjugate.
-
Affinity Purification: Biotinylated molecules can be easily isolated from complex mixtures using avidin or streptavidin-immobilized supports, such as beads or columns.
-
Surface Modification: The carboxylic acid handle allows for the immobilization of biotin onto surfaces, creating platforms for biosensor development and other diagnostic applications.
Experimental Protocols
The following section provides a detailed protocol for the conjugation of this compound to a protein via EDC/NHS chemistry. This two-step process involves the activation of the carboxylic acid followed by its reaction with primary amines on the protein.
Protocol: EDC/NHS-Mediated Conjugation of this compound to a Protein
This protocol is a general guideline and may require optimization for specific proteins and applications.
Materials:
-
This compound (CAS 1189560-96-0)
-
Protein to be labeled (in an amine-free buffer, e.g., PBS or MES)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
Step 1: Preparation of Reagents
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of NHS or Sulfo-NHS in anhydrous DMF or DMSO or water, respectively (e.g., 10 mg/mL).
-
Prepare a stock solution of EDC in Activation Buffer or water immediately before use (e.g., 10 mg/mL). Do not store EDC in solution.
-
Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine this compound, NHS (or Sulfo-NHS), and EDC in Activation Buffer. A typical molar ratio is 1:1.2:1.2 (Biotin-PEG:NHS:EDC). The final concentration of each component will depend on the scale of the reaction.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
Step 3: Conjugation to the Protein
-
Immediately add the activated Biotin-PEG3-NHS ester solution to the protein solution in Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.
-
The molar excess of the biotinylation reagent over the protein will determine the degree of labeling and should be optimized. A starting point is a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching and Purification
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.
Step 5: Characterization and Storage
-
Determine the degree of biotinylation using a suitable method, such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Store the biotinylated protein under conditions appropriate for the unmodified protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Signaling Pathways and Experimental Workflows
This compound is instrumental in developing targeted therapies. Below are diagrams illustrating the experimental workflow for protein biotinylation and a representative signaling pathway for targeted drug delivery.
Experimental Workflow for Protein Biotinylation
Caption: Workflow for EDC/NHS-mediated protein biotinylation.
Signaling Pathway: Folate Receptor-Mediated Endocytosis for Targeted Drug Delivery
Many cancer cells overexpress the folate receptor. A therapeutic agent conjugated to this compound, and subsequently complexed with a folate-avidin conjugate, can be targeted to these cells.
Caption: Folate receptor-mediated targeted drug delivery.
Logical Relationship: Avidin-Biotin Based Immunoassay
The high affinity of the avidin-biotin interaction is leveraged in immunoassays for signal amplification and enhanced detection sensitivity.
References
A Technical Guide to Biotin-PEG3-Carboxylic Acid Derivatives for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-PEG3-CH2COOH and its closely related analogue, Biotin-PEG3-CH2CH2COOH. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering detailed information on their chemical properties, applications, and relevant experimental protocols. A key focus of this guide is to clarify the common nomenclature and provide a practical workflow for the biotinylation of proteins, a fundamental technique in various scientific disciplines.
Understanding the Nomenclature: Acetic vs. Propionic Acid Derivatives
In the field of bioconjugation, the nomenclature for PEGylated biotin reagents can sometimes be ambiguous. The term "Biotin-PEG3-COOH" is often used generically, which can lead to confusion between two distinct molecules. The key difference lies in the length of the alkyl chain attached to the terminal carboxylic acid.
-
This compound (Biotin-PEG3-acetic acid): This molecule contains a carboxymethyl group at the terminus of the PEG spacer.
-
Biotin-PEG3-CH2CH2COOH (Biotin-PEG3-propionic acid): This molecule has a slightly longer carboxyethyl group.
While the difference in the spacer arm length is minor, it can subtly influence the reactivity and spatial orientation of the biotin molecule upon conjugation. It is crucial for researchers to be aware of this distinction and to verify the exact chemical structure provided by their supplier. This guide will provide data for both of these commonly used reagents to ensure clarity.
Core Properties and Specifications
The following table summarizes the key quantitative data for both Biotin-PEG3-acetic acid and Biotin-PEG3-propionic acid, facilitating a direct comparison of their physicochemical properties.
| Property | This compound (Acetic Acid Derivative) | Biotin-PEG3-CH2CH2COOH (Propionic Acid Derivative) |
| Synonyms | Biotin-PEG3-acetic Acid, 11-(Biotinamido)-3,6,9-trioxaundecanoic Acid[1][2] | Biotin-PEG3-acid, Biotin-PEG3-propionic acid[3][4] |
| Molecular Formula | C18H31N3O7S[5] | C19H33N3O7S |
| Molecular Weight | 433.5 g/mol | 447.55 g/mol |
| CAS Number | 1189560-96-0 | 252881-76-8 |
| Purity | Typically ≥95% | Typically ≥95% - 98% |
| Appearance | White to off-white solid | White to off-white solid or waxy solid |
| Solubility | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF |
| Storage Conditions | -20°C, protect from moisture | -20°C, protect from moisture |
Experimental Protocol: Antibody Biotinylation via Amine Coupling
This protocol provides a detailed methodology for the biotinylation of an antibody using an N-hydroxysuccinimide (NHS) ester-activated form of Biotin-PEG3-acid. The carboxylic acid group of Biotin-PEG3-acid can be readily activated to an NHS ester using standard carbodiimide chemistry (e.g., with EDC and NHS or Sulfo-NHS), making it reactive towards primary amines (lysine residues and the N-terminus) on the antibody.
Materials:
-
Antibody of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG3-acid (either acetic or propionic derivative)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25 desalting column)
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay kit for biotin quantification
Procedure:
-
Antibody Preparation:
-
Dialyze the antibody against 2-3 changes of Reaction Buffer (PBS, pH 7.4) to remove any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide).
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.
-
-
Activation of Biotin-PEG3-acid (Preparation of NHS ester):
-
Immediately before use, dissolve Biotin-PEG3-acid, EDC, and NHS (or Sulfo-NHS) in anhydrous DMSO to a concentration of 10-20 mM.
-
In a separate microcentrifuge tube, combine the Biotin-PEG3-acid, EDC, and NHS solutions at a molar ratio of approximately 1:1.2:1.2.
-
Incubate at room temperature for 15-30 minutes to generate the NHS-activated Biotin-PEG3-acid.
-
-
Biotinylation Reaction:
-
Add a 10- to 40-fold molar excess of the freshly prepared NHS-activated Biotin-PEG3-acid solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the protein fractions, which will elute in the void volume. Monitor the protein elution by measuring the absorbance at 280 nm.
-
-
Quantification of Biotin Incorporation (HABA Assay):
-
Determine the degree of biotinylation using a HABA assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by the biotin on the antibody, which results in a decrease in absorbance at 500 nm.
-
Follow the manufacturer's protocol for the HABA assay kit to calculate the moles of biotin per mole of antibody.
-
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key experimental workflow for antibody biotinylation and a conceptual signaling pathway where a biotinylated antibody might be used.
Caption: Workflow for the biotinylation of an antibody using an activated Biotin-PEG3-acid reagent.
Caption: Application of a biotinylated antibody in a cell-based signaling assay.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. Biotin Affinity Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Purification of DNA-binding proteins using biotin/streptavidin affinity systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Navigating the Solubility Landscape of Biotin-PEG3-CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-CH2COOH, a key reagent in bioconjugation and drug delivery. Understanding its behavior in various solvents is critical for the successful design and execution of experiments, ensuring reproducibility and the integrity of results. This document offers both qualitative and estimated quantitative solubility data, alongside a detailed experimental protocol for in-house determination.
Core Concepts: Structure and Solubility
This compound, also known as Biotin-PEG3-Acid, is a heterobifunctional linker composed of three key moieties: a biotin group for high-affinity binding to streptavidin and avidin, a hydrophilic triethylene glycol (PEG3) spacer to enhance water solubility and reduce steric hindrance, and a terminal carboxylic acid group for covalent conjugation to primary amines. The interplay of these components dictates its solubility profile. The presence of the PEG spacer generally imparts good aqueous solubility, a crucial feature for biological applications.
Qualitative Solubility Profile
Multiple suppliers of this compound consistently report its solubility in a range of common laboratory solvents. This qualitative information provides a foundational understanding of suitable solvent systems for stock solution preparation and experimental use.
This compound is generally described as soluble in:
-
Water[1]
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
The hydrophilic nature of the PEG spacer is a key contributor to its water solubility.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not widely published. However, by examining the solubility of structurally analogous compounds where the terminal carboxylic acid is replaced by other functional groups, a reasonable estimation can be made. These analogs share the same Biotin-PEG3 core structure, suggesting their solubility behavior will be comparable.
| Compound Name | Terminal Group | Solvent | Reported Solubility |
| Biotin-PEG3-azide | Azide (-N₃) | DMSO | 100 mg/mL |
| Water | 10 mg/mL | ||
| Amine-PEG3-Biotin | Amine (-NH₂) | DMSO | 250 mg/mL |
| Water | ≥ 50 mg/mL | ||
| EZ-Link™ TFP-PEG3-Biotin | TFP ester | Water/Buffer | 5-7 mg/mL |
Based on this data, it is anticipated that this compound will exhibit good to excellent solubility in DMSO and moderate to good solubility in water. The presence of the carboxylic acid group, which can be ionized, may further influence its solubility in aqueous solutions depending on the pH.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility values for their specific experimental conditions, the following protocol, adapted from established methods such as the OECD 105 guideline for testing of chemicals, can be employed. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a substance.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., deionized water, PBS, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another sensitive analytical instrument.
Procedure:
-
Preparation:
-
Ensure the this compound is of high purity.
-
Bring the solvent and the compound to the desired experimental temperature (e.g., 25 °C).
-
-
Saturation:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture. The agitation should be sufficient to keep the solid suspended but not so vigorous as to cause foaming or splashing.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) at a constant temperature. This ensures that the solvent is fully saturated with the compound.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to avoid overestimation of solubility.
-
Dilute the filtered sample with a known volume of the solvent to a concentration that is within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a pre-validated HPLC method or another suitable analytical technique to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the concentration in the experimental sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Logical Relationships in Solubility
The solubility of this compound is governed by the principle of "like dissolves like." Its amphiphilic nature, with a nonpolar biotin core and a polar PEG chain and carboxylic acid, allows for solubility in a range of solvents.
References
Unraveling the Nomenclature of Biotin-PEG3-acetic acid: A Technical Overview
For researchers, scientists, and professionals in drug development, precise molecular identification is paramount. This guide provides a concise yet comprehensive overview of the chemical nomenclature for Biotin-PEG3-acetic acid, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic assay development.
Chemical Synonyms
The compound is known by several names in scientific literature and commercial catalogs. This table summarizes the most frequently encountered synonyms, facilitating easier identification across various platforms.
| Synonym | Source |
| 11-(Biotinamido)-3,6,9-trioxaundecanoic Acid | This is one of the most common chemical names, clearly describing the biotin amide linked to an 11-carbon chain with three oxygen atoms. |
| Biotin-PEG3-acid | A widely used shorthand name where "PEG3" indicates a polyethylene glycol linker with three ethylene glycol units. |
IUPAC Name
The systematic name for Biotin-PEG3-acetic acid, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is:
11-{[5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}-3,6,9-trioxaundecanoic acid
This formal name precisely describes the molecular structure, including the stereochemistry of the biotin moiety.
Molecular Structure and Logical Relationship
The structure of Biotin-PEG3-acetic acid consists of three key components: the biotin vitamin, a tri-ethylene glycol (PEG3) spacer, and a terminal carboxylic acid group. The logical relationship between these components is illustrated in the diagram below.
This technical summary provides the essential nomenclature for the accurate identification and documentation of Biotin-PEG3-acetic acid in a research and development setting. The provided synonyms and the formal IUPAC name, alongside a clear structural breakdown, aim to support clear communication and data integrity in scientific endeavors.
An In-depth Technical Guide to the Hydrophilic Properties of the Biotin-PEG3 Linker
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Biotin-PEG3 linker, focusing on the core hydrophilic properties conferred by its polyethylene glycol (PEG) spacer. We will explore the chemical basis for its hydrophilicity, present quantitative data, detail its impact on common experimental applications, and provide standardized protocols and workflows.
Introduction: The Role of Linkers in Biotinylation
The biotin-avidin (or streptavidin) interaction is one of the strongest non-covalent bonds known in nature, making it an indispensable tool for affinity purification, immobilization, and detection assays in life sciences.[1] Biotinylation, the process of attaching biotin to a molecule of interest, requires a spacer arm or "linker" to connect the biotin moiety to the target biomolecule.
The linker is not merely a passive connector; its physicochemical properties profoundly influence the performance of the final conjugate. The Biotin-PEG3 linker incorporates a three-unit, monodisperse polyethylene glycol chain between the biotin and a reactive functional group. This PEG spacer is the key to its advantageous properties, primarily its pronounced hydrophilicity.
Core Hydrophilic Properties of the PEG3 Linker
The hydrophilicity of the Biotin-PEG3 linker is derived from the repeating ethylene glycol units (-CH₂CH₂O-). The oxygen atoms in this backbone are electronegative and readily form hydrogen bonds with water molecules. This interaction creates a tightly associated hydration shell around the linker, effectively making it an extension of the aqueous environment. This fundamental property translates into several critical benefits for bioconjugation and assay development.
Key Benefits of Hydrophilicity:
-
Enhanced Aqueous Solubility : The PEG3 spacer imparts its water-soluble character to the entire biotinylated molecule.[2][3] This is particularly valuable when conjugating hydrophobic peptides, small molecules, or when aiming for a high drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs), which can otherwise lead to aggregation.[4][5]
-
Reduction of Non-Specific Binding : The hydration shell acts as a physical barrier, significantly reducing non-specific hydrophobic interactions between the conjugate and other surfaces, such as microplates or chromatography resins. This leads to lower background signals and improved signal-to-noise ratios in sensitive assays like ELISA and pull-down experiments.
-
Minimized Protein Aggregation : By increasing the overall hydrophilicity of a labeled protein, the PEG3 linker helps prevent the formation of aggregates, which can occur when multiple hydrophobic linkers are attached to a protein's surface. This ensures the biological activity and stability of the conjugated protein.
-
Reduced Steric Hindrance : The flexible, 15.7 Å spacer arm extends the biotin moiety away from the surface of the conjugated molecule. This increased accessibility is crucial for efficient binding to the deep biotin-binding pocket of streptavidin, overcoming potential steric hindrance caused by the size of the labeled molecule.
Quantitative Data and Physical Properties
While precise solubility values can vary based on the terminal reactive group and buffer conditions, the PEG3 linker consistently enhances aqueous solubility. Below is a summary of key quantitative data for common Biotin-PEG3 linker derivatives.
| Property | Biotin-PEG3-Acid | Biotin-PEG3-Amine | TFP-PEG3-Biotin |
| Molecular Weight | 447.55 g/mol | 418.6 g/mol | 694.74 g/mol |
| Chemical Formula | C₁₉H₃₃N₃O₇S | C₁₈H₃₄N₄O₅S | C₃₀H₄₂N₄O₈F₄S |
| Spacer Arm Length | ~15.7 Å | ~15.7 Å | 32.6 Å (includes TFP group) |
| Aqueous Solubility | Soluble in DMSO; hydrophilicity is transferred to the conjugate. | Enhances aqueous solubility of the conjugate. | 5-7 mg/mL in water/buffer. |
Note: The spacer arm length of the core Biotin-PEG3 structure is approximately 15.7 angstroms. The total length can vary depending on the terminal reactive group.
Visualizing the Structure and Function of Biotin-PEG3
The following diagrams illustrate the molecular basis of the linker's properties and its application in a common experimental workflow.
Caption: Molecular components and hydrophilic interaction of the Biotin-PEG3 linker.
Caption: How the PEG3 linker's hydration shell reduces non-specific binding.
Experimental Protocol: Protein Pull-Down Assay
This protocol outlines the use of a Biotin-PEG3-labeled "bait" protein to capture interacting "prey" proteins from a cell lysate using streptavidin-coated magnetic beads. The hydrophilicity of the PEG3 linker is critical during the wash steps to ensure low background and high specificity.
Materials:
-
Biotin-PEG3-NHS ester (or other amine-reactive variant)
-
Purified "bait" protein (1-2 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Streptavidin-coated magnetic beads
-
Cell lysate containing "prey" proteins
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)
-
Elution Buffer (e.g., 2% SDS in PBS or buffer with 2-5 mM Biotin, pH 7.0)
-
Magnetic separation rack
Methodology:
-
Biotinylation of Bait Protein: a. Dissolve the Biotin-PEG3-NHS ester in DMSO or DMF to a concentration of 10-20 mM immediately before use. b. Add a 10- to 20-fold molar excess of the dissolved biotin reagent to the bait protein solution. c. Incubate for 1-2 hours at room temperature or 4°C with gentle mixing. d. Remove excess, non-reacted biotin using a desalting column or dialysis against PBS.
-
Preparation of Streptavidin Beads: a. Resuspend the streptavidin magnetic bead slurry. Transfer 50 µL to a new microcentrifuge tube. b. Place the tube on a magnetic rack to pellet the beads, then discard the supernatant. c. Wash the beads three times with 500 µL of Binding/Wash Buffer to remove preservatives and reduce non-specific binding.
-
Capture of Biotinylated Bait Protein: a. Add the biotinylated bait protein to the washed streptavidin beads. b. Incubate for 30-60 minutes at room temperature with gentle rotation to allow the biotin-streptavidin bond to form. c. Pellet the beads on the magnetic rack and wash three times with Binding/Wash Buffer to remove any unbound bait protein.
-
Pull-Down of Interacting Prey Proteins: a. Add the prepared cell lysate to the beads now coated with the bait protein. b. Incubate for 1-3 hours at 4°C with gentle rotation to allow bait-prey interactions to occur.
-
Washing: a. Pellet the beads on the magnetic rack and discard the supernatant (lysate). b. Wash the beads 3-5 times with 1 mL of cold Binding/Wash Buffer. This step is critical for removing non-specifically bound proteins. The hydrophilic PEG3 linker minimizes non-specific adsorption to the beads and bait, allowing for stringent washing without disrupting specific interactions.
-
Elution: a. Add 50 µL of Elution Buffer to the beads. b. To elute with SDS, heat at 95-100°C for 5-10 minutes. c. To elute competitively, incubate with high-concentration free biotin for 30 minutes. d. Place the tube on the magnetic rack and carefully collect the supernatant, which contains the eluted bait and prey proteins.
-
Downstream Analysis: a. The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify interaction partners.
Caption: Experimental workflow for a protein pull-down assay using Biotin-PEG3.
Conclusion
The Biotin-PEG3 linker is a powerful tool in modern life sciences research and drug development, primarily due to the advantageous hydrophilic properties conferred by its three-unit polyethylene glycol spacer. By enhancing aqueous solubility, minimizing non-specific binding, and reducing steric hindrance, this linker enables the development of robust, sensitive, and reliable assays. For researchers and developers, understanding and leveraging these properties is key to designing successful experiments, from fundamental protein interaction studies to the construction of advanced antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Biotin-PEG3-SS-azide, 2866429-93-6 | BroadPharm [broadpharm.com]
- 4. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of PEG Spacers in Biotinylation Reagents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biotinylation, the process of attaching biotin to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in a vast array of life science applications, from affinity purification and immunoassays to targeted drug delivery. The efficacy of these applications hinges on the robust and specific interaction between biotin and its binding partners, avidin and streptavidin. However, the accessibility of the biotin moiety can be significantly hampered by steric hindrance from the conjugated molecule. The incorporation of a Polyethylene Glycol (PEG) spacer arm within the biotinylation reagent has emerged as a critical innovation to overcome this and other challenges. This technical guide provides a comprehensive overview of the function and advantages of PEG spacers in biotinylation reagents, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in optimizing their biotinylation strategies.
The Core Function of a PEG Spacer in Biotinylation
A PEG spacer is a flexible, hydrophilic chain of repeating ethylene glycol units that is integrated between the biotin molecule and the reactive group that conjugates to the target molecule. This seemingly simple addition offers a multitude of advantages that significantly enhance the performance of biotinylated molecules.
The primary functions of the PEG spacer are:
-
Increased Hydrophilicity and Solubility: PEG is highly soluble in aqueous environments. Its inclusion in a biotinylation reagent imparts this hydrophilicity to the resulting conjugate, which can prevent aggregation and precipitation of biotinylated proteins, especially during storage.[1][2]
-
Reduction of Steric Hindrance: The flexible PEG chain extends the biotin moiety away from the surface of the conjugated molecule, making it more accessible to the binding pocket of avidin or streptavidin.[3][4] This is particularly crucial when biotinylating large or complex molecules where the biotin attachment site might be sterically crowded.
-
Decreased Immunogenicity: The "stealth" properties of PEG are well-documented. The hydrophilic PEG chains can shield the biotinylated molecule from the host's immune system, reducing the likelihood of an immune response, which is a critical consideration for in vivo applications such as drug delivery.[5]
Quantitative Advantages of PEG Spacers
The theoretical benefits of PEG spacers are substantiated by quantitative data from various studies. This section summarizes key findings in a tabular format for easy comparison.
Enhanced Solubility
The hydrophilic nature of the PEG spacer significantly improves the aqueous solubility of biotinylation reagents and their conjugates compared to their non-PEGylated counterparts.
| Compound | Solvent | Approximate Solubility | Reference |
| Biotin-NHS | DMSO | 20 - 62.5 mg/mL | |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | |
| Biotin-PEG-NHS (various MW) | Water | 10 mg/mL | |
| Biotin-PEG-NHS (various MW) | DMSO | 10 mg/mL |
Table 1: Comparative solubility of biotin-NHS esters with and without a PEG spacer.
Reduction of Steric Hindrance and Improved Binding
The length of the PEG spacer plays a crucial role in overcoming steric hindrance and facilitating optimal binding to avidin or streptavidin. Longer spacers can provide greater accessibility for the biotin moiety.
| Spacer Length | Observation | Application | Reference |
| Short (e.g., 6-carbon) | Less efficient immobilization of biotinylated SUVs on NeutrAvidin-coated plates. | Liposome-protein binding assays | |
| Long (e.g., PEG180, PEG2000) | More efficient immobilization of biotinylated SUVs on NeutrAvidin-coated plates. | Liposome-protein binding assays | |
| Short (0.65 kDa PEG) | Best targeting of DC2.4 cell line. | Nanocarrier targeting of dendritic cells | |
| Long (5 kDa PEG) | Required for specific accumulation in primary BMDCs and splenocytic cDC1s. | Nanocarrier targeting of dendritic cells |
Table 2: Effect of PEG spacer length on binding and targeting efficiency.
Decreased Immunogenicity and Cellular Uptake
PEGylation is a well-established method to reduce the immunogenicity of therapeutic molecules and modulate their interaction with cells.
| Molecule | Modification | Effect on Cellular Uptake (A549 cells) | Reference |
| Cationic Lysozyme (LZ) | PEGylation | Decreased intracellular uptake | |
| Cationic Lysozyme (LZ) | Biotin-PEGylation | Decreased intracellular uptake | |
| Anionic Bovine Serum Albumin (BSA) | PEGylation | Significantly reduced intracellular uptake | |
| Anionic Bovine Serum Albumin (BSA) | Biotin-PEGylation | Significantly improved intracellular delivery |
Table 3: Influence of PEGylation and Biotin-PEGylation on cellular uptake.
A study on magnetotactic bacteria (MTB) as drug carriers demonstrated that conjugation with Biotin-PEG-NHS significantly reduced their association with and uptake by phagocytic THP-1 cells.
| MTB Conjugate | THP-1 Cell Association |
| Bare MTB | Highest percentage of cell association |
| MTB/PEG-biotin (5 mM) | < 5% |
| MTB/PEG-biotin (10 mM) | ~3% |
Table 4: Reduced phagocytic uptake of PEGylated magnetotactic bacteria.
Experimental Protocols
This section provides detailed methodologies for key experiments related to biotinylation using PEGylated reagents and the subsequent quantification of biotin incorporation.
Protocol for Protein Biotinylation using NHS-PEG-Biotin
This protocol describes the biotinylation of a protein (e.g., an antibody) using an N-hydroxysuccinimide (NHS) ester-activated PEG-biotin reagent, which targets primary amines.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
NHS-PEG-Biotin reagent (e.g., NHS-PEG4-Biotin)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS.
-
Prepare the Biotinylation Reagent: Immediately before use, dissolve the NHS-PEG-Biotin reagent in DMSO or DMF to create a stock solution (e.g., 10-20 mM). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not prepare stock solutions for long-term storage.
-
Biotinylation Reaction: Add a calculated molar excess of the dissolved NHS-PEG-Biotin to the protein solution. A 20-fold molar excess is a common starting point for antibodies at 1-2 mg/mL to achieve 4-6 biotins per antibody. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess and non-reacted biotinylation reagent by using a desalting column or by dialysis against PBS.
-
Storage: Store the biotinylated protein under conditions optimal for the non-biotinylated protein.
Protocol for HABA Assay to Quantify Biotin Incorporation
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules conjugated to a protein.
Materials:
-
Biotinylated and purified protein sample
-
HABA/Avidin solution (pre-mixed or prepared by dissolving HABA and avidin in PBS)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or microplate
Procedure:
-
Prepare HABA/Avidin Solution: If not using a pre-made solution, prepare a solution of HABA and avidin in PBS. The final absorbance at 500 nm should be between 0.9 and 1.3.
-
Measure Baseline Absorbance: Pipette a known volume of the HABA/Avidin solution (e.g., 900 µL for a cuvette or 180 µL for a microplate well) and measure the absorbance at 500 nm. This is the A500 (HABA/Avidin).
-
Add Biotinylated Sample: Add a specific volume of your purified biotinylated protein solution (e.g., 100 µL to the cuvette or 20 µL to the well) to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: Incubate for a few minutes until the absorbance reading stabilizes, then measure the absorbance at 500 nm. This is the A500 (HABA/Avidin/Biotin Sample).
-
Calculations: The number of moles of biotin per mole of protein can be calculated using the Beer-Lambert law and the change in absorbance. The molar extinction coefficient for the HABA-avidin complex at 500 nm is 34,000 M-1cm-1.
Visualizing the Concepts: Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts discussed in this guide.
Conclusion
The incorporation of PEG spacers into biotinylation reagents represents a significant advancement in bioconjugation chemistry. The enhanced solubility, reduction of steric hindrance, and decreased immunogenicity conferred by the PEG moiety lead to more robust, reliable, and versatile biotinylated molecules. For researchers and drug development professionals, understanding and leveraging the advantages of PEGylated biotinylation reagents is paramount for the success of a wide range of applications, from fundamental research to the development of novel therapeutics. This guide provides the foundational knowledge and practical protocols to effectively implement these powerful tools in the laboratory.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. A HABA dye based colorimetric assay to detect unoccupied biotin binding sites in a fusion protein containin... [protocols.io]
An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG3-CH2COOH in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanism of action of Biotin-PEG3-CH2COOH in bioconjugation. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge required to effectively utilize this versatile reagent in their experimental workflows. This document details the chemical principles underlying its reactivity, presents quantitative data for key performance indicators, outlines detailed experimental protocols, and visualizes complex processes through structured diagrams.
Introduction to this compound
This compound is a heterobifunctional crosslinker that integrates three key components: a biotin moiety for high-affinity binding to streptavidin and avidin, a tri-polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid group (-CH2COOH). This unique combination of features makes it an invaluable tool in various bioconjugation applications, including proteomics, targeted drug delivery, and the development of diagnostic assays.
The biotin group serves as a robust affinity tag, enabling the capture, immobilization, and detection of labeled biomolecules. The hydrophilic PEG3 linker enhances the aqueous solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance, thereby improving the accessibility of the biotin tag for binding to streptavidin.[1] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on biomolecules through the formation of a stable amide bond.
Core Mechanism of Action: Amide Bond Formation
The primary mechanism of action of this compound in bioconjugation involves the covalent linkage to primary amine groups present on target biomolecules, such as the ε-amino group of lysine residues or the N-terminus of proteins. This is typically achieved through a two-step process involving the activation of the carboxylic acid group.
Step 1: Activation of the Carboxylic Acid
The terminal carboxylic acid of this compound is not inherently reactive towards primary amines under physiological conditions. To facilitate the reaction, the carboxyl group is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[][3] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[] This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.
Step 2: Formation of an Amine-Reactive NHS Ester and Amide Bond Formation
The addition of NHS stabilizes the activated intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester readily reacts with primary amines on the target biomolecule at a physiological to slightly alkaline pH (typically pH 7.2-8.5) to form a stable amide bond, releasing NHS as a byproduct. The resulting amide bond is highly stable under physiological conditions.
Figure 1: Mechanism of this compound conjugation.
Quantitative Data Presentation
The efficiency and stability of the bioconjugation reaction are critical parameters for successful experimental outcomes. The following tables summarize key quantitative data related to the performance of biotin-PEG linkers in bioconjugation reactions.
| Parameter | Value | Conditions | Reference |
| Reaction Kinetics | |||
| Pseudo-first-order rate constant (k') for NHS-ester biotinylation of peptides | 1.08 x 10⁻² s⁻¹ to 1.22 x 10⁻² s⁻¹ | 0.05 M sodium phosphate buffer, pH 8.2, 25°C | |
| Reaction half-life for NHS-ester biotinylation of peptides | 57 - 64 seconds | 0.05 M sodium phosphate buffer, pH 8.2, 25°C | |
| Amide Bond Stability | |||
| Half-life of a typical amide bond at pH 7 | ~267 years | pH 7 | |
| Conjugation Efficiency | |||
| Typical Labeling Efficiency on Cells (Representative) | >99% | 10 µM TAMRA-PEG3-biotin, 30 min incubation | |
| Molar Excess of Biotin Reagent for Antibody Labeling (Representative) | 20-fold | To achieve 4-6 biotins per antibody |
Note: Data presented may be for similar biotin-PEG-NHS ester reactions and should be considered as a representative guideline. Optimal conditions for this compound may need to be determined empirically.
Experimental Protocols
This section provides detailed methodologies for the bioconjugation of a protein with this compound using EDC/NHS chemistry.
Materials and Reagents
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column (e.g., Sephadex G-25)
Protocol for Protein Biotinylation
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix a desired molar excess of the this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS solution over the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Protein:
-
Add the activated Biotin-PEG3-NHS ester solution to the protein solution. The molar ratio of the biotin reagent to the protein should be optimized for the desired degree of labeling. A starting point is a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted biotin reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
Visualization of Workflows and Pathways
Experimental Workflow for Biotinylation and Pulldown Assay
The following diagram illustrates a typical experimental workflow for biotinylating a protein of interest and using it as a "bait" to pull down interacting "prey" proteins for identification by mass spectrometry.
Figure 2: Workflow for a protein-protein interaction pulldown assay.
Signaling Pathway: GPCR Ligand Binding and Downstream Analysis
This compound can be used to label ligands for G-protein coupled receptors (GPCRs) to study ligand binding and receptor-mediated signaling pathways. The biotinylated ligand can be used to pull down the receptor and its associated proteins.
Figure 3: GPCR signaling and analysis workflow.
Conclusion
This compound is a powerful and versatile tool for the bioconjugation of proteins and other amine-containing biomolecules. Its well-defined mechanism of action, centered around the EDC/NHS-mediated formation of a stable amide bond, provides a reliable method for introducing a biotin affinity tag. The integrated PEG3 spacer enhances the solubility and accessibility of the biotin moiety, making it suitable for a wide range of applications in research and drug development. By understanding the core principles and experimental considerations outlined in this guide, researchers can effectively leverage the capabilities of this compound to advance their scientific endeavors.
References
Methodological & Application
Standard Protocol for Biotin-PEG3-CH2COOH Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin/avidin (Kd = 10⁻¹⁵ M) forms the basis for numerous applications, including affinity purification, immunoprecipitation, immunoassays (ELISA, Western Blotting), and cell sorting.[1][2][3] Biotin-PEG3-CH2COOH is a versatile biotinylation reagent that features a biotin moiety, a hydrophilic triethylene glycol (PEG3) spacer, and a terminal carboxylic acid group.[4] The PEG3 linker enhances the aqueous solubility of the conjugate and minimizes steric hindrance, ensuring efficient binding of the biotin to streptavidin or avidin.[5] The terminal carboxylic acid provides a reactive handle for conjugation to primary amines (-NH₂) present on biomolecules such as proteins, peptides, and antibodies, forming a stable amide bond.
This document provides a detailed protocol for the bioconjugation of this compound to amine-containing biomolecules using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Reaction Principle
The conjugation of this compound to a primary amine on a biomolecule is a two-step process:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Amine Coupling: This intermediate can directly react with a primary amine. However, to improve reaction efficiency and stability of the reactive species, NHS or its water-soluble analog, Sulfo-NHS, is often included. The O-acylisourea intermediate reacts with NHS to form a more stable NHS ester. This semi-stable NHS ester then readily reacts with a primary amine on the target biomolecule to form a stable amide bond, releasing NHS.
Materials and Reagents
Equipment
-
Microcentrifuge
-
pH meter
-
Spectrophotometer (for protein concentration determination)
-
Dialysis tubing or desalting columns
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Stir plate and stir bars (optional)
Reagents
-
This compound
-
Biomolecule to be labeled (e.g., protein, peptide, antibody)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate buffer, pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Storage Buffer: Buffer suitable for the long-term stability of the conjugated biomolecule (e.g., PBS with glycerol).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving this compound.
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Molar Ratio of Reactants | ||
| This compound : Biomolecule | 10-20 fold molar excess | The optimal ratio may need to be determined empirically. |
| EDC : this compound | 1.5 - 2.0 fold molar excess | A higher excess may be required for dilute protein solutions. |
| NHS : this compound | 1.0 - 1.2 fold molar excess | NHS stabilizes the activated biotin reagent. |
| Reaction Conditions | ||
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of carboxyl groups. |
| Coupling pH | 7.2 - 8.0 | Efficient for the reaction of NHS esters with primary amines. |
| Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for longer reaction times (overnight). |
| Reaction Time (Activation) | 15 - 30 minutes | |
| Reaction Time (Coupling) | 1 - 2 hours to overnight | Reaction progress can be monitored if an analytical method is available. |
Experimental Protocols
Preparation of Reagents
-
Biomolecule Solution: Prepare the biomolecule to be labeled in the Coupling Buffer at a concentration of 1-10 mg/mL. If the biomolecule is in a buffer containing primary amines, it must be exchanged into an amine-free buffer such as PBS. This can be achieved by dialysis or using a desalting column.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. For example, prepare a 100 mM EDC solution and a 100 mM NHS solution. Equilibrate EDC and NHS to room temperature before opening the vials to prevent condensation of moisture.
Bioconjugation Workflow
Caption: Experimental workflow for the bioconjugation of this compound.
Step-by-Step Protocol
-
Activation of this compound:
-
In a reaction tube, combine the required volume of the this compound stock solution with the Activation Buffer.
-
Add the freshly prepared EDC solution to the this compound solution.
-
Immediately add the freshly prepared NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Biomolecule:
-
Add the activated Biotin-PEG3-NHS ester solution to the biomolecule solution in the Coupling Buffer.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer (e.g., Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Biomolecule:
-
Remove excess, unreacted biotinylation reagent and byproducts by dialysis against an appropriate buffer (e.g., PBS) or by using a desalting column.
-
Characterization of the Biotinylated Conjugate
Successful biotinylation can be confirmed using several methods:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: A colorimetric method to quantify the amount of biotin incorporated.
-
SDS-PAGE: An increase in the molecular weight of the biotinylated protein compared to the unlabeled protein can sometimes be observed. A streptavidin-HRP conjugate followed by a chemiluminescent substrate can be used to specifically detect the biotinylated protein on a Western blot.
-
Mass Spectrometry: Provides a precise measurement of the mass increase due to biotinylation, allowing for the determination of the degree of labeling.
-
Functional Assays: The biological activity of the labeled biomolecule should be assessed to ensure that the conjugation process has not compromised its function.
Signaling Pathway Diagram
References
- 1. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 2. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Biotin-PEG3-acid, 252881-76-8 | BroadPharm [broadpharm.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Revolutionizing Immunoassays: Harnessing the Power of Biotin-PEG3-CH2COOH for Enhanced Sensitivity and Specificity
For Immediate Release
In the ever-evolving landscape of biomedical research and drug development, the demand for highly sensitive and specific immunoassays is paramount. Scientists and researchers continually seek innovative tools to improve assay performance, and at the forefront of this advancement is the use of specialized biotinylation reagents. This application note details the significant advantages and practical applications of Biotin-PEG3-CH2COOH, a hydrophilic, PEGylated biotinylation reagent, in the development of robust and reliable immunoassays.
Introduction to this compound
This compound is a biotinylation reagent featuring a biotin molecule linked to a carboxylic acid via a three-unit polyethylene glycol (PEG) spacer.[1] This unique structure offers several key advantages over traditional biotinylation reagents. The terminal carboxylic acid group allows for covalent conjugation to primary amines on proteins, such as antibodies, through the formation of a stable amide bond. The integrated PEG linker is the cornerstone of its superior performance.
The hydrophilic nature of the PEG spacer imparts increased water solubility to the biotinylated molecule, which is crucial for preventing aggregation of labeled antibodies, a common issue that can compromise immunoassay results.[1][2] Furthermore, the extended spacer arm reduces steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin or avidin, a critical interaction for signal amplification in many immunoassay formats.[2]
Key Advantages in Immunoassay Development
The utilization of this compound in immunoassays offers a multitude of benefits, leading to enhanced assay performance:
-
Increased Sensitivity: The optimized spacer length facilitates unobstructed access of streptavidin-enzyme conjugates to the biotinylated detection antibody, leading to significant signal amplification. This can result in lower limits of detection, enabling the quantification of low-abundance analytes.
-
Reduced Non-Specific Binding: The hydrophilic PEG linker minimizes non-specific hydrophobic interactions, a primary source of background noise in immunoassays. This reduction in background leads to an improved signal-to-noise ratio, increasing the overall accuracy and reliability of the assay.[3]
-
Improved Solubility and Stability: Biotinylated antibodies, especially at high concentrations, can be prone to aggregation. The PEG spacer enhances the solubility of the conjugate, ensuring its stability and functionality over time.
-
Versatility: This reagent can be employed in a wide array of immunoassay platforms, including Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, Immunohistochemistry (IHC), and flow cytometry.
Data Presentation: Performance Metrics
| Parameter | Standard NHS-Biotin | This compound (Expected) | Rationale for Improvement |
| Limit of Detection (LOD) | 10-50 pg/mL | 1-10 pg/mL | Enhanced signal amplification due to reduced steric hindrance and improved streptavidin binding. |
| Signal-to-Noise (S/N) Ratio | 5-10 | >20 | Reduced non-specific binding from the hydrophilic PEG spacer leads to lower background and a higher S/N ratio. |
| Antibody Conjugate Solubility | Moderate | High | The hydrophilic PEG chain increases the overall solubility of the antibody conjugate, preventing aggregation. |
| Assay Precision (%CV) | <15% | <10% | Improved reagent stability and reduced non-specific interactions contribute to greater assay reproducibility. |
Experimental Protocols
Herein, we provide detailed protocols for the biotinylation of a detection antibody using this compound and its subsequent application in a sandwich ELISA.
Protocol 1: Biotinylation of Detection Antibody
Materials:
-
Detection Antibody (purified, in an amine-free buffer like PBS)
-
This compound
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.
-
Biotinylation Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Activation of Carboxylic Acid: In a separate tube, mix this compound with EDC and Sulfo-NHS in Reaction Buffer at a molar ratio of 1:2:5 (this compound:EDC:Sulfo-NHS). Incubate for 15 minutes at room temperature.
-
Conjugation Reaction: Add the activated this compound solution to the antibody solution. The optimal molar ratio of biotin reagent to antibody should be determined empirically, but a starting point of 20:1 is recommended.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against PBS.
-
Quantification and Storage: Determine the concentration of the biotinylated antibody using a spectrophotometer at 280 nm. The degree of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Sandwich ELISA using Biotinylated Detection Antibody
Materials:
-
96-well microplate
-
Capture Antibody
-
Biotinylated Detection Antibody (from Protocol 1)
-
Recombinant Antigen Standard
-
Assay Diluent (e.g., PBS with 1% BSA and 0.05% Tween-20)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody to a final concentration of 1-10 µg/mL in coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6). Add 100 µL per well to a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Assay Diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the antigen standard in Assay Diluent. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in Assay Diluent to an optimal concentration (typically 0.1-1 µg/mL). Add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP conjugate in Assay Diluent (e.g., 1:5,000 to 1:20,000). Add 100 µL to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step as in step 2, but increase the number of washes to five.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the antigen standards. Use the standard curve to determine the concentration of the antigen in the samples.
Visualizing the Workflow and Principles
To further elucidate the processes and interactions described, the following diagrams have been generated using the DOT language.
References
- 1. This compound, 1189560-96-0 | BroadPharm [broadpharm.com]
- 2. Biotin-PEG3-acid, 252881-76-8 | BroadPharm [broadpharm.com]
- 3. The effect of pH on the aggregation of biotinylated antibodies and on the signal-to-noise observed in immunoassays utilizing biotinylated antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Biotin-PEG3-CH2COOH for Cell Surface Labeling
Introduction
The study of cell surface proteins is fundamental to understanding cellular processes such as signal transduction, cell adhesion, and receptor trafficking.[1] Biotinylation, the process of covalently attaching biotin to a molecule, is a powerful technique for labeling and isolating these proteins.[2][3] Biotin-PEG3-CH2COOH is a biotinylating reagent that features a biotin moiety, a three-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid group.[4][5] The PEG spacer enhances the water solubility of the reagent and minimizes steric hindrance, allowing for efficient binding of the biotin tag to avidin or streptavidin.
This reagent targets primary amines (e.g., the side chain of lysine residues) on the extracellular domains of membrane proteins. To achieve this, the terminal carboxylic acid group must first be activated to an amine-reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester. This activation step is crucial for forming a stable amide bond between the biotin reagent and the protein. Due to the charged nature and hydrophilicity of the activated molecule, it is membrane-impermeable, ensuring that only proteins on the outer surface of an intact cell are labeled. This specificity makes it an invaluable tool for researchers to distinguish, quantify, and isolate cell surface proteins from the total cellular protein population.
Principle of the Method
The process involves three main stages:
-
Activation and Labeling: The carboxylic acid group of this compound is converted into a highly reactive NHS ester. This activated reagent is then incubated with live cells under controlled, ice-cold conditions to label exposed primary amines on surface proteins. Low temperatures are used to minimize protein internalization during labeling.
-
Quenching: After labeling, any unreacted biotin reagent is neutralized or "quenched" using a buffer containing free primary amines, such as glycine or Tris. This step prevents the non-specific labeling of intracellular proteins following cell lysis.
-
Isolation and Analysis: The cells are lysed, and the biotin-labeled proteins are captured from the total cell lysate using an affinity matrix, such as streptavidin-agarose beads, which bind to biotin with extremely high affinity. The isolated proteins can then be analyzed by various downstream applications, including Western blotting, ELISA, or mass spectrometry.
Experimental Protocols
Key Experimental Parameters
Successful cell surface biotinylation depends on optimizing several key parameters. The following table provides recommended starting conditions that can be adapted based on cell type and experimental goals.
| Parameter | Recommended Range | Purpose | Notes |
| Cell Confluency | 80-90% | Ensures a sufficient number of healthy cells for labeling. | Over-confluent or unhealthy cells may have compromised membrane integrity, leading to intracellular labeling. |
| Biotin Reagent Conc. | 0.5 - 2 mM | Provides sufficient reagent for efficient labeling without causing cellular stress. | Higher concentrations may be needed for cells with low surface protein expression. |
| Incubation Temperature | 4°C (On Ice) | Minimizes endocytosis and internalization of labeled proteins. | Crucial for ensuring only surface proteins are labeled. |
| Incubation Time | 20 - 30 minutes | Allows sufficient time for the labeling reaction to proceed. | Longer times may increase the risk of reagent internalization. |
| Reaction Buffer pH | pH 7.5 - 8.0 | The reaction between NHS esters and primary amines is most efficient at a slightly alkaline pH. | Use a buffer free of primary amines (e.g., PBS). Do not use Tris buffer for the reaction step. |
| Quenching Agent | 100 mM Glycine or Tris | Inactivates any unreacted biotin reagent to prevent post-lysis labeling. | Perform this step thoroughly to reduce background signal. |
Detailed Protocol for Labeling Adherent Cells
This protocol describes the activation of this compound and subsequent labeling of cell surface proteins on adherent cells in a 6-well plate format.
I. Materials and Reagents
-
This compound (e.g., BroadPharm BP-40757)
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM glycine in ice-cold PBS
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease inhibitors
-
Streptavidin-agarose beads
-
Adherent cells cultured to 80-90% confluency
II. Reagent Preparation
-
Prepare a 100 mM Stock Solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO. Store at -20°C.
-
Prepare 100 mM NHS and EDC Stocks: Dissolve NHS and EDC separately in anhydrous DMSO. These solutions are moisture-sensitive and should be prepared fresh.
-
Activate Biotin Reagent (Prepare Fresh): Immediately before use, mix the following in a microcentrifuge tube to prepare a 10 mM activated biotin solution.
-
10 µL of 100 mM this compound stock
-
10 µL of 100 mM NHS stock
-
10 µL of 100 mM EDC stock
-
70 µL of anhydrous DMSO
-
Incubate for 15 minutes at room temperature to allow the activation reaction to occur.
-
-
Prepare Working Labeling Solution: Dilute the freshly activated 10 mM biotin solution into ice-cold PBS (pH 8.0) to a final concentration of 1 mM. For one well of a 6-well plate, prepare 1 mL of labeling solution.
III. Cell Surface Biotinylation Procedure
-
Cell Preparation: Place the culture plate on ice. Aspirate the culture medium.
-
Washing: Gently wash the cells twice with 2 mL of ice-cold PBS (pH 8.0) per well to remove any residual serum proteins.
-
Labeling: Aspirate the final wash and add 1 mL of the freshly prepared 1 mM biotin labeling solution to each well. Ensure the solution covers the entire cell monolayer.
-
Incubation: Incubate the plate on a rocking platform for 30 minutes at 4°C.
-
Quenching: Aspirate the labeling solution. Wash the cells three times with 2 mL of ice-cold Quenching Buffer (100 mM glycine in PBS) per well. During the final wash, let the buffer sit for 10 minutes on ice to ensure all unreacted biotin is quenched.
IV. Downstream Processing
-
Cell Lysis: Aspirate the quenching buffer and add an appropriate volume of ice-cold Lysis Buffer (e.g., 300-500 µL per well). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Isolation (Pull-down): Transfer the supernatant to a new tube. Reserve a small aliquot (e.g., 20 µL) as the "Input" or "Total Lysate" fraction. Add streptavidin-agarose beads to the remaining lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Washing Beads: Pellet the beads by centrifugation and wash them 3-4 times with ice-cold Lysis Buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. The "Input" and "Pull-down" fractions can now be analyzed by Western blot to confirm the presence of specific surface proteins.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for cell surface protein labeling using this compound.
Downstream Analysis Logic
Caption: Logic of isolating and analyzing biotinylated cell surface proteins.
References
- 1. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotinylation: Definition, Applications, Industry Uses [excedr.com]
- 3. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C18H31N3O7S | CID 132274884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 1189560-96-0 | BroadPharm [broadpharm.com]
Applications of Biotin-PEG3-CH2COOH in Nanotechnology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-CH2COOH is a heterobifunctional linker that plays a crucial role in the advancement of nanotechnology research, particularly in the fields of targeted drug delivery, biosensing, and diagnostics. This molecule incorporates three key components: a biotin moiety for high-affinity binding to streptavidin or avidin, a hydrophilic three-unit polyethylene glycol (PEG) spacer to enhance water solubility and reduce steric hindrance, and a terminal carboxylic acid group for covalent conjugation to amine-functionalized nanoparticles and other molecules.[1]
The unique properties of this compound enable the development of sophisticated nanocarriers that can be precisely targeted to specific cells or tissues. The strong and highly specific interaction between biotin and avidin (or streptavidin) is a cornerstone of many biotechnological applications, offering a reliable method for attaching nanoparticles to targeting ligands, such as antibodies, or for immobilizing them on surfaces for diagnostic assays.[2][3] The PEG spacer not only improves the biocompatibility of the resulting nanoconjugate by reducing non-specific protein adsorption but also provides a flexible linker that allows for optimal interaction between the biotin and its binding partners.[4][5] This application note provides detailed protocols and supporting data for the use of this compound in nanotechnology research.
Key Applications and Principles
The primary applications of this compound in nanotechnology revolve around its ability to functionalize nanoparticle surfaces for targeted delivery and detection.
-
Active Targeting in Drug Delivery: Biotin serves as a targeting ligand by binding to the sodium-dependent multivitamin transporter (SMVT) or biotin receptors, which are often overexpressed on the surface of various cancer cells. By conjugating this compound to drug-loaded nanoparticles, researchers can enhance the selective accumulation of therapeutic agents in tumor tissues, thereby increasing efficacy and reducing off-target side effects.
-
Surface Modification and Biocompatibility: The PEGylation of nanoparticles is a widely used strategy to improve their pharmacokinetic profile. The PEG chain creates a hydrophilic shield that reduces opsonization and clearance by the mononuclear phagocyte system, leading to prolonged circulation times in the bloodstream.
-
Biosensor and Diagnostic Development: The biotin moiety allows for the specific and stable immobilization of nanoparticles onto streptavidin-coated surfaces, such as those used in microarrays or lateral flow assays. This is critical for the development of sensitive and robust diagnostic platforms.
Data Presentation
The following tables summarize key quantitative data related to the characterization and performance of biotin-PEGylated nanoparticles from various studies.
Table 1: Physicochemical Characterization of Biotin-PEGylated Nanoparticles
| Nanoparticle Type | Core Material | Targeting Ligand/Functionalization | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Polymeric Nanoparticles | PLGA | Biotin-PEG-Amine | 210 | Not Reported | Not Reported | |
| Polymeric Nanoparticles | PLGA-PEG | Biotin | 136.32 ± 52.26 | Not Reported | -15.63 ± 2.58 | |
| Micelles | PEG/PCL | Biotin | 88-118 | Not Reported | Not Reported | |
| Magnetic Nanoparticles | Manganese Ferrite | Biotin | ~11 | Not Reported | Not Reported | |
| Liposomes | Phospholipid | DSPE-PEG-Biotin | 92.5 ± 3.93 | < 0.15 | -3.05 ± 0.09 |
Table 2: Drug Loading and Release Characteristics of Biotin-PEGylated Nanoparticles
| Nanoparticle Type | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Polymeric Nanoparticles | Paclitaxel | ~10 | Not Reported | Sustained release | |
| Self-Assembled Nanoparticles | Ruthenium Complex | Not Reported | Not Reported | pH-dependent | |
| Polymeric Nanoparticles | Ropinirole HCl | 16-23 | Relatively high | Not Reported | |
| Polymeric Nanoparticles | Minocycline | 0.26-1.92 | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Functionalization of Amine-Modified Polymeric Nanoparticles with this compound via EDC/NHS Coupling
This protocol describes the covalent conjugation of this compound to the surface of pre-formed, amine-functionalized polymeric nanoparticles (e.g., PLGA-PEG-NH2) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Amine-functionalized polymeric nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1x Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Centrifugal filter units (e.g., Amicon® Ultra) with an appropriate molecular weight cutoff
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized polymeric nanoparticles in the Activation Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, add a 5-fold molar excess of this compound relative to the estimated surface amine groups on the nanoparticles.
-
Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (relative to the this compound) to the this compound solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.
-
-
Conjugation Reaction:
-
Add the activated Biotin-PEG3-NHS ester solution to the nanoparticle dispersion from Step 1.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2-4 hours at room temperature with gentle, continuous mixing.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.
-
Purify the biotinylated nanoparticles by repeated centrifugation and resuspension using centrifugal filter units. Wash the nanoparticles three times with PBS (pH 7.4) to remove unreacted reagents and byproducts.
-
-
Characterization and Storage:
-
Resuspend the purified Biotin-PEG-functionalized nanoparticles in PBS or a suitable buffer.
-
Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the amount of biotin conjugated to the nanoparticle surface using a HABA assay (see Protocol 3).
-
Store the functionalized nanoparticles at 4°C.
-
Protocol 2: Preparation of Drug-Loaded, Biotin-PEGylated Liposomes
This protocol describes the preparation of drug-loaded liposomes functionalized with biotin-PEG using the thin-film hydration method, incorporating DSPE-PEG-Biotin.
Materials:
-
Phospholipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG-Biotin
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Chloroform and/or Methanol
-
Hydration Buffer: PBS, pH 7.4 or other suitable buffer
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the phospholipids, cholesterol, and DSPE-PEG-Biotin in a molar ratio (e.g., 55:40:5) in a round-bottom flask using a suitable organic solvent like chloroform or a chloroform/methanol mixture.
-
If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with the Hydration Buffer. If encapsulating a hydrophilic drug, dissolve it in the Hydration Buffer prior to adding it to the lipid film.
-
Gently rotate the flask at a temperature above the phase transition temperature of the lipids for 1-2 hours to form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.
-
Alternatively, for a more uniform size distribution, extrude the MLV suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis against the Hydration Buffer or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential of the biotinylated liposomes by DLS.
-
Quantify the drug loading content and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Confirm the presence of biotin on the liposome surface using a HABA assay or by binding to streptavidin-coated beads.
-
Protocol 3: Quantification of Surface Biotin using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin conjugated to the nanoparticle surface.
Materials:
-
HABA/Avidin solution
-
Biotinylated nanoparticle suspension
-
PBS, pH 7.4
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare HABA/Avidin Reagent:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed powder in PBS.
-
-
Standard Curve Preparation (Optional but Recommended):
-
Prepare a series of known concentrations of free biotin in PBS to generate a standard curve.
-
-
Assay:
-
Add a known volume of the HABA/Avidin solution to a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A500_initial).
-
Add a known volume of the biotinylated nanoparticle suspension (or biotin standard) to the HABA/Avidin solution and mix well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm again (A500_final).
-
-
Calculation:
-
The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces HABA from the avidin binding sites.
-
Calculate the change in absorbance (ΔA500 = A500_initial - A500_final).
-
Determine the concentration of biotin in the nanoparticle sample by comparing the ΔA500 to the standard curve or by using the Beer-Lambert law with the known extinction coefficient of the HABA-avidin complex.
-
Visualization of Workflows and Pathways
Experimental Workflow: Nanoparticle Functionalization and Drug Loading
Signaling Pathway: Receptor-Mediated Endocytosis of Biotinylated Nanoparticles
Conclusion
This compound is a versatile and powerful tool for the development of advanced nanomaterials for biomedical applications. Its unique trifunctional structure enables the straightforward and efficient surface modification of nanoparticles for active targeting, improved biocompatibility, and diagnostic applications. The protocols and data provided in this application note serve as a comprehensive guide for researchers and scientists to effectively utilize this important linker in their nanotechnology research and development endeavors. The continued exploration of biotin-PEGylated nanotechnologies holds great promise for the future of targeted therapeutics and diagnostics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Biotin receptor-mediated intracellular delivery of synthetic polypeptide-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
Application Notes and Protocols: EDC and HATU Coupling Chemistry with Biotin-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEGylation is a widely utilized strategy in research and drug development for the targeted delivery of therapeutics, diagnostics, and for the purification of biomolecules.[1][2] The covalent attachment of a biotin-polyethylene glycol (PEG) linker to a molecule of interest can enhance solubility, reduce immunogenicity, and prolong circulation half-life.[1][3] This document provides detailed application notes and protocols for the coupling of Biotin-PEG3-CH2COOH, a carboxyl-terminated biotin-PEG linker, to primary amine-containing molecules using two common amide bond formation chemistries: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
The choice between EDC/NHS and HATU coupling depends on several factors, including the nature of the substrates, desired reaction efficiency, and tolerance for potential side reactions. These notes aim to provide a comprehensive guide to aid researchers in selecting the appropriate methodology and successfully executing the conjugation.
Comparison of EDC/NHS and HATU Coupling Chemistries
Both EDC/NHS and HATU are effective coupling reagents for the formation of a stable amide bond between the carboxylic acid of this compound and a primary amine on a target molecule. However, they differ in their mechanism, efficiency, and potential side reactions.
| Feature | EDC/NHS Coupling | HATU Coupling |
| Mechanism | EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. NHS is added to convert this unstable intermediate into a more stable amine-reactive NHS ester.[4] | HATU, an aminium/uronium salt, directly converts the carboxylic acid into a highly reactive OAt-active ester, which is more reactive than the corresponding OBt ester formed with other coupling reagents. |
| Efficiency | Generally provides good to high yields. The reaction is sensitive to aqueous conditions, and the O-acylisourea intermediate can hydrolyze, reducing efficiency. | Often considered more efficient and faster than EDC/NHS, especially for sterically hindered or electron-deficient amines. It is also generally less sensitive to the nature of the solvent. |
| Side Reactions | - Hydrolysis: The O-acylisourea intermediate is susceptible to hydrolysis, leading to the regeneration of the carboxylic acid. - N-acylurea formation: A stable, unreactive byproduct can form, particularly in the absence of NHS. - Polymerization: If the target molecule also contains carboxyl groups, EDC can mediate self-polymerization. | - Guanidinylation: Excess HATU can react with the primary amine of the target molecule, forming a guanidinium byproduct and terminating the desired reaction. - Racemization: While generally low, racemization of chiral centers adjacent to the activated carboxyl group can occur, a concern primarily in peptide synthesis. |
| Byproducts | EDC is converted to a water-soluble urea byproduct, which is relatively easy to remove during aqueous workup. | Byproducts of HATU activation are also generally water-soluble and can be removed through purification. |
| Cost | Generally more cost-effective than HATU. | Typically more expensive than EDC and NHS. |
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Dichloromethane (DCM))
-
Base (for HATU coupling, e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction Buffer (for aqueous EDC/NHS coupling, e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (for aqueous EDC/NHS coupling, e.g., PBS, pH 7.2-8.0)
-
Quenching reagent (e.g., hydroxylamine, Tris buffer)
-
Purification system (e.g., HPLC, size-exclusion chromatography, dialysis)
Protocol 1: EDC/NHS Coupling of this compound
This protocol is suitable for both organic and aqueous conditions. For aqueous reactions, Sulfo-NHS is recommended for improved solubility.
Reaction Workflow:
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMF or DMSO). It is recommended to prepare fresh solutions of EDC and NHS immediately before use.
-
-
Activation of this compound:
-
In a clean, dry reaction vial, dissolve this compound in the chosen anhydrous solvent.
-
Add 1.2 to 1.5 molar equivalents of EDC and NHS to the this compound solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling to the Amine-Containing Molecule:
-
Dissolve the amine-containing molecule in an appropriate buffer or solvent. For aqueous reactions, a buffer at pH 7.2-8.0 is optimal for the coupling step.
-
Add the activated this compound solution to the amine-containing molecule solution. A molar excess of the biotin-PEG reagent (e.g., 5-20 fold) is often used to drive the reaction to completion, especially when labeling proteins.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent such as hydroxylamine or Tris buffer to consume any unreacted NHS esters.
-
Purify the biotin-PEGylated conjugate from excess reagents and byproducts using an appropriate method such as High-Performance Liquid Chromatography (HPLC), Size-Exclusion Chromatography (SEC), or dialysis.
-
Protocol 2: HATU Coupling of this compound
This protocol is generally performed under anhydrous conditions in an organic solvent.
Reaction Workflow:
References
Application Note: Labeling of Primary Amine Groups with Biotin-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in life sciences research. The exceptionally high affinity of biotin for streptavidin and avidin (Kd ≈ 10-15 M) enables highly specific and sensitive detection, purification, and immobilization of biotinylated molecules. This application note provides a detailed protocol for the labeling of primary amine groups (-NH₂) on proteins, peptides, and other biomolecules using Biotin-PEG3-CH2COOH.
This reagent features a terminal carboxylic acid group that can be activated to react with primary amines. The inclusion of a polyethylene glycol (PEG) spacer arm (PEG3) enhances the water solubility of the biotinylated molecule and reduces steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin or avidin. This method is particularly useful when direct labeling of primary amines with pre-activated NHS-ester biotin reagents is not desirable or when a longer spacer arm is required to overcome steric hindrance issues.
The labeling process involves a two-step reaction mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable NHS ester, which subsequently reacts with a primary amine on the target molecule to form a stable amide bond.
Materials and Reagents
-
This compound
-
Molecule to be labeled (Protein, Peptide, etc.) containing primary amine groups
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 50 mM Borate Buffer, pH 8.0. Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine
-
Purification System: Desalting column (e.g., Zeba™ Spin Desalting Columns), dialysis cassette, or size-exclusion chromatography (SEC) system.
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) , anhydrous
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay reagents for biotin quantification (optional)
Experimental Protocols
Protocol 1: Activation of this compound and Labeling of Primary Amines
This protocol is a general guideline for labeling a protein with primary amine groups. The optimal molar ratios of reagents should be determined empirically for each specific application.
1. Reagent Preparation:
- Molecule to be Labeled: Prepare the protein or peptide solution in the Coupling Buffer at a concentration of 1-10 mg/mL. If the stock solution contains primary amine buffers (e.g., Tris), exchange it into the Coupling Buffer using a desalting column or dialysis.
- This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mM.
- EDC Stock Solution: Immediately before use, prepare a 100 mM solution of EDC in Activation Buffer.
- NHS/Sulfo-NHS Stock Solution: Immediately before use, prepare a 100 mM solution of NHS or Sulfo-NHS in Activation Buffer.
2. Activation and Labeling Reaction: a. In a microcentrifuge tube, combine the following in order:
- This compound stock solution (a 20 to 50-fold molar excess over the molecule to be labeled is a good starting point).
- NHS/Sulfo-NHS stock solution (to a final concentration of 5 mM).
- EDC stock solution (to a final concentration of 10 mM). b. Vortex the mixture gently and incubate for 15 minutes at room temperature to activate the carboxyl group of the biotin reagent. c. Add the activated biotin solution to the prepared protein/peptide solution. d. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
3. Quenching the Reaction: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl, pH 7.5 to a 1 mL reaction). b. Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.
4. Purification of the Biotinylated Molecule: a. Remove excess, unreacted biotin reagent and reaction byproducts by applying the quenched reaction mixture to a desalting column equilibrated with PBS or another suitable storage buffer. b. Alternatively, perform dialysis against PBS overnight at 4°C. c. Collect the purified biotinylated protein/peptide.
Protocol 2: Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[1]
1. Prepare HABA/Avidin Solution:
- Prepare a solution of avidin in PBS (e.g., 1 mg/mL).
- Prepare a stock solution of HABA in a suitable solvent (e.g., 10 mM in 0.01 M NaOH).
- Mix the avidin and HABA solutions to form a complex that gives an absorbance of approximately 1.0 at 500 nm. Commercial kits with pre-made reagents are also available.
2. Perform the Assay: a. In a cuvette, add the HABA/Avidin solution and measure the absorbance at 500 nm (A₅₀₀ initial). b. Add a known volume of the purified biotinylated protein solution to the cuvette and mix well. c. Incubate for 5 minutes at room temperature. d. Measure the absorbance at 500 nm again (A₅₀₀ final). e. The change in absorbance (ΔA₅₀₀ = A₅₀₀ initial - A₅₀₀ final) is proportional to the amount of biotin in the sample.
3. Calculate the Moles of Biotin per Mole of Protein:
- The molar concentration of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) of the HABA-avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[1]
- Moles of biotin = (ΔA₅₀₀) / (ε × path length)
- Calculate the moles of protein added to the cuvette based on its concentration and molecular weight.
- Determine the molar ratio of biotin to protein.
Data Presentation
Table 1: Representative Quantitative Data for Protein Biotinylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 5 mg/mL | 10 mg/mL |
| Molar Excess of Biotin-PEG3-COOH:Protein | 20:1 | 20:1 | 50:1 |
| Reaction Time | 2 hours at RT | 2 hours at RT | Overnight at 4°C |
| Expected Moles of Biotin per Mole of Protein | 2 - 4 | 4 - 6 | 8 - 12 |
| Notes | Lower protein concentrations may require a higher molar excess of the biotin reagent to achieve similar labeling efficiency.[2] | Increasing protein concentration generally improves labeling efficiency. | A higher molar excess and longer incubation can increase the degree of labeling. |
Note: The values presented in this table are illustrative and the optimal conditions should be determined experimentally for each specific protein and application.
Visualizations
Experimental Workflow
Caption: Experimental workflow for labeling primary amines with this compound.
Application Example: Investigating Wnt/BMP Signaling Crosstalk
Biotinylated proteins are powerful tools for studying protein-protein interactions, which are central to cellular signaling pathways.[3][4] For instance, the crosstalk between the Wnt and BMP signaling pathways, which is crucial in development and disease, can be investigated using a pull-down assay with a biotinylated bait protein. In this example, a biotinylated version of a key Wnt pathway component, β-catenin, can be used to pull down interacting proteins from a cell lysate, including components of the BMP pathway like SMAD4.
Caption: Pull-down assay to identify β-catenin interacting proteins in the Wnt/BMP pathway.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Protein–Protein Interactions: Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
Application Note & Protocols: Affinity Chromatography Purification Using Biotin-PEG3-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for utilizing Biotin-PEG3-CH2COOH as a versatile reagent for affinity chromatography. This compound is a biotinylation reagent that features a terminal carboxylic acid, enabling its covalent immobilization onto amine-functionalized surfaces, and a flexible, hydrophilic three-unit polyethylene glycol (PEG) spacer.[1][2] This PEG linker enhances the aqueous solubility of the biotinylated molecule and reduces steric hindrance, which allows for more efficient binding between the biotin moiety and its binding partners, such as streptavidin or avidin.[1][3][4] This application note details the protocols for immobilizing the reagent onto an affinity matrix and the subsequent purification of biotin-binding proteins or other target molecules.
Introduction to this compound
The interaction between biotin (Vitamin H) and avidin/streptavidin is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range. This high-affinity, high-specificity interaction is widely exploited in biotechnology for detection, immobilization, and purification.
This compound is an ideal tool for creating customized affinity resins. Its key features include:
-
Carboxylic Acid Group (-COOH): Allows for stable, covalent attachment to primary amine groups on chromatography resins via standard carbodiimide chemistry (e.g., EDC/NHS).
-
PEG3 Spacer: A hydrophilic polyethylene glycol linker that increases solubility, minimizes aggregation of the conjugated molecule, and extends the biotin moiety away from the surface to improve its accessibility for binding.
-
Biotin Moiety: Provides the high-affinity binding handle for capturing streptavidin/avidin-tagged molecules or for being captured by a streptavidin/avidin resin.
This system is highly adaptable and can be used in various research and drug development applications, including protein purification, studying protein-protein interactions, and developing targeted drug delivery systems.
Reagent Properties and Handling
Proper storage and handling are critical for maintaining the reactivity of this compound.
| Property | Value | Reference(s) |
| Chemical Name | 11-(Biotinamido)-3,6,9-trioxaundecanoic acid | |
| Molecular Formula | C18H31N3O7S | |
| Molecular Weight | 433.52 g/mol | |
| CAS Number | 1189560-96-0 | |
| Purity | ≥95% | |
| Appearance | White to off-white solid | |
| Storage Conditions | Store at -20°C or -5°C, keep dry, avoid sunlight | |
| Solubility | Soluble in aqueous solutions and DMF |
Principle of Affinity Chromatography Workflow
The process involves two main stages. First, the this compound reagent is covalently attached to an amine-functionalized chromatography resin. Second, this newly created biotinylated resin is used to capture a target molecule (e.g., a streptavidin-fusion protein) from a complex mixture like a cell lysate. After washing away unbound contaminants, the purified target molecule is eluted from the resin.
Caption: Experimental workflow for creating a biotin affinity resin and its use in purification.
Experimental Protocols
Protocol 1: Covalent Immobilization of this compound
This protocol describes the coupling of the reagent's carboxylic acid to an amine-functionalized resin (e.g., NHS-activated Sepharose or Amino-functionalized Agarose beads) using EDC/NHS chemistry.
Materials:
-
Amine-functionalized chromatography resin
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Blocking Buffer: 1 M Ethanolamine, pH 8.0
-
Wash Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2
-
Anhydrous Dimethylformamide (DMF) or DMSO
Procedure:
-
Resin Preparation:
-
Prepare a 50% slurry of the amine-functionalized resin in deionized water. Wash the required volume of resin with 10 column volumes (CV) of ice-cold deionized water.
-
Equilibrate the resin with 5 CV of Activation Buffer.
-
-
Activation of Carboxyl Group:
-
Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
In a separate tube, dissolve EDC (to a final concentration of 10 mM) and NHS (to 25 mM) in the this compound solution.
-
Alternatively, for aqueous coupling, dissolve this compound, EDC, and NHS directly in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
-
Coupling to Resin:
-
Add the activated this compound solution to the equilibrated resin slurry.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.
-
-
Blocking and Washing:
-
Centrifuge the resin and discard the supernatant.
-
To block any unreacted amine sites, resuspend the resin in Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Wash the resin with 10 CV of Wash Buffer to remove excess blocking agent and non-covalently bound reagent.
-
-
Final Preparation:
-
The functionalized Biotin-PEG3 resin is now ready for use. It can be stored as a slurry in a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.
-
Protocol 2: Affinity Purification of a Target Protein
This protocol assumes the target is a streptavidin-fusion protein or another molecule that binds biotin.
Materials:
-
Functionalized Biotin-PEG3 Resin (from Protocol 1)
-
Binding/Wash Buffer (B/W Buffer): 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Elution Buffers (see Table 2 for options)
-
Neutralization Buffer (if using acidic elution): 1 M Tris-HCl, pH 9.0
Procedure:
-
Column Preparation:
-
Pack a suitable chromatography column with the Biotin-PEG3 resin.
-
Equilibrate the column with 10 CV of B/W Buffer.
-
-
Sample Application:
-
Clarify the sample (e.g., cell lysate) by centrifugation or filtration to remove particulate matter.
-
Apply the clarified sample to the equilibrated column. For optimal binding, use a low flow rate (e.g., 0.2–0.5 mL/min).
-
-
Washing:
-
Wash the column with at least 10-20 CV of B/W Buffer, or until the UV absorbance (A280) of the flow-through returns to baseline. This step removes unbound and weakly interacting proteins.
-
-
Elution:
-
Elute the bound target protein using an appropriate elution buffer (see Table 2).
-
Collect fractions during elution. If using harsh acidic conditions, collect fractions directly into a Neutralization Buffer to preserve protein activity.
-
-
Analysis:
-
Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE, Western blotting, or activity assays.
-
Pool the fractions containing the purified protein. If necessary, perform buffer exchange using dialysis or a desalting column.
-
Elution Strategies
The extremely strong bond between biotin and streptavidin often requires harsh, denaturing conditions for elution. However, several strategies exist, allowing researchers to choose based on the stability of their target protein and downstream application requirements.
| Elution Method | Typical Buffer Composition | Mechanism | Pros | Cons | Reference(s) |
| Competitive Elution | 2-8 mg/mL free Biotin in a near-neutral buffer (pH 8.5) | Free biotin competes for the binding site, displacing the resin-bound ligand. | Non-denaturing, preserves protein activity. High recovery (>85%). | Can be slow (requires incubation). High cost of biotin for large scale. | |
| Acidic Elution | 0.1 M Glycine-HCl (pH 2.5-3.0) or 0.1 M Acetic Acid | Low pH disrupts the biotin-streptavidin interaction. | Fast and effective. | Denaturing; can lead to protein aggregation or loss of function. | |
| Denaturing Elution | 6 M Guanidine-HCl or boiling in SDS-PAGE sample buffer | Chaotropic salts or detergents unfold the protein and disrupt the interaction. | Highly effective for complete elution. | Completely denatures the protein; not suitable for functional studies. | |
| Enzymatic Cleavage | Specific protease (e.g., TEV, Thrombin) in appropriate buffer | Cleavage of an engineered protease site between the tag and the protein. | Highly specific and mild elution. | Requires an engineered cleavage site; protease must be removed later. |
Visualization of Molecular Interactions
The affinity purification process relies on a specific cascade of molecular interactions.
Caption: Diagram of the molecular interactions in the affinity chromatography setup.
Applications in Research and Drug Development
-
Protein Purification: Isolate highly pure streptavidin-fusion proteins for structural, functional, or therapeutic studies.
-
Immunoprecipitation: Immobilize biotinylated antibodies to capture specific antigens from complex mixtures.
-
Drug Discovery: Use in affinity-based screening to identify small molecules or biologics that interact with a target protein.
-
Targeted Drug Delivery: Biotin-PEG conjugates can be used to target drugs to cells or tissues that overexpress biotin transporters.
By providing a robust and versatile method for creating customized affinity supports, this compound is a valuable tool for advancing research and development across multiple scientific disciplines.
References
The Versatile Role of Biotin-PEG3-CH2COOH in PROTAC and ADC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The development of targeted therapeutics, such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), has revolutionized modern medicine. The efficacy of these modalities is critically dependent on the linker connecting the targeting moiety to the therapeutic payload or E3 ligase ligand. Biotin-PEG3-CH2COOH has emerged as a valuable bifunctional linker, offering a combination of properties that facilitate the synthesis, purification, and characterization of these complex molecules. This document provides detailed application notes and protocols for the use of this compound in PROTAC and ADC development, including quantitative data analysis and workflow visualizations.
Introduction
This compound is a heterobifunctional linker that incorporates three key functional components:
-
A Biotin Moiety: This provides a high-affinity handle for avidin or streptavidin, which is invaluable for the purification of intermediates and final products, as well as for various bioanalytical assays.
-
A Triethylene Glycol (PEG3) Spacer: The PEG spacer enhances aqueous solubility, a crucial property for molecules that are often large and hydrophobic.[1] It also provides a flexible chain that can influence the formation of the ternary complex in PROTACs and the release of the payload in ADCs.[1]
-
A Carboxylic Acid (-CH2COOH) Group: This functional group allows for covalent conjugation to amine-containing molecules, such as warheads, payloads, or antibodies, through stable amide bond formation.
This unique combination of features makes this compound a versatile tool in the construction of both PROTACs and ADCs.
Role in PROTAC Development
In PROTACs, the linker plays a critical role in bridging the target protein ligand (warhead) and the E3 ubiquitin ligase ligand. The length and flexibility of the linker are crucial for the efficient formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase), which ultimately leads to the ubiquitination and subsequent degradation of the target protein.[2][3]
The this compound linker offers several advantages in PROTAC design:
-
Facilitated Synthesis and Purification: The biotin handle allows for the straightforward purification of the PROTAC-linker conjugate or the final PROTAC molecule using avidin-based affinity chromatography.
-
Improved Physicochemical Properties: The hydrophilic PEG spacer can improve the solubility and cell permeability of the final PROTAC molecule.
-
Modular Assembly: The carboxylic acid group enables a modular approach to PROTAC synthesis, allowing for the conjugation of the linker to either the warhead or the E3 ligase ligand first.
Signaling Pathway of a Generic PROTAC
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Biotin-PEG3-CH2COOH Conjugation Reactions
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Biotin-PEG3-CH2COOH conjugation reactions. Our goal is to help you achieve successful and reproducible biotinylation of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
This compound possesses a terminal carboxylic acid group (-COOH). To conjugate this molecule to a primary amine (-NH2) on a target molecule (e.g., a protein, peptide, or antibody), the carboxyl group must first be activated. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3] The activated biotin reagent then readily reacts with primary amines to form a stable amide bond.[4]
Q2: My conjugation reaction failed, resulting in no or very low biotinylation. What are the most common causes?
Several factors can lead to a failed conjugation reaction. The most frequent culprits include:
-
Suboptimal pH: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-5.5), while the subsequent reaction with the primary amine is favored at a slightly basic pH (7.2-8.5).[2]
-
Presence of interfering substances: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the target molecule for the activated biotin or EDC, respectively, thereby quenching the reaction.
-
Hydrolyzed Reagents: EDC and activated NHS esters are moisture-sensitive and can rapidly hydrolyze in aqueous solutions, rendering them inactive.
-
Low concentration of reactants: Labeling reactions are less efficient with dilute protein or reagent solutions.
-
Steric Hindrance: The target primary amines on your molecule may be sterically inaccessible.
Q3: How can I confirm that my this compound reagent is active?
While a direct activity assay for the carboxyl group on this compound isn't straightforward, you can infer its potential for reactivity by ensuring the activating reagents (EDC and NHS) are active. For NHS esters, a hydrolysis assay can be performed by measuring the absorbance at 260-280 nm before and after intentional hydrolysis with a strong base. A significant increase in absorbance indicates that the NHS leaving group was released, suggesting the reagent was active.
Q4: What are the recommended storage conditions for this compound and related reagents?
This compound should be stored at -20°C in a dry environment. To prevent hydrolysis, it is crucial to avoid repeated freeze-thaw cycles and to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Similarly, EDC and NHS/Sulfo-NHS are moisture-sensitive and should be stored desiccated at the recommended temperature.
Troubleshooting Guides
Issue 1: Low or No Biotinylation Yield
If you are observing a weak or absent signal from your biotinylated molecule, consider the following troubleshooting steps.
| Potential Cause | Recommended Action |
| Incorrect Reaction pH | Optimize the pH for the two-step reaction. Perform the EDC/NHS activation step at pH 4.5-6.0 and then adjust the pH to 7.2-8.5 for the reaction with the amine-containing molecule. |
| Incompatible Buffer System | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine) and carboxylates (e.g., acetate, citrate). Recommended buffers include MES for the activation step and PBS or borate buffer for the conjugation step. |
| Hydrolyzed EDC or (Sulfo)-NHS | Use fresh, high-quality EDC and (Sulfo)-NHS. These reagents are moisture-sensitive. Prepare solutions immediately before use and discard any unused portion. |
| Low Reactant Concentration | If possible, increase the concentration of your target molecule. Also, consider optimizing the molar ratio of the biotin reagent and activating agents to your target molecule. |
| Insufficient Incubation Time or Temperature | The reaction is typically incubated for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times may be necessary for less reactive molecules. |
| Presence of Endogenous Biotin | Some biological samples may contain endogenous biotin or biotin-binding proteins, which can interfere with detection. Include a negative control (sample without biotinylation) to assess background levels. |
Issue 2: Inconsistent Biotinylation Results Between Batches
Variability in labeling efficiency across different experiments can be a significant challenge.
| Potential Cause | Recommended Action |
| Variations in Reaction Conditions | Minor differences in pH, temperature, incubation time, or reactant concentrations can lead to significant variability. Maintain strict control over all reaction parameters for each experiment. |
| Reagent Instability | Repeated opening and closing of reagent vials can introduce moisture and lead to hydrolysis. Aliquot reagents upon receipt to minimize handling of the stock container. |
| Incomplete Removal of Excess Biotin | Residual, unreacted biotin can compete for binding to streptavidin in downstream applications, leading to inconsistent signal. Ensure complete removal of free biotin using dialysis or size-exclusion chromatography. |
| Batch-to-Batch Variation of Target Molecule | Differences in the purity or concentration of your target molecule between batches can affect the outcome. Characterize each new batch of your target molecule before use. |
Experimental Protocols
General Protocol for Biotinylating a Protein with this compound
This protocol provides a general guideline for the biotinylation of a protein containing primary amines. Optimization may be required for your specific application.
Materials:
-
Protein to be labeled in an amine- and carboxyl-free buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Optional) Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: 0.1 M MES, pH 4.7-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Reagent Solutions: Immediately before use, prepare solutions of this compound, EDC, and Sulfo-NHS in an appropriate solvent (e.g., DMSO or water).
-
Activate this compound:
-
Add a 10-50 fold molar excess of this compound to the protein solution.
-
Add a 2-10 fold molar excess of EDC and Sulfo-NHS over the biotin reagent.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Conjugation Buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Visualizations
Caption: A standard experimental workflow for protein biotinylation using this compound.
Caption: A troubleshooting decision tree for failed this compound conjugation reactions.
References
Technical Support Center: Optimizing Protein Labeling with Biotin-PEG3-CH2COOH
Welcome to the technical support center for protein biotinylation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing protein labeling efficiency using Biotin-PEG3-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
A1: this compound is a biotinylation reagent that contains a biotin molecule, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) group.[1][2] The PEG spacer enhances the water solubility of the reagent and the resulting labeled protein, which can help minimize protein aggregation.[3] Unlike reagents with a pre-activated ester (like an NHS ester), the carboxylic acid on this molecule must first be activated to a reactive intermediate. This is typically achieved using carbodiimide chemistry, such as with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[4][5] Once activated, the reagent readily reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of a protein, to form a stable amide bond.
Q2: Why is a two-step labeling protocol with EDC/NHS required for this reagent?
A2: The terminal carboxylic acid on this compound is not inherently reactive towards primary amines on proteins. A two-step protocol using EDC and NHS is necessary for efficient conjugation.
-
Activation Step: EDC first activates the carboxyl group on the biotin reagent to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization Step: NHS is added to react with this intermediate, creating a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis in an aqueous environment than the O-acylisourea intermediate, leading to higher coupling efficiency.
-
Labeling Step: The newly formed Biotin-PEG3-NHS ester then reacts with the primary amines on the target protein.
This two-step approach provides greater control over the reaction compared to a one-pot method.
Q3: Which buffers should I use for the labeling reaction?
A3: Buffer selection is critical for successful labeling. It is essential to use buffers free of primary amines, such as Tris or glycine, as they will compete with the target protein for the activated biotin reagent, significantly reducing labeling efficiency.
| Buffer Stage | Recommended Buffer | Optimal pH | Rationale |
| Activation (EDC/NHS) | MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | EDC-mediated activation of carboxyl groups is most efficient at a slightly acidic pH. |
| Labeling (to Protein) | PBS (Phosphate-Buffered Saline), Bicarbonate Buffer | 7.2 - 8.5 | The reaction of NHS esters with primary amines is most efficient at a neutral to slightly basic pH. |
Q4: What is the optimal molar ratio of biotin reagent to protein?
A4: The ideal molar ratio of biotin to protein depends on the protein's concentration and the desired degree of labeling. For most applications, a molar excess of the biotin reagent is required. Over-labeling can sometimes lead to protein precipitation or loss of function, so optimization is often necessary.
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Degree of Labeling |
| > 2 mg/mL | 10:1 to 20:1 | 3-5 biotins per IgG (typical) |
| < 2 mg/mL | ≥ 20:1 | Varies; higher excess needed to drive reaction |
| Minimal Labeling | 1:1 to 5:1 | ~1 biotin per protein molecule |
Note: These are starting recommendations. Empirical testing is advised to find the optimal ratio for your specific protein and application.
Q5: How can I remove unreacted biotin after the labeling reaction?
A5: Removing excess, non-conjugated biotin is crucial for downstream applications and accurate quantification of labeling efficiency. Common methods are based on size exclusion:
-
Dialysis: Effective for larger sample volumes, using a membrane with a molecular weight cut-off (MWCO) significantly smaller than the protein of interest.
-
Desalting Columns / Spin Columns: A rapid method ideal for smaller sample volumes, providing excellent separation of the labeled protein from small molecules like free biotin.
Q6: How do I determine the efficiency of my labeling reaction?
A6: The most common method to quantify the degree of biotinylation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin present in the sample. This allows for the calculation of the moles of biotin per mole of protein.
Experimental Protocols
Protocol 1: Two-Step Protein Labeling with this compound
This protocol describes the activation of the biotin reagent followed by conjugation to the target protein.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS)
-
This compound
-
EDC and Sulfo-NHS (or NHS)
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: Hydroxylamine-HCl or Tris-HCl
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. Prepare these fresh immediately before use as they are moisture sensitive.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock with EDC and Sulfo-NHS stocks in Activation Buffer. A common molar ratio is 1:2:5 (Biotin:EDC:Sulfo-NHS).
-
Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Labeling Reaction:
-
Add the activated biotin solution from Step 2 to your protein solution. The final volume of DMSO should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer if necessary.
-
Incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM to hydrolyze any unreacted ester.
-
Purify the biotinylated protein from excess biotin and reaction by-products using a desalting column or dialysis.
-
Protocol 2: Quantifying Biotinylation with the HABA Assay
This protocol provides a general method for using a HABA/Avidin-based kit.
Procedure:
-
Preparation: Ensure your biotinylated protein sample has been purified to remove all free biotin.
-
HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Baseline Measurement: Pipette the HABA/Avidin solution (e.g., 900 µL) into a 1 mL cuvette and measure the absorbance at 500 nm.
-
Sample Measurement: Add a known volume of your biotinylated protein solution (e.g., 100 µL) to the cuvette. Mix well and incubate until the reading is stable (approx. 15-30 seconds). Record the final absorbance at 500 nm.
-
Calculation: Use the change in absorbance and the extinction coefficient of the HABA/Avidin complex (typically ~34,000 M⁻¹cm⁻¹) to calculate the concentration of biotin. From this, determine the molar ratio of biotin to protein.
Visual Guides & Troubleshooting
Troubleshooting Common Issues
References
- 1. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 2. This compound, 1189560-96-0 | BroadPharm [broadpharm.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
recommended stability and storage conditions for Biotin-PEG3-CH2COOH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of Biotin-PEG3-CH2COOH. Find troubleshooting guides and frequently asked questions to ensure the success of your biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to store it under the correct conditions. The solid form of the reagent should be stored in a dry (desiccated) environment, protected from light. Recommended storage temperatures vary slightly by supplier but are generally in the range of -20°C to 4°C. For long-term storage, -20°C is recommended.
Q2: What is the shelf life of this compound?
A2: When stored correctly in its solid form, this compound is stable for at least two years.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in water, dimethylsulfoxide (DMSO), and dimethylformamide (DMF). The polyethylene glycol (PEG) spacer enhances its water solubility.
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare stock solutions immediately before use. If you need to prepare a stock solution in advance, dissolve the reagent in anhydrous DMSO or DMF. For storage, aliquot the solution into tightly sealed vials and store at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Q5: What is the principle behind the reaction of this compound with other molecules?
A5: this compound has a terminal carboxylic acid group. This group can be activated, most commonly using carbodiimide chemistry with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS). The activated NHS ester then readily reacts with primary amine groups (-NH2) on proteins, peptides, or other molecules to form a stable amide bond.
Stability and Storage Conditions
Proper handling and storage of this compound are critical for its performance. Below is a summary of the recommended conditions.
| Parameter | Recommendation |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C. |
| Storage Conditions | Store in a dry, dark place. Protect from moisture and direct sunlight. Using a desiccator is recommended. |
| Shelf Life (Solid) | At least 2 years when stored properly. |
| Stock Solution Storage | Prepare fresh for each use. If necessary, store in anhydrous DMSO or DMF at -20°C for up to one month. |
Experimental Protocols
Protocol: Biotinylation of a Protein using this compound and EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a protein containing primary amines (e.g., lysine residues).
Materials:
-
Protein to be biotinylated
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting spin column or size-exclusion chromatography column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) and stabilizers like BSA. If necessary, perform a buffer exchange using a desalting column.
-
-
Reagent Preparation (Prepare immediately before use):
-
Allow EDC and NHS/Sulfo-NHS vials to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare a 100 mM stock solution of EDC in Activation Buffer.
-
Prepare a 100 mM stock solution of NHS or Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the following:
-
10 µL of 10 mM this compound
-
10 µL of 100 mM EDC
-
10 µL of 100 mM NHS or Sulfo-NHS
-
Adjust the volume with Activation Buffer to a final volume that allows for easy pipetting.
-
-
Incubate at room temperature for 15-30 minutes.
-
-
Conjugation to Protein:
-
Add the activated this compound solution to the protein solution. A 20-fold molar excess of the biotin reagent to the protein is a good starting point, but this may need to be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS-activated biotin.
-
-
Purification of the Biotinylated Protein:
-
Remove excess, unreacted biotin and byproducts by passing the reaction mixture through a desalting spin column or a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
-
-
Storage:
-
Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Troubleshooting Guide
Encountering issues during your biotinylation experiment can be frustrating. This guide addresses common problems and provides potential solutions.
Issue 1: Low or No Biotinylation Efficiency
| Possible Cause | Recommended Solution |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Always allow reagents to warm to room temperature before opening to prevent condensation. Prepare solutions immediately before use. |
| Inappropriate Buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) as they will compete with the reaction. Use recommended buffers like MES for activation and PBS for coupling. |
| Hydrolysis of Intermediates | The activated NHS ester is susceptible to hydrolysis. Perform the conjugation step as quickly as possible after the activation of this compound. |
| Incorrect pH | The activation of the carboxyl group with EDC/NHS is most efficient at pH 4.5-6.0. The subsequent reaction with the primary amine is optimal at pH 7.0-8.5. Ensure you are using the correct pH for each step. |
| Insufficient Molar Excess of Biotin Reagent | The molar ratio of the biotin reagent to the protein may need to be optimized. Try increasing the molar excess of the activated this compound. |
Issue 2: Protein Precipitation During or After Labeling
| Possible Cause | Recommended Solution |
| High Degree of Labeling | Over-biotinylation can alter the protein's isoelectric point and lead to aggregation. Reduce the molar excess of the biotin reagent in the reaction. |
| Protein Instability in Reaction Buffer | Ensure your protein is soluble and stable in the chosen reaction buffers. You may need to screen for optimal buffer conditions or add solubility-enhancing agents (e.g., arginine, glycerol). |
| High Concentration of EDC | In some cases, very high concentrations of EDC can cause protein precipitation. If you are using a large excess of EDC, try reducing the concentration. |
| Organic Solvent Shock | When adding the biotin reagent dissolved in DMSO or DMF, add it dropwise to the protein solution while gently vortexing to ensure rapid mixing and avoid localized high concentrations of the organic solvent. |
Issue 3: Inconsistent Results
| Possible Cause | Recommended Solution |
| Variability in Reagent Preparation | Always prepare fresh solutions of EDC, NHS, and this compound for each experiment. Do not store reconstituted reagents for long periods. |
| Inaccurate Protein Concentration Measurement | Ensure the concentration of your protein is accurately determined before calculating the required amount of biotin reagent. |
| Incomplete Removal of Interfering Substances | Thoroughly remove any amine-containing substances from your protein sample by dialysis or buffer exchange before starting the biotinylation reaction. |
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during protein biotinylation with this compound.
Caption: Troubleshooting workflow for this compound conjugation.
Technical Support Center: Preventing Protein Aggregation After Biotinylation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve protein aggregation issues that can occur following biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after biotinylation?
Protein aggregation post-biotinylation can be triggered by several factors:
-
Over-modification: Attaching too many biotin molecules can alter the protein's surface charge and isoelectric point (pI), leading to precipitation. It can also increase the overall hydrophobicity of the protein, promoting self-association.[1][2]
-
Suboptimal Buffer Conditions: If the buffer pH is too close to the protein's pI, its solubility is significantly reduced.[3] The ionic strength of the buffer also plays a critical role in maintaining protein stability.[3][4]
-
Increased Hydrophobicity: The biotin molecule itself is hydrophobic. Its addition to the protein surface can expose or create hydrophobic patches that lead to aggregation.
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.
-
Oxidation: The presence of free cysteine residues can lead to the formation of intermolecular disulfide bonds and subsequent aggregation.
-
Freeze-Thaw Stress: Repeated freezing and thawing cycles can denature proteins and cause them to aggregate.
Q2: How can I detect protein aggregation?
Protein aggregation can be detected in several ways:
-
Visual Inspection: The most obvious sign is the appearance of cloudiness, particulate matter, or precipitation in the protein solution.
-
Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate light scattering due to aggregates.
-
Size Exclusion Chromatography (SEC): Aggregates will appear as high molecular weight species, often eluting in the void volume of the column.
-
Dynamic Light Scattering (DLS): This technique can detect the presence of large particles in the solution.
-
Loss of Biological Activity: Aggregation can lead to a decrease or complete loss of the protein's function.
Q3: Can the type of biotinylation reagent influence aggregation?
Yes, the choice of biotinylation reagent can play a role. For instance, water-soluble sulfo-NHS esters are generally preferred over standard NHS esters that require dissolution in organic solvents like DMSO or DMF, as this minimizes the protein's exposure to potentially denaturing conditions. Additionally, some biotinylation reagents have longer linkers that can help to distance the hydrophobic biotin from the protein surface.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Protein precipitates immediately upon adding the biotinylation reagent. | Over-modification: The molar ratio of biotin to protein is too high, causing a drastic change in the protein's isoelectric properties. | Reduce the molar excess of the biotinylation reagent in the reaction. Perform a titration experiment to find the optimal ratio that provides sufficient labeling without causing precipitation. |
| Incorrect Buffer pH: The pH of the reaction buffer is too close to the protein's isoelectric point (pI). | Adjust the buffer pH to be at least one pH unit above or below the protein's pI. | |
| Protein appears soluble after the reaction but aggregates during storage. | Long-term Instability: The biotinylated protein is less stable than its unlabeled counterpart. | Add stabilizing excipients to the storage buffer. See the table of common additives below. |
| Freeze-Thaw Stress: The protein is aggregating during freezing or thawing. | Store the protein at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles. Add a cryoprotectant like glycerol to the storage buffer. | |
| Low recovery of biotinylated protein after purification. | Aggregation during purification: The protein is aggregating and being lost during desalting or dialysis steps. | Perform purification steps at a lower protein concentration. Include solubilizing agents in the purification buffers. |
| Non-specific binding: The biotinylated protein is sticking to purification columns or membranes. | Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the buffers. |
Common Buffer Additives to Prevent Aggregation
The following table summarizes common additives that can be included in reaction or storage buffers to enhance protein solubility and stability.
| Additive Class | Example | Typical Concentration | Mechanism of Action |
| Polyols/Sugars | Glycerol | 5-50% (v/v) | Stabilizes the native protein structure and acts as a cryoprotectant. |
| Sucrose, Sorbitol | 5-20% (w/v) | Acts as an osmolyte, stabilizing the protein's folded state. | |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Can suppress aggregation by binding to charged and hydrophobic regions on the protein surface. |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevents the formation of intermolecular disulfide bonds by keeping cysteine residues in a reduced state. |
| Non-denaturing Detergents | Tween-20, CHAPS | 0.01-0.1% (v/v) | Solubilizes hydrophobic patches on the protein surface to prevent self-association. |
| Salts | NaCl, KCl | 150 mM - 1 M | Modulates electrostatic interactions between protein molecules. The optimal concentration is protein-dependent. |
Experimental Protocols
Protocol 1: Screening Buffer Conditions to Minimize Aggregation
This protocol outlines a method for testing various buffer conditions in small-scale trial reactions to identify the optimal buffer for your biotinylation experiment.
-
Prepare a series of buffers: Create small volumes of different buffers varying in pH (e.g., 6.5, 7.5, 8.5) and salt concentration (e.g., 150 mM, 300 mM, 500 mM NaCl).
-
Set up small-scale reactions: In separate microcentrifuge tubes, aliquot a small amount of your protein into each buffer condition.
-
Add biotinylation reagent: Add the biotinylation reagent to each tube at the desired molar ratio.
-
Incubate: Allow the reactions to proceed according to the manufacturer's protocol (e.g., 1-2 hours at room temperature or 4°C).
-
Monitor for aggregation: During and after the incubation, visually inspect the tubes for any signs of precipitation. Measure the absorbance at 600 nm to quantify turbidity.
-
Select optimal buffer: Choose the buffer condition that results in the least amount of aggregation while still providing efficient biotinylation (which can be assessed by a downstream application like a Western blot with streptavidin-HRP).
Protocol 2: Biotinylation Reaction with Stabilizing Additives
This protocol describes a standard biotinylation procedure that incorporates additives to prevent aggregation.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Add Stabilizers: To your protein solution, add your chosen stabilizing agent(s) (e.g., 50 mM L-Arginine and 50 mM L-Glutamic Acid, 10% glycerol). Incubate on ice for 15-30 minutes.
-
Prepare Biotin Reagent: Immediately before use, dissolve the NHS-biotin reagent in an appropriate solvent (e.g., water for sulfo-NHS esters, anhydrous DMSO for NHS esters).
-
Perform Biotinylation: Add the dissolved biotin reagent to the protein solution at a pre-determined optimal molar ratio.
-
Incubate: Gently mix and incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Remove Excess Biotin: Separate the biotinylated protein from excess, unreacted biotin and quenching buffer reagents using a desalting column or dialysis.
Visualizations
Caption: Workflow for a standard protein biotinylation experiment.
Caption: A logical guide for troubleshooting protein aggregation.
References
Technical Support Center: Enhancing Solubility of Biotinylated Molecules with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with biotinylated molecules, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my biotinylated protein precipitating out of solution?
A1: Precipitation of biotinylated proteins is a common issue that can arise from several factors. The biotinylation process itself can alter the surface charge and hydrophobicity of the protein, leading to aggregation and reduced solubility. Key contributors to this problem include a high degree of labeling (DOL), inappropriate buffer conditions (pH and ionic strength), and the inherent hydrophobicity of the biotin label itself. Furthermore, if the labeling reaction is performed near the protein's isoelectric point (pI), its solubility will be minimal, increasing the likelihood of precipitation.
Q2: How do PEG linkers improve the solubility of biotinylated molecules?
A2: Polyethylene glycol (PEG) is a hydrophilic polymer that, when used as a linker between biotin and the target molecule, can significantly enhance the solubility of the conjugate.[][2] The PEG chain creates a hydrophilic cloud around the biotinylated molecule, which helps to mask hydrophobic regions and prevent aggregation.[3] This "shielding" effect increases the hydrodynamic radius of the molecule and improves its interaction with aqueous solvents.[3][4] Longer PEG chains are generally more effective at increasing solubility.
Q3: What is the optimal PEG linker length to use?
A3: The optimal PEG linker length depends on the specific application and the properties of the molecule being biotinylated. Generally, longer PEG chains provide greater solubility enhancement. However, very long PEG chains can sometimes lead to steric hindrance, potentially interfering with the binding of biotin to avidin or streptavidin. It is often a matter of empirical optimization to find the balance between improved solubility and retained biological activity. For many applications, PEG linkers with 4 to 12 PEG units (PEG4 to PEG12) are a good starting point.
Q4: Can the type of reactive group on the PEG linker affect solubility?
A4: While the PEG chain itself is the primary driver of improved solubility, the choice of reactive group is critical for a successful conjugation reaction, which indirectly impacts the final product's solubility. The most common reactive groups are N-hydroxysuccinimide (NHS) esters for targeting primary amines (e.g., lysine residues) and maleimides for targeting sulfhydryl groups (e.g., cysteine residues). Using an appropriate reactive group ensures efficient and specific biotinylation, preventing side reactions that could lead to aggregation and precipitation.
Q5: Will PEGylation affect the biological activity of my molecule?
A5: PEGylation can potentially impact the biological activity of a molecule, primarily through steric hindrance. The PEG chain may mask binding sites or active sites on the protein. The extent of this effect depends on the PEG linker's length, the degree of labeling, and the location of the biotinylation sites. It is crucial to characterize the activity of the biotinylated-PEGylated molecule to ensure it remains functional for its intended application.
Troubleshooting Guides
Problem 1: Precipitate formation during or after biotinylation.
| Possible Cause | Suggested Solution |
| High Degree of Labeling (DOL) | Reduce the molar excess of the biotin-PEG reagent in the labeling reaction. A lower DOL can prevent excessive modification of the protein surface, which can lead to aggregation. |
| Inappropriate Buffer pH | Ensure the pH of the reaction buffer is optimal for both the protein's stability and the reactivity of the chosen linker. For NHS esters, a pH of 7-9 is recommended. Avoid performing the reaction near the protein's isoelectric point (pI). |
| High Protein Concentration | Perform the biotinylation reaction at a lower protein concentration. Concentrated protein solutions are more prone to aggregation. |
| Presence of Aggregates in Starting Material | Before biotinylation, centrifuge or filter the protein solution to remove any pre-existing aggregates. |
| Hydrophobic Nature of the Biotinylated Molecule | Use a biotin-PEG linker with a longer PEG chain (e.g., PEG8, PEG12, or longer) to increase the hydrophilicity of the final conjugate. |
Problem 2: Poor recovery of the biotinylated molecule after purification.
| Possible Cause | Suggested Solution |
| Aggregation and Precipitation | The molecule may be precipitating during the purification process. Consider using a purification buffer that contains solubility-enhancing additives such as arginine, glycerol, or a mild non-ionic detergent. |
| Non-specific Binding to Purification Resin | If using affinity chromatography (e.g., streptavidin-agarose), aggregation of the biotinylated molecule can lead to non-specific binding. Ensure the purification is performed in a buffer that maintains the solubility of the conjugate. |
| Loss during Dialysis or Desalting | If the molecule is precipitating, it can be lost during buffer exchange steps. Perform these steps with pre-chilled buffers and consider adding solubility enhancers. |
Quantitative Data: Impact of PEG Linker Length on Solubility
The following table provides illustrative data on the effect of PEG linker length on the solubility of a model protein, Bovine Serum Albumin (BSA), after biotinylation. While specific values will vary depending on the protein and experimental conditions, this table demonstrates the general trend of increased solubility with longer PEG chains.
| Biotinylated Molecule | PEG Linker Length (n) | Approximate Solubility (mg/mL) |
| Biotin-BSA | 0 | ~5 |
| Biotin-PEG4-BSA | 4 | ~15 |
| Biotin-PEG8-BSA | 8 | ~25 |
| Biotin-PEG12-BSA | 12 | ~40 |
Note: The data in this table are representative examples to illustrate the trend and are not from a single, specific study. Actual solubility improvements should be determined empirically.
Experimental Protocols
Protocol 1: Biotinylation of a Protein with a Biotin-PEG-NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
Biotin-PEGn-NHS ester (e.g., Biotin-PEG4-NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for buffer exchange
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare Protein Sample: Dissolve the protein to be biotinylated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
Prepare Biotin-PEG Reagent: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMSO or DMF to a concentration of 10 mM. Do not prepare stock solutions for long-term storage as NHS esters are moisture-sensitive and will hydrolyze.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved Biotin-PEGn-NHS ester to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove the excess, unreacted Biotin-PEGn-NHS ester and byproducts using a desalting column or by dialysis against PBS.
-
Storage: Store the purified biotinylated protein under conditions that are optimal for the unmodified protein.
Protocol 2: PEG Precipitation Assay for Determining Protein Solubility
Materials:
-
Biotinylated protein solution of known concentration
-
PEG stock solution (e.g., 40% w/v PEG 3350 in the same buffer as the protein)
-
Microcentrifuge tubes or a 96-well plate
-
Spectrophotometer or plate reader
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the PEG stock solution in the reaction buffer.
-
Mixing: In microcentrifuge tubes or a 96-well plate, mix a fixed volume of the biotinylated protein solution with an equal volume of each PEG dilution. This will create a gradient of final PEG concentrations.
-
Equilibration: Incubate the mixtures at a constant temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) to allow for equilibration and precipitation.
-
Centrifugation: Centrifuge the tubes or plate at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the precipitated protein.
-
Measurement: Carefully collect the supernatant from each sample. Measure the protein concentration in the supernatant using a spectrophotometer (e.g., absorbance at 280 nm) or a protein concentration assay (e.g., BCA assay).
-
Data Analysis: The protein concentration in the supernatant represents the soluble protein at that specific PEG concentration. Plot the natural log of the soluble protein concentration (ln[Protein]) against the PEG concentration. The y-intercept of this plot provides an estimate of the apparent solubility of the protein in the absence of PEG. By comparing the apparent solubility of the protein with and without PEG linkers of varying lengths, a quantitative measure of the solubility improvement can be obtained.
Visualizations
Caption: A typical experimental workflow for protein biotinylation.
Caption: A troubleshooting guide for addressing solubility issues.
Caption: How PEG linkers improve the solubility of biotinylated molecules.
References
Technical Support: Selecting the Correct Reaction Buffer for Biotin-PEG3-CH2COOH
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate reaction buffer when using Biotin-PEG3-CH2COOH for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound and what reaction is used?
This compound is a biotinylation reagent used to label molecules containing primary amines (-NH₂), such as proteins, antibodies, and peptides.[1] The terminal carboxylic acid (-COOH) group is coupled to an amine using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[][3] This forms a stable and irreversible amide bond.[]
Q2: Why is a two-step reaction protocol recommended for EDC/NHS coupling?
A two-step protocol is highly recommended because the two key reactions—carboxyl activation and amine coupling—have different optimal pH requirements.[4] Performing them sequentially allows for greater control and higher conjugation efficiency.
-
Step 1: Activation: The carboxylic acid on this compound is activated by EDC in the presence of Sulfo-NHS to create a more stable, amine-reactive Sulfo-NHS ester. This step is most efficient in a slightly acidic environment.
-
Step 2: Coupling: The activated Sulfo-NHS ester reacts with the primary amine on the target molecule. This reaction is most efficient at a neutral to slightly basic pH.
Q3: What is the optimal buffer for the activation step (Step 1)?
For the activation of the carboxyl group, a buffer with a pH range of 4.5 to 6.0 is optimal.
-
Recommended Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer is the most common and effective choice for this step.
-
Buffers to Avoid: It is critical to use buffers that do not contain primary amines or carboxylates, such as Tris, glycine, or acetate, as these will compete with the EDC/NHS reagents. Phosphate buffers should also be avoided during this activation step as they can reduce EDC reactivity.
Q4: What is the optimal buffer for the amine coupling step (Step 2)?
For the coupling of the activated biotin reagent to the amine-containing molecule, a buffer with a pH range of 7.0 to 8.5 is recommended.
-
Recommended Buffer: Phosphate-buffered saline (PBS) with a pH of 7.2-7.5 is frequently used and highly effective. Other options include borate or sodium bicarbonate buffers.
-
Buffers to Avoid: Again, avoid any buffers containing extraneous primary amines like Tris or glycine, which can quench the reaction.
Q5: How should I store and handle the EDC and Sulfo-NHS reagents?
Both EDC and Sulfo-NHS are moisture-sensitive. They should be stored desiccated at -20°C. Before use, allow the vials to warm completely to room temperature to prevent condensation, which can hydrolyze and inactivate the reagents. It is best to prepare solutions of EDC and Sulfo-NHS immediately before use.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Conjugation Efficiency | Suboptimal pH: The pH was not ideal for either the activation or coupling step. | Implement a two-step protocol. Use an acidic buffer (e.g., MES, pH 5.0-6.0) for activation, then adjust the pH to 7.2-8.0 for the coupling step. |
| Hydrolyzed Reagents: The EDC or Sulfo-NHS was inactivated by moisture. The activated NHS-ester intermediate is also susceptible to hydrolysis, especially at higher pH. | Always use fresh, high-quality reagents. Allow EDC/Sulfo-NHS vials to warm to room temperature before opening. Prepare solutions immediately before use and proceed promptly with the coupling step after activation. | |
| Incorrect Buffer Composition: The buffer contained competing nucleophiles (amines) or interfering components (carboxylates, phosphates during activation). | Use non-amine, non-carboxylate buffers. Use MES for activation and PBS or borate buffer for coupling. | |
| Precipitation During Reaction | Protein Aggregation: The change in pH or addition of reagents caused the target protein to become unstable and aggregate. | Ensure your protein is soluble and stable in the chosen reaction buffers before starting the conjugation. Consider performing a buffer exchange to ensure compatibility. |
| High EDC Concentration: Using a large excess of EDC can sometimes lead to protein precipitation. | If you observe precipitation after adding EDC, try reducing the concentration. A common starting point is a 2- to 10-fold molar excess of EDC over the carboxyl groups. |
Data Presentation: Recommended Buffers for Two-Step Conjugation
| Step | Process | Recommended Buffer | Optimal pH Range | Buffers to Avoid |
| 1 | Activation of this compound with EDC/Sulfo-NHS | 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) | 4.5 - 6.0 | Tris, Glycine, Acetate, Phosphate |
| 2 | Coupling of activated Biotin-PEG reagent to an amine-containing molecule | Phosphate-Buffered Saline (PBS) | 7.0 - 8.5 | Tris, Glycine |
Experimental Protocols
Detailed Two-Step Protocol for Protein Biotinylation
This protocol provides a general methodology for conjugating this compound to a protein containing primary amines. Optimization may be required for specific applications.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
This compound
-
Protein to be labeled (in Activation Buffer)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer (Optional): 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting column for buffer exchange and purification
Procedure:
-
Preparation: Dissolve the protein to be labeled in the Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Dissolve this compound in the Activation Buffer.
-
Activation of this compound:
-
Allow EDC and Sulfo-NHS vials to warm to room temperature before opening.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the this compound solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.
-
Incubate the mixture for 15-30 minutes at room temperature.
-
-
Buffer Exchange (Recommended):
-
Remove excess EDC and Sulfo-NHS, and simultaneously switch to the Coupling Buffer, by passing the activated biotin solution through a desalting column equilibrated with PBS, pH 7.2. This step prevents the amine-containing protein from being exposed to EDC.
-
-
Coupling to Protein:
-
Immediately add the activated and purified this compound solution to your protein solution (which should be in Coupling Buffer, pH 7.2-7.5).
-
If you skipped the buffer exchange step, add the activated biotin solution to your protein and adjust the reaction pH to 7.2-7.5 using a concentrated, non-amine buffer like phosphate buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. This will react with any remaining activated biotin reagent.
-
-
Purification:
-
Remove excess, unreacted biotin reagent and reaction byproducts from the biotinylated protein conjugate using a desalting column or dialysis.
-
Mandatory Visualization
Caption: Workflow for selecting the correct reaction buffer.
References
methods for removing excess Biotin-PEG3-CH2COOH post-reaction
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of excess Biotin-PEG3-CH2COOH following a conjugation reaction. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of common purification methods to assist you in your experimental workflow.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your biotinylated molecule.
| Problem | Potential Cause | Suggested Solution |
| Low Protein Recovery | Protein Precipitation: The biotinylation process or subsequent purification steps may have caused the protein to aggregate and precipitate. | - Ensure the pH of your buffers is appropriate for your protein's stability.[1] - Consider adding stabilizing agents such as glycerol to your buffers. - For Size Exclusion Chromatography (SEC), ensure the column resin is compatible with your protein and consider using a smaller column or shorter run times to minimize aggregation. |
| Non-specific Binding to Purification Matrix: The protein may be binding to the dialysis membrane or chromatography resin. | - For dialysis, ensure the membrane material is low-protein-binding. - For SEC, select a resin with a chemistry that minimizes non-specific interactions. - Adding a carrier protein like BSA can sometimes help reduce non-specific binding, but be mindful of its impact on downstream applications.[2] | |
| Over-biotinylation: Excessive biotinylation can alter the protein's properties, leading to aggregation and loss. | - Optimize the molar ratio of the biotinylation reagent to your protein. A lower ratio may be sufficient and less disruptive.[2] | |
| Inefficient Removal of Excess Biotin | Inadequate Separation: The chosen purification method may not be optimal for the size difference between your biotinylated molecule and the free biotin. | - For dialysis, ensure the Molecular Weight Cut-Off (MWCO) of the membrane is significantly smaller than your molecule of interest. Increase the dialysis volume and the number of buffer changes.[1] - For SEC, select a resin with an appropriate fractionation range for your molecule's size. Ensure the column is not overloaded. |
| Incomplete Quenching of the Reaction: Unquenched biotinylation reagent can continue to react, leading to difficulties in removal. | - Ensure the quenching step is performed thoroughly by adding a sufficient concentration of a primary amine-containing reagent like Tris or glycine.[3] | |
| Protein Aggregation Observed Post-Purification | Buffer Conditions: The final buffer composition may not be optimal for your protein's stability. | - Perform a buffer exchange into a buffer known to be suitable for your protein's long-term storage. - Analyze a small aliquot of the purified protein by techniques like dynamic light scattering (DLS) to assess aggregation. |
| Freeze-Thaw Cycles: Repeated freezing and thawing can induce protein aggregation. | - Aliquot the purified protein into single-use volumes to minimize freeze-thaw cycles. | |
| Inconsistent Biotinylation Results | Variability in Reaction Conditions: Minor differences in reaction time, temperature, or reagent concentrations can lead to batch-to-batch variability. | - Standardize all reaction parameters, including incubation times and temperatures. - Prepare fresh biotinylation reagent for each experiment as it can be moisture-sensitive. |
| Incomplete Removal of Excess Biotin: Residual free biotin can interfere with downstream applications, giving the appearance of inconsistent labeling. | - Ensure the purification method is robust and consistently removes excess biotin to a negligible level. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing excess this compound?
A1: The most common and effective methods for removing small, unreacted molecules like this compound from larger biomolecules are size-based separation techniques. These include dialysis, size exclusion chromatography (SEC) (also known as gel filtration or desalting), and to a lesser extent, High-Performance Liquid Chromatography (HPLC) and affinity purification.
Q2: How do I choose the right method for my experiment?
A2: The choice of method depends on several factors:
-
Size of your molecule: Dialysis and SEC are excellent for macromolecules like proteins and antibodies.
-
Sample volume: Dialysis is well-suited for a wide range of volumes, while SEC columns are often used for smaller to medium volumes.
-
Required purity: HPLC can offer the highest resolution and purity but may be more complex to set up.
-
Time constraints: SEC is generally a much faster method than dialysis.
-
Equipment availability: Dialysis requires minimal specialized equipment, whereas SEC and HPLC require specific columns and chromatography systems.
Q3: Why is it crucial to remove excess biotinylation reagent?
A3: The presence of free biotin can significantly interfere with downstream applications that rely on the high-affinity interaction between biotin and streptavidin (or avidin). Excess free biotin will compete with your biotinylated molecule for binding sites on streptavidin-coated surfaces (e.g., beads, plates), leading to reduced signal, lower capture efficiency, and inaccurate results.
Q4: Can I use the same purification method for different biotinylated molecules?
A4: While the principles remain the same, the specific parameters of the purification method may need to be optimized for each molecule. Factors such as the molecule's size, stability, and isoelectric point can influence the choice of dialysis membrane MWCO, SEC resin, or HPLC column and mobile phase.
Q5: How can I confirm that the excess biotin has been successfully removed?
A5: You can indirectly assess the removal of free biotin by performing a functional assay. For example, you can test the binding of your purified biotinylated molecule to a streptavidin-coated surface. A strong signal or high binding indicates successful biotinylation and efficient removal of competing free biotin. For a more direct measurement, you could use a biotin quantification assay (e.g., HABA assay) on the flow-through or later fractions from SEC or on the dialysis buffer, though this is less common for routine checks.
Experimental Protocols
Protocol 1: Removal of Excess this compound using Dialysis
This method is suitable for a wide range of sample volumes and provides gentle buffer exchange and purification.
Materials:
-
Biotinylated sample
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa MWCO for a >30 kDa protein)
-
Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Hydrate the Dialysis Membrane: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.
-
Load the Sample: Carefully load your biotinylated sample into the dialysis tubing or cassette, avoiding the introduction of air bubbles. Securely clip or seal the ends.
-
Dialysis: Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (at least 200-500 times the sample volume). Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Changes: Dialyze for 2-4 hours, then change the dialysis buffer. Repeat the buffer change at least two more times. For optimal removal, an overnight dialysis after the initial changes is recommended. A 48-hour dialysis with four buffer changes is suggested for complete removal of unreacted NHS-biotin.
-
Sample Recovery: After the final dialysis step, carefully remove the dialysis bag/cassette from the buffer. Gently remove the sample using a pipette.
Protocol 2: Removal of Excess this compound using Size Exclusion Chromatography (Desalting Column)
This method is rapid and ideal for smaller sample volumes, providing efficient removal of small molecules.
Materials:
-
Biotinylated sample
-
Pre-packed desalting column (e.g., PD-10 or a spin column format)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Column Equilibration: Prepare the desalting column according to the manufacturer's protocol. This usually involves removing the storage buffer and equilibrating the column with 3-5 column volumes of the desired buffer.
-
Sample Application: Allow the equilibration buffer to drain from the column. Carefully apply the biotinylated sample to the center of the column bed.
-
Elution: Add the elution buffer to the column. Your larger, biotinylated molecule will travel faster through the column and elute first. The smaller, unreacted this compound will be retained in the pores of the resin and elute later.
-
Fraction Collection: Collect the eluate in fractions. The biotinylated protein is typically found in the void volume, which is the initial volume of eluate that passes through the column.
-
Protein Detection: Monitor the protein content of the collected fractions using a protein assay or by measuring absorbance at 280 nm to identify the fractions containing your purified product.
Protocol 3: Removal of Excess this compound using HPLC
High-Performance Liquid Chromatography (HPLC) with a size-exclusion column (SEC-HPLC) can be used for high-resolution separation.
Materials:
-
Biotinylated sample
-
HPLC system with a UV detector
-
Size-Exclusion HPLC column suitable for the molecular weight of your target molecule
-
Mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
System and Column Equilibration: Equilibrate the HPLC system and the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a suitable volume of your biotinylated sample onto the column.
-
Chromatographic Separation: Run the separation using an isocratic flow of the mobile phase. The larger biotinylated molecules will elute earlier than the smaller, free this compound.
-
Fraction Collection: Collect fractions corresponding to the peaks detected by the UV detector. The first major peak will typically contain your purified biotinylated molecule.
-
Analysis: Analyze the collected fractions to confirm the presence of your purified product and the absence of the free biotinylation reagent.
Quantitative Data Summary
The following table provides a general comparison of the common methods for removing excess biotinylation reagents. The exact values can vary depending on the specific molecule, reagents, and experimental conditions.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | HPLC |
| Protein Recovery | >90% (can be lower for dilute samples) | >95% (for appropriate column and sample concentration) | >90% |
| Biotin Removal Efficiency | High (>99% with sufficient buffer changes) | High (>95% in a single run) | Very High (>99.9%) |
| Processing Time | Long (several hours to 2 days) | Fast (minutes) | Moderate (minutes to an hour per sample) |
| Sample Dilution | Minimal to some increase in volume | Can result in some dilution | Dependent on the system and collection method |
| Scalability | High (from microliters to liters) | Low to Medium (microliters to milliliters) | Low (analytical to semi-preparative scale) |
| Required Equipment | Basic lab equipment | Centrifuge (for spin columns) or chromatography system | HPLC system |
Visualizations
The following diagrams illustrate the experimental workflows for the described purification methods.
Caption: Workflow for removing excess biotin using dialysis.
Caption: Workflow for removing excess biotin using SEC.
Caption: Workflow for removing excess biotin using HPLC.
References
how to control the degree of biotinylation on a target protein
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control the degree of biotinylation on a target protein.
Frequently Asked Questions (FAQs)
Q1: What are the main methods to biotinylate a target protein?
There are two primary methods for protein biotinylation: chemical and enzymatic.[1][2][3]
-
Chemical Biotinylation: This method uses biotinylation reagents that chemically react with specific functional groups on the protein, such as primary amines (e.g., lysine residues), sulfhydryls (e.g., cysteine residues), or carboxyl groups.[2][3] This approach is versatile but can result in random and heterogeneous labeling.
-
Enzymatic Biotinylation: This highly specific method utilizes an enzyme, such as Biotin Ligase (BirA), to attach biotin to a specific pre-engineered peptide sequence (e.g., AviTag) on the target protein. This allows for precise, site-specific labeling.
Q2: How can I control the degree of chemical biotinylation?
Several factors can be adjusted to control the extent of chemical biotinylation:
-
Molar Ratio of Biotin Reagent to Protein: This is a critical factor. Increasing the molar excess of the biotin reagent generally leads to a higher degree of biotinylation. It is recommended to start with a specific molar coupling ratio (MCR) and optimize from there.
-
Reaction Time and Temperature: Shorter incubation times and lower temperatures (e.g., 4°C) can help limit the extent of the reaction. Typical incubation times range from 30 minutes to 2 hours.
-
Protein Concentration: Higher protein concentrations (>1 mg/mL) can lead to more efficient labeling.
-
pH of the Reaction Buffer: The optimal pH depends on the reactive group being targeted. For amine-reactive reagents (the most common), a pH range of 7-9 is generally recommended.
Q3: What is site-specific biotinylation and why is it important?
Site-specific biotinylation is the process of attaching biotin to a single, predetermined location on a protein. This is typically achieved enzymatically using a biotin ligase and a recognition tag. It is important because:
-
It produces a homogeneous product with a 1:1 biotin-to-protein ratio.
-
It can prevent the loss of protein function that might occur if biotin is attached to a critical site, such as an active site or binding interface.
-
It allows for controlled orientation when immobilizing the protein on a surface.
Q4: How do I measure the degree of biotinylation?
Several methods are available to quantify the number of biotin molecules attached to a protein:
-
HABA Assay: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a common colorimetric method. It relies on the displacement of HABA from avidin by the biotinylated protein, causing a measurable change in absorbance at 500 nm.
-
Fluorescent Assays: These are more sensitive alternatives to the HABA assay and are based on a similar displacement principle but use fluorescently labeled reporters.
-
Streptavidin Gel-Shift Assay: The binding of streptavidin to a biotinylated protein causes a shift in its migration on an SDS-PAGE gel, which can be used to estimate the extent of biotinylation.
-
Mass Spectrometry: This technique can provide precise information on the sites and extent of biotinylation.
-
UV-Traceable Biotinylation Reagents: Some commercially available reagents have a built-in chromophore that allows for direct spectrophotometric quantification of biotin incorporation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Biotinylation | Inactive Biotin Reagent: The reagent may have hydrolyzed due to moisture. | Prepare fresh biotin reagent solution immediately before use. Store stock reagents under dessicated conditions. |
| Interfering Substances in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for amine-reactive biotin reagents. | Use an amine-free buffer such as PBS or HEPES. If necessary, perform a buffer exchange using dialysis or a desalting column before biotinylation. | |
| Suboptimal Reaction Conditions: Incorrect pH, temperature, or incubation time. | Optimize the reaction pH for the specific biotinylation chemistry (e.g., pH 7-9 for NHS esters). Adjust incubation time and temperature; longer times or room temperature may increase labeling. | |
| Insufficient Molar Ratio of Biotin: The amount of biotin reagent is too low relative to the protein. | Increase the molar excess of the biotin reagent. It may be necessary to empirically optimize this ratio. | |
| Protein Precipitation during/after Biotinylation | Over-biotinylation: Excessive modification can alter the protein's solubility. | Reduce the molar ratio of the biotin reagent to the protein. Shorten the reaction time or perform the reaction at a lower temperature. |
| Inappropriate Buffer: The buffer pH may be close to the protein's isoelectric point after labeling, causing it to precipitate. | Adjust the buffer pH. Consider using a biotinylation reagent with a spacer arm to improve the solubility of the labeled protein. | |
| Inconsistent Biotinylation Results Between Batches | Variability in Reaction Setup: Minor differences in reagent preparation, incubation time, or temperature can lead to different outcomes. | Standardize the protocol meticulously. Prepare a larger batch of biotinylated protein if possible to ensure consistency across multiple experiments. |
| Incomplete Removal of Excess Biotin: Free biotin can interfere with downstream applications and quantification assays. | Ensure complete removal of unreacted biotin using dialysis or desalting columns. Increase dialysis time or the number of buffer changes. | |
| Protein Purity and Concentration: Variations in the purity or concentration of the starting protein material. | Ensure consistent purity and accurately determine the protein concentration before each biotinylation reaction. | |
| Loss of Protein Activity | Biotinylation at a Functional Site: The biotin molecule may be attached to an amino acid residue critical for the protein's function. | Use a site-specific biotinylation method (e.g., AviTag with BirA) to label the protein away from the active site. Alternatively, try a different chemical biotinylation strategy that targets a different functional group (e.g., sulfhydryls instead of amines). |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive Biotinylation
This protocol is a starting point for biotinylating proteins using an NHS-ester-based biotin reagent.
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.0.
-
Ensure the protein concentration is at least 1 mg/mL for efficient labeling.
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable amine-free buffer.
-
-
Biotin Reagent Preparation:
-
Immediately before use, dissolve the NHS-ester biotin reagent in an anhydrous organic solvent like DMSO or DMF, and then dilute it in the reaction buffer.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin reagent solution to achieve the desired molar coupling ratio (MCR). A starting MCR of 10:1 to 20:1 (biotin:protein) is often recommended.
-
Add the calculated amount of biotin reagent to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching and Removal of Excess Biotin:
-
Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Remove the excess, unreacted biotin and quenching buffer by dialysis against a suitable storage buffer or by using a desalting column.
-
-
Quantification:
-
Determine the degree of biotinylation using a method such as the HABA assay.
-
Protocol 2: HABA Assay for Quantifying Biotinylation
-
Prepare HABA/Avidin Solution:
-
Prepare a solution of HABA and avidin in a suitable buffer (kits are commercially available).
-
-
Measure Baseline Absorbance:
-
Add the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A500).
-
-
Add Biotinylated Sample:
-
Add a known volume of your biotinylated protein sample to the cuvette and mix well.
-
-
Measure Final Absorbance:
-
Measure the absorbance at 500 nm again after the reading has stabilized. The absorbance will decrease as biotin displaces HABA from avidin.
-
-
Calculate Degree of Biotinylation:
-
Calculate the change in absorbance and use the molar extinction coefficient of the HABA/avidin complex to determine the concentration of biotin in your sample.
-
Knowing the protein concentration, you can then calculate the molar ratio of biotin to protein.
-
Visualizations
Caption: Workflow for controlling chemical biotinylation.
Caption: Key factors for controlling the degree of biotinylation.
References
common issues and solutions for NHS ester crosslinker reactions
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester crosslinker reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of an NHS ester crosslinking reaction?
A1: NHS ester crosslinkers react with primary amines (-NH₂), which are commonly found on the N-terminus of proteins and the side chain of lysine residues, to form stable amide bonds.[1][2] This reaction, known as acylation, is most efficient within a pH range of 7.2 to 8.5.[1][3]
Q2: What is the most common side reaction that competes with the desired conjugation?
A2: The primary competing reaction is the hydrolysis of the NHS ester group in the presence of water.[1] This hydrolysis reaction results in a non-reactive carboxylic acid, which reduces the overall efficiency of the crosslinking process. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.
Q3: Can NHS esters react with other functional groups on a protein besides primary amines?
A3: Yes, while NHS esters are highly selective for primary amines, they can also react with other nucleophilic groups, though generally with lower reactivity. These include the hydroxyl groups of serine, threonine, and tyrosine residues, which form less stable ester linkages that can be hydrolyzed or displaced by primary amines.
Q4: How should I store and handle NHS ester reagents?
A4: NHS esters are sensitive to moisture and should be stored in a desiccated environment at low temperatures, typically -20°C for long-term storage. When preparing to use the reagent, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis. Stock solutions should be prepared in anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and used immediately. If storage of a stock solution is necessary, it can be stored at -20°C for a limited time, though fresh preparation is always recommended.
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester conjugation experiments in a question-and-answer format.
Problem 1: Low or No Conjugation Efficiency
Q: My conjugation yield is consistently low or I'm seeing no product. What are the likely causes and how can I fix it?
A: Low or no conjugation efficiency is a frequent issue and can stem from several factors. Here’s a systematic approach to troubleshooting:
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NHS Ester Hydrolysis: This is the most common culprit. The NHS ester is reacting with water instead of your molecule.
-
Solution:
-
Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often a good starting point.
-
Prepare NHS ester stock solutions fresh in anhydrous DMSO or DMF immediately before use.
-
Avoid prolonged incubation times, especially at higher pH values.
-
-
-
Suboptimal pH: The reaction is highly pH-dependent.
-
Solution:
-
At a low pH, primary amines are protonated (-NH₃⁺) and are not effective nucleophiles.
-
At a high pH, the rate of NHS ester hydrolysis increases significantly.
-
Experiment within the pH 7.2-8.5 range to find the optimal balance for your specific molecules.
-
-
-
Presence of Competing Primary Amines: Your buffer system may be interfering with the reaction.
-
Solution:
-
Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.
-
Crucially, avoid buffers containing primary amines like Tris or glycine , as they will compete with your target molecule for reaction with the NHS ester.
-
-
-
Inaccessible Primary Amines: The target amine on your molecule may be sterically hindered or buried within its three-dimensional structure.
-
Solution:
-
Consider using a crosslinker with a longer spacer arm to overcome steric hindrance.
-
If the native conformation of the protein is not essential for your downstream application, gentle denaturation could expose more reactive sites.
-
-
Problem 2: Non-Specific Binding and Aggregation
Q: I'm observing high background in my assays or my conjugated protein is precipitating. What's causing this and what can I do?
A: High background and aggregation are often linked and can obscure your results. Here are the common causes and solutions:
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Excess Unreacted NHS Ester: If not properly quenched or removed, the excess NHS ester can bind non-specifically in downstream applications.
-
Solution:
-
After the desired reaction time, quench the reaction by adding an excess of a primary amine-containing reagent like Tris or glycine to a final concentration of 50-100 mM.
-
Thoroughly purify your conjugate using methods like desalting columns (size-exclusion chromatography) or dialysis to remove all small molecule contaminants.
-
-
-
High Degree of Labeling: Over-modification of a protein can alter its physicochemical properties, leading to aggregation.
-
Solution:
-
Reduce the molar excess of the NHS ester crosslinker relative to your target molecule. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.
-
-
-
Hydrophobic or Ionic Interactions: The label or the crosslinker itself may have properties that promote non-specific interactions with other surfaces or molecules.
-
Solution:
-
Optimize your washing steps in downstream assays by increasing the number of washes or including detergents (e.g., Tween-20) in your wash buffers.
-
Ensure that assay surfaces are adequately blocked with an appropriate blocking agent (e.g., BSA, casein).
-
-
Quantitative Data Summary
The efficiency and stability of NHS ester crosslinking reactions are highly dependent on the reaction conditions. The following tables summarize key quantitative data.
Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures
| pH | Temperature | Half-life of Hydrolysis | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | |
| 8.0 | 4°C | 1 hour | |
| 8.6 | 4°C | 10 minutes |
Table 2: Recommended Reaction Conditions for NHS Ester Crosslinking
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 7.2 - 8.5 (Optimal often 8.3-8.5) | |
| Temperature | 4°C to Room Temperature (25°C) | |
| Reaction Time | 30 minutes - 4 hours | |
| Molar Excess of NHS Ester | 5- to 20-fold | |
| Biomolecule Concentration | 1 - 10 mg/mL |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a molecule functionalized with an NHS ester.
-
Prepare the Protein Solution:
-
Dissolve or dialyze your protein into an amine-free buffer at a pH between 7.2 and 8.5 (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate buffer). The optimal protein concentration is typically between 1-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
-
Perform the Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1 to 4 hours at room temperature or overnight on ice.
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purify the Conjugate:
-
Remove the unreacted NHS ester, the hydrolyzed ester, and the quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate storage buffer.
-
Visualizations
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: Troubleshooting workflow for low conjugation efficiency.
References
effect of reaction pH on Biotin-PEG3-CH2COOH labeling efficiency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Biotin-PEG3-CH2COOH for labeling molecules. The following information is designed to address specific issues that may be encountered during experimental procedures, with a focus on the critical role of reaction pH in labeling efficiency.
Troubleshooting Guide
This guide addresses common problems encountered during biotinylation reactions using this compound, which contains an N-hydroxysuccinimide (NHS) ester reactive group.
Question: Why is my labeling efficiency unexpectedly low?
Answer: Low labeling efficiency is a frequent issue that can often be attributed to suboptimal reaction conditions, particularly the pH. Here are the most likely causes related to pH and buffer composition:
-
Incorrect Reaction pH: The reaction between an NHS ester and a primary amine is highly dependent on the pH of the reaction mixture.
-
pH is too low (e.g., < 7.0): Primary amines (-NH₂) on the target molecule (e.g., the side chain of lysine residues) become protonated (-NH₃⁺). This protonated form is not nucleophilic and therefore cannot react with the NHS ester, which significantly reduces or prevents the labeling reaction.[1]
-
pH is too high (e.g., > 9.0): The NHS ester itself becomes unstable and undergoes rapid hydrolysis, reacting with water instead of the intended amine. This competing reaction consumes the biotinylation reagent and leads to a substantially lower yield of the desired labeled product.[1][2]
-
-
Incompatible Buffer: The choice of buffer is critical for a successful labeling reaction.
-
Amine-Containing Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided.[3][4] These buffer components will compete with the target molecule for reaction with the this compound, drastically reducing the labeling efficiency of your protein or other molecule of interest.
-
Carboxyl-Containing Buffers: Buffers with carboxyl groups, like acetate or citrate, should also be avoided as they can have unintended reactions.
-
Question: I am observing precipitation of my protein during or after the labeling reaction. What could be the cause?
Answer: Protein precipitation following biotinylation can occur due to over-modification of the available lysine residues. This can lead to a significant change in the isoelectric properties of the protein, causing it to become insoluble. To address this, consider reducing the molar excess of the biotinylation reagent used in the reaction.
Question: My biotinylated protein appears to be unstable. What storage conditions are recommended?
Answer: The stability of a biotinylated protein can be influenced by the buffer in which it is stored. If you observe instability or precipitation, it may be due to the altered properties of the protein after labeling. It is recommended to dialyze the labeled protein into a suitable storage buffer, such as PBS, and store it under conditions appropriate for the unmodified protein, typically at 4°C for short-term storage or -20°C to -80°C for long-term storage.
Frequently Asked Questions (FAQs)
What is the optimal pH for this compound labeling?
The optimal pH for labeling primary amines with an NHS ester like this compound is generally in the range of pH 7.0 to 9.0 . A more specific optimal range is often cited as pH 8.3 to 8.5 . This pH range provides the best balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the hydrolysis of the NHS ester.
How does pH affect the stability of the this compound reagent?
The stability of the NHS ester in this compound is inversely proportional to the pH. As the pH increases, the rate of hydrolysis of the NHS ester also increases, leading to a shorter half-life of the reagent in aqueous solutions.
Table 1: Typical Half-life of NHS Esters at Different pH Values
| pH | Half-life (at 0-4°C) | Half-life (at room temp.) |
| 7.0 | Several hours | ~ 4-5 hours |
| 8.0 | ~ 1-2 hours | ~ 1 hour |
| 8.5 | < 1 hour | ~ 10-20 minutes |
| 9.0 | ~ 10 minutes | < 10 minutes |
Note: These are approximate values and can vary based on buffer composition and temperature.
Which buffers are recommended for the labeling reaction?
Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 is a commonly used and recommended buffer. Other suitable amine-free buffers include:
-
HEPES
-
Borate
-
Bicarbonate
Table 2: Recommended Buffers and pH Ranges for Biotinylation
| Buffer | Recommended pH Range | Notes |
| Phosphate Buffer (PBS) | 7.2 - 8.0 | Widely used and generally compatible. |
| HEPES Buffer | 7.2 - 8.5 | Good buffering capacity in this range. |
| Sodium Bicarbonate | 8.3 - 8.5 | Often used to achieve the optimal higher pH. |
| Borate Buffer | 8.5 | Can be used for reactions requiring a slightly higher pH. |
Experimental Protocols
Protocol: General Procedure for Labeling a Protein with this compound
This protocol provides a general guideline for the biotinylation of a protein with free primary amines.
Materials:
-
Protein to be labeled
-
This compound
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis device for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable amine-free buffer via dialysis or a desalting column.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a stock solution (e.g., 10 mM) of the biotinylation reagent in anhydrous DMSO or DMF.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the biotin stock solution to achieve the desired molar excess. A 12- to 20-fold molar excess of biotin to protein is a common starting point.
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer containing primary amines (e.g., Tris) to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, non-reacted biotinylation reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
-
Determination of Biotin Incorporation (Optional):
-
The degree of biotinylation can be quantified using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Visualizations
Caption: Experimental workflow for protein biotinylation.
Caption: Effect of pH on biotinylation efficiency.
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG3-CH2COOH vs. Biotin-NHS Ester
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to biomolecules is a cornerstone technique for detection, purification, and targeted delivery. The choice of biotinylating reagent is critical and can significantly influence the outcome of an experiment. This guide provides an objective, data-driven comparison of two common amine-reactive biotinylation strategies: the direct labeling approach using Biotin-NHS ester and the two-step conjugation involving Biotin-PEG3-CH2COOH.
This comparison delves into their chemical properties, reaction mechanisms, and performance characteristics, supported by experimental data and detailed protocols to assist in selecting the most suitable reagent for specific research applications.
Introduction to the Reagents
Biotin-NHS ester is a widely used, amine-reactive biotinylation reagent. Its reactivity stems from the N-hydroxysuccinimide (NHS) ester group, which readily reacts with primary amines (e.g., the side chain of lysine residues and the N-terminus of proteins) to form stable amide bonds.[1][2][3] This reagent offers a straightforward and efficient method for biotinylating proteins and other amine-containing molecules.
This compound , on the other hand, is a biotin derivative featuring a terminal carboxylic acid and a three-unit polyethylene glycol (PEG) spacer.[4] The carboxylic acid itself is not reactive towards amines and requires activation, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an NHS ester in situ, which then reacts with primary amines.[5] The PEG linker is a key feature, enhancing the water solubility of the reagent and the resulting conjugate, and reducing steric hindrance associated with the biotin-avidin interaction.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and a standard Biotin-NHS ester is presented below.
| Property | This compound | Biotin-NHS Ester |
| Molecular Formula | C18H31N3O7S | C14H19N3O5S |
| Molecular Weight | 433.52 g/mol | 341.38 g/mol |
| Reactive Group | Carboxylic Acid (-COOH) | N-Hydroxysuccinimide Ester (-NHS) |
| Target Functional Group | Primary Amines (-NH2) after activation | Primary Amines (-NH2) |
| Solubility | Generally soluble in aqueous buffers and organic solvents like DMSO and DMF due to the hydrophilic PEG spacer. | Soluble in organic solvents like DMSO and DMF; aqueous solubility is limited. |
| Spacer Arm | PEG3 (hydrophilic) | Typically a shorter alkyl chain (hydrophobic) |
| Storage | Store at -20°C, desiccated. | Store at -20°C, desiccated. Highly sensitive to moisture. |
Performance Comparison
The choice between these two reagents often depends on the specific requirements of the application, such as the need for increased solubility, concerns about steric hindrance, or the desired reaction conditions.
| Performance Parameter | This compound | Biotin-NHS Ester |
| Reaction Efficiency | Efficiency depends on the two-step activation and conjugation process. The efficiency of the EDC/NHS activation is highest at pH 4.5-7.2, while the subsequent reaction with amines is most efficient at pH 7-8. This can sometimes lead to lower overall yields compared to a direct NHS ester reaction. | High reaction efficiency with primary amines at pH 7-9. The degree of labeling can be controlled by adjusting the molar ratio of the NHS-biotin reagent to the protein. For a 2 mg/mL protein solution, a ≥ 20-fold molar excess is often recommended. |
| Specificity | The in situ-formed NHS ester reacts specifically with primary amines. | Reacts specifically with primary amines. |
| Solubility of Conjugate | The hydrophilic PEG spacer significantly enhances the aqueous solubility of the resulting biotinylated molecule, which can help prevent aggregation of labeled proteins. | The resulting conjugate may have limited aqueous solubility, especially with highly hydrophobic proteins or a high degree of biotinylation, potentially leading to aggregation. |
| Steric Hindrance | The flexible PEG3 spacer arm extends the biotin moiety away from the surface of the labeled molecule, minimizing steric hindrance and facilitating more efficient binding to avidin or streptavidin. | The shorter spacer arm may lead to steric hindrance, potentially reducing the binding efficiency of the biotinylated molecule to avidin or streptavidin, especially when biotin is attached within a sterically crowded region of the protein. |
| Stability of Reagent | The carboxylic acid is stable in aqueous solutions. The activated NHS ester formed in situ is susceptible to hydrolysis, similar to Biotin-NHS ester. | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, particularly at neutral to alkaline pH. Stock solutions should be prepared fresh in anhydrous organic solvents. |
| Impact on Biological Activity | The PEG linker can help to preserve the biological activity of the labeled molecule by reducing non-specific interactions and aggregation. However, the conjugation chemistry still targets lysine residues, which could be in an active site. | Biotinylation of critical lysine residues within the active site of a protein can lead to a loss of biological activity. Reducing the molar excess of the biotin reagent can help to mitigate this. |
Experimental Protocols
Protocol for Protein Biotinylation with Biotin-NHS Ester
This protocol is a general guideline for the biotinylation of a protein using Biotin-NHS ester.
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Biotin-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis tubing for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an appropriate amine-free buffer.
-
Prepare Biotin-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-NHS ester in DMSO or DMF to a concentration of 10 mg/mL.
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-NHS ester stock solution. A 10- to 20-fold molar excess of the biotin reagent to the protein is a common starting point.
-
Add the calculated volume of the Biotin-NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein precipitation.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin and byproducts by dialysis against PBS or by using a desalting column.
Protocol for Protein Biotinylation with this compound using EDC/NHS
This protocol describes the two-step process for conjugating this compound to a protein.
Materials:
-
Protein to be biotinylated (1-10 mg/mL)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Desalting column or dialysis tubing
Procedure:
-
Prepare Reagent Solutions:
-
Dissolve the protein in the Coupling Buffer.
-
Dissolve this compound in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer (e.g., 10 mg/mL each).
-
-
Activate this compound:
-
In a reaction tube, mix the this compound solution with a molar excess of EDC and NHS (e.g., a 1:2:5 molar ratio of Biotin-PEG-COOH:EDC:NHS is a common starting point).
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Immediately add the activated this compound solution to the protein solution. The molar ratio of the activated biotin reagent to the protein should be optimized, but a 10- to 20-fold molar excess is a reasonable starting point.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
-
Quench Reaction: Add hydroxylamine to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 5-10 minutes.
-
Purification: Purify the biotinylated protein from excess reagents and byproducts using a desalting column or dialysis.
Visualizing the Workflows
Biotin-NHS Ester Conjugation Workflow
References
- 1. Enhanced avidin binding to lipid bilayers using PDP-PE lipids with PEG-biotin linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Biotin-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. broadpharm.com [broadpharm.com]
Unlocking Superior Performance in Bioconjugation: A Comparative Guide to PEGylated Biotin Linkers
For researchers, scientists, and drug development professionals seeking to optimize their biotinylation strategies, the choice of linker is a critical determinant of experimental success. While standard biotin linkers have been a staple in the field, the advent of PEGylated biotin linkers has marked a significant advancement, offering enhanced performance across a range of applications. This guide provides an objective comparison of PEGylated and standard biotin linkers, supported by experimental data and detailed protocols, to empower informed decision-making in your research.
The fundamental difference between these two types of linkers lies in the incorporation of a polyethylene glycol (PEG) spacer arm in the PEGylated variant. This seemingly simple addition has profound implications for the physicochemical properties of the biotinylated molecule, leading to significant advantages in sensitivity, stability, and in vivo performance.
Key Advantages of PEGylated Biotin Linkers
PEGylated biotin linkers offer several distinct advantages over their standard, non-PEGylated counterparts. These benefits stem from the unique properties of the PEG spacer, which directly address common challenges encountered in bioconjugation and subsequent applications.
-
Enhanced Solubility and Hydrophilicity: The inherent hydrophilicity of the PEG chain significantly increases the aqueous solubility of the biotinylated molecule.[1][2] This is particularly advantageous when working with hydrophobic proteins or peptides, preventing aggregation and precipitation that can occur with standard linkers.[3]
-
Reduced Steric Hindrance: The flexible and extended nature of the PEG spacer arm physically separates the biotin moiety from the conjugated molecule.[4] This increased distance minimizes steric hindrance, allowing for more efficient binding of biotin to avidin or streptavidin, which is crucial for high-sensitivity detection in assays like ELISA and Western blotting.[]
-
Decreased Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of proteins and nanoparticles. The PEG chain can mask antigenic sites on the conjugated molecule, leading to a diminished immune response, a critical factor in the development of in vivo diagnostics and therapeutics.
-
Prolonged Circulation Half-Life: In therapeutic applications, PEGylation can significantly increase the in vivo half-life of a biotinylated drug. The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, allowing it to circulate in the bloodstream for a longer period.
-
Improved Tissue Penetration: The enhanced solubility and stability conferred by PEGylation can also lead to improved penetration of biotinylated molecules into tissues.
Performance Comparison: PEGylated vs. Standard Biotin Linkers
The theoretical advantages of PEGylated biotin linkers translate into tangible performance improvements in various experimental settings. The following tables summarize the expected quantitative differences between the two linker types.
| Parameter | Standard Biotin Linker | PEGylated Biotin Linker (e.g., PEG4) | Advantage of PEGylation |
| Aqueous Solubility of Biotinylated Antibody (mg/mL) | ~0.5 - 1.0 | > 5.0 | Significant Increase |
| Signal-to-Noise Ratio in ELISA | Baseline | 2-5 fold increase | Enhanced Sensitivity |
| Binding Affinity (Kd) to Streptavidin | ~10⁻¹⁴ M | ~10⁻¹⁵ M | Stronger, more stable binding |
| In Vivo Half-Life (t½) of Biotinylated Peptide | Minutes | Hours | Prolonged Circulation |
| Cellular Uptake (% of initial dose) | Lower | Higher | Improved Bioavailability |
Table 1: Comparative Performance Metrics of Standard vs. PEGylated Biotin Linkers.
Experimental Protocols
To substantiate the performance claims, this section provides detailed methodologies for key experiments used to compare PEGylated and standard biotin linkers.
Experiment 1: Comparative Solubility Assay of Biotinylated Proteins
Objective: To quantify the difference in aqueous solubility between a protein labeled with a standard biotin linker and one labeled with a PEGylated biotin linker.
Methodology:
-
Protein Biotinylation: Prepare two batches of the same protein (e.g., Bovine Serum Albumin - BSA). Label one batch with a standard NHS-biotin linker and the other with an NHS-PEG4-biotin linker, following the manufacturer's instructions.
-
Purification: Remove unreacted biotin linkers from both samples using dialysis or size-exclusion chromatography.
-
Concentration and Precipitation: Concentrate the biotinylated protein solutions. Induce precipitation by adding a precipitant like polyethylene glycol (PEG) 6000 in increasing concentrations (0-30%).
-
Incubation and Centrifugation: Incubate the samples at 4°C for 1 hour to allow for equilibration, then centrifuge to pellet the precipitated protein.
-
Quantification: Carefully collect the supernatant and measure the protein concentration using a spectrophotometer at 280 nm. The concentration of the protein remaining in the supernatant represents its solubility at that specific precipitant concentration.
-
Data Analysis: Plot the soluble protein concentration against the precipitant concentration for both the standard and PEGylated biotin-labeled proteins.
Experiment 2: Comparative ELISA for Signal Enhancement
Objective: To evaluate the impact of a PEGylated biotin linker on the signal intensity and sensitivity of an Enzyme-Linked Immunosorbent Assay (ELISA).
Methodology:
-
Antigen Coating: Coat a 96-well microplate with the target antigen and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Add the primary antibody specific to the coated antigen and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate and add a secondary antibody conjugated with either a standard biotin linker or a PEGylated biotin linker. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Detection: Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Compare the signal intensities obtained with the standard and PEGylated biotin linkers.
Experiment 3: Cellular Uptake Assay
Objective: To compare the cellular internalization of a molecule functionalized with a standard biotin linker versus a PEGylated biotin linker.
Methodology:
-
Cell Culture: Seed cells (e.g., HeLa cells) in a 24-well plate and culture until they reach 80-90% confluency.
-
Preparation of Labeled Molecules: Prepare a fluorescently labeled molecule (e.g., a peptide) conjugated with either a standard biotin linker or a PEGylated biotin linker.
-
Incubation: Treat the cells with equimolar concentrations of the two biotinylated fluorescent molecules and incubate for a defined period (e.g., 4 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound molecules.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the fluorescence intensity of the cell lysates using a fluorometer. A higher fluorescence intensity indicates greater cellular uptake.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key concepts behind the advantages of PEGylated biotin linkers.
Figure 1: Reduction of Steric Hindrance. This diagram illustrates how the PEG spacer in a PEGylated linker extends the biotin moiety away from the target molecule, facilitating easier access for streptavidin binding compared to a standard linker.
References
A Comparative Guide to Biotin-PEG-CH2COOH Linkers: Unraveling the Impact of PEG Length on Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and affinity-based technologies, the selection of an appropriate linker is paramount to experimental success. Biotin-PEG-CH2COOH reagents are invaluable tools for the covalent attachment of biotin to proteins, antibodies, and other biomolecules, enabling their detection, purification, and targeting through the high-affinity interaction with streptavidin or avidin. The length of the polyethylene glycol (PEG) spacer in these linkers plays a critical role in modulating the properties and performance of the resulting biotinylated molecule. This guide provides an objective comparison of Biotin-PEG3-CH2COOH with its shorter (PEG2) and longer (PEG4) counterparts, supported by experimental data and detailed protocols to inform your selection process.
The Critical Role of the PEG Spacer
The PEG spacer in Biotin-PEG-CH2COOH linkers serves several crucial functions. Its hydrophilic nature enhances the aqueous solubility of the biotinylated molecule, which is particularly beneficial when working with proteins that are prone to aggregation. Furthermore, the flexible PEG chain acts as a spacer arm, physically separating the biotin moiety from the conjugated biomolecule. This separation is vital for overcoming steric hindrance, allowing the biotin to efficiently access the deep binding pocket of streptavidin. The length of this spacer is a key variable that can be optimized to suit the specific requirements of an application.
Quantitative Comparison of Biotin-PEG-CH2COOH Linkers
The following tables summarize the key physical and chemical properties of Biotin-PEG2-CH2COOH, this compound, and Biotin-PEG4-CH2COOH, as well as their performance characteristics.
Table 1: Physical and Chemical Properties
| Property | Biotin-PEG2-CH2COOH | This compound | Biotin-PEG4-CH2COOH |
| Molecular Formula | C₁₆H₂₇N₃O₆S | C₁₈H₃₁N₃O₇S[1] | C₂₁H₃₇N₃O₈S[2] |
| Molecular Weight | 389.47 g/mol | 433.5 g/mol [1] | 491.6 g/mol [2] |
| CAS Number | 1238575-77-3[3] | 1189560-96-0 | 721431-18-1 |
| Spacer Arm Length (estimated) | ~18.5 Å | ~22.9 Å | ~29 Å |
| Solubility | Soluble in water and DMSO | Soluble in water and DMSO | Soluble in water and DMSO |
Table 2: Performance Characteristics
| Characteristic | Biotin-PEG2-CH2COOH | This compound | Biotin-PEG4-CH2COOH |
| Binding Affinity (Kd) to Streptavidin | Femtomolar range (~10⁻¹⁴ to 10⁻¹⁵ M) | Femtomolar range (~10⁻¹⁴ to 10⁻¹⁵ M) | ~56 fM |
| Steric Hindrance Reduction | Moderate | Good | Excellent |
| Aqueous Solubility Enhancement | Good | Better | Best |
Impact of PEG Linker Length on Performance
The length of the PEG spacer directly influences the accessibility of the biotin moiety to streptavidin. While the intrinsic binding affinity of biotin to streptavidin is exceptionally high (in the femtomolar range), steric hindrance from the conjugated biomolecule can impede this interaction.
-
Biotin-PEG2-CH2COOH: With the shortest spacer, this linker is suitable for applications where the biotinylation site is readily accessible and steric hindrance is not a major concern.
-
This compound: Offering a balance between linker length and molecular size, this reagent is a versatile choice for a wide range of applications, providing good reduction of steric hindrance and enhanced solubility.
-
Biotin-PEG4-CH2COOH: The extended spacer arm of this linker provides the most effective separation between biotin and the conjugated molecule, making it ideal for situations where significant steric hindrance is anticipated, such as with large, globular proteins or when biotinylating molecules within complex assemblies. The longer PEG chain also imparts the highest degree of aqueous solubility.
Experimental Protocols
Protein Biotinylation using Biotin-PEG-CH2COOH
This protocol describes a general procedure for the biotinylation of a protein containing primary amines (e.g., lysine residues) using a Biotin-PEG-CH2COOH linker.
Materials:
-
Protein to be biotinylated (in an amine-free buffer, e.g., PBS pH 7.4)
-
Biotin-PEGn-CH2COOH (n=2, 3, or 4)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Reagent Preparation:
-
Dissolve the Biotin-PEGn-CH2COOH and NHS in anhydrous DMF or DMSO at a molar ratio of 1:1.2.
-
Add EDC or DCC to the solution at a molar ratio of biotin reagent to carbodiimide of 1:1.1.
-
Incubate the mixture at room temperature for 1 hour to activate the carboxyl group of the biotin-PEG linker.
-
-
Biotinylation Reaction:
-
Adjust the protein concentration to 1-10 mg/mL in an amine-free buffer at pH 7.2-8.0.
-
Add the activated Biotin-PEGn-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin reagent and byproducts by buffer exchange using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
-
Determination of Biotin Incorporation (Optional):
-
The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin by biotin.
-
Visualizing the Workflow: Affinity Purification of a Biotinylated Protein
A primary application of biotin-PEG linkers is the affinity purification of biotinylated proteins. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for the affinity purification of a target protein using a Biotin-PEGn-CH2COOH linker.
Logical Relationship of Linker Properties and Performance
The selection of the optimal PEG linker length is a balance of several factors. The following diagram illustrates the relationship between the physical properties of the linker and its performance in a bioconjugation application.
References
Quantifying Protein Biotinylation: A Comparative Guide to the HABA Assay and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of protein biotinylation is a critical step in ensuring the quality and consistency of labeled proteins for downstream applications. This guide provides an objective comparison of the widely used HABA assay with alternative methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for your research needs.
The covalent attachment of biotin to proteins is a cornerstone technique in life sciences, enabling a wide range of applications from affinity purification to immunoassays. The degree of biotinylation, or the molar ratio of biotin to protein, directly impacts the performance of these assays. Therefore, accurate quantification is paramount. This guide will delve into the principles and methodologies of the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay and compare it with prominent alternatives, including fluorescence-based assays and mass spectrometry.
The HABA Assay: A Classic Colorimetric Approach
The HABA assay is a well-established and cost-effective method for estimating the degree of biotinylation.[1][2][3] Its principle is based on the displacement of the HABA dye from the biotin-binding sites of avidin.
Principle: Avidin, a protein with a high affinity for biotin, forms a complex with the HABA dye, resulting in a yellow-orange solution with a characteristic absorbance at 500 nm.[3][4] When a biotinylated protein is introduced, the biotin displaces the HABA dye from the avidin-binding pockets due to its much higher affinity (Ka = 10^15 M-1 for biotin vs. Kd = 5.8 x 10^-6 M for HABA). This displacement leads to a decrease in absorbance at 500 nm, which is directly proportional to the amount of biotin present in the sample.
Experimental Protocol: HABA Assay
This protocol is a generalized procedure and may require optimization based on the specific protein and biotinylation reagent used.
-
Preparation of Reagents:
-
HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2). Commercial kits often provide a pre-mixed and optimized HABA/avidin reagent.
-
Biotin Standards: Prepare a series of biotin standards of known concentrations to generate a standard curve.
-
Sample Preparation: Ensure that any free, unconjugated biotin is removed from the biotinylated protein sample. This can be achieved by dialysis or gel filtration.
-
-
Assay Procedure (96-well plate format):
-
Pipette 180 µL of the HABA/Avidin solution into each well of a clear 96-well microplate.
-
Add 20 µL of the biotin standards and the biotinylated protein samples to their respective wells. Include a blank control containing only the buffer.
-
Incubate the plate at room temperature for 5-10 minutes to allow the displacement reaction to reach equilibrium.
-
Measure the absorbance at 500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the change in absorbance (ΔA500) for the biotin standards against their known concentrations to generate a standard curve.
-
Calculate the biotin concentration in the protein samples using the standard curve.
-
The moles of biotin per mole of protein can be calculated using the following formula:
-
Moles of Biotin / Moles of Protein = (Biotin Concentration (M) x Sample Volume (L)) / (Protein Concentration (g/L) / Protein Molecular Weight ( g/mol ))
-
-
Alternative Methods for Quantifying Protein Biotinylation
While the HABA assay is widely used, several alternatives offer advantages in terms of sensitivity, accuracy, and throughput.
Fluorescence-Based Assays
Fluorescence-based methods offer significantly higher sensitivity compared to the colorimetric HABA assay. These assays typically rely on the displacement of a fluorescently labeled molecule or a quencher from avidin.
Principle: One common approach involves a fluorescence resonance energy transfer (FRET) system. Avidin is labeled with a fluorescent dye (e.g., Alexa Fluor 488), and its biotin-binding sites are occupied by a quencher molecule (which can be HABA itself). In this state, the fluorescence of the dye is quenched. When a biotinylated protein is added, it displaces the quencher, leading to an increase in fluorescence intensity that is proportional to the amount of biotin.
References
A Researcher's Guide to Biotin-PEG3-CH2COOH for Mass Spectrometry-Based Proteomics: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the selection of an appropriate labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of Biotin-PEG3-CH2COOH with other common biotinylation reagents used in mass spectrometry-based proteomics. We will delve into their respective performances, supported by experimental data and detailed protocols, to empower you to make an informed choice for your research needs.
Introduction to this compound and its Alternatives
This compound is a biotinylation reagent that features a biotin molecule for high-affinity binding to streptavidin, a three-unit polyethylene glycol (PEG) spacer, and a carboxylic acid functional group. The PEG spacer increases the hydrophilicity of the labeled protein, reducing aggregation and non-specific binding.[1] The terminal carboxylic acid can be activated (e.g., to an NHS ester) to react with primary amines (lysines and N-termini) on proteins.
The landscape of biotinylation reagents is diverse, offering a range of functionalities. Key alternatives to this compound include:
-
NHS-Biotin: A standard, widely used reagent for labeling primary amines. It lacks a PEG spacer, which can sometimes lead to steric hindrance and lower solubility.[2][3]
-
Cleavable Biotin Reagents: These reagents incorporate a linker arm that can be cleaved under specific conditions (e.g., chemically or photolytically), facilitating the elution of labeled proteins from streptavidin beads.[4][5] This can be advantageous for downstream analysis, as the strong biotin-streptavidin interaction can make elution difficult.
-
Photoactivatable Biotin Reagents: These reagents can be activated by UV light to form a reactive species that covalently binds to nearby molecules, enabling the study of transient interactions.
-
Bioorthogonal Biotin Reagents: These reagents, such as those used in click chemistry (e.g., Biotin-PEG4-MeTz), offer high specificity by reacting with a functional group that has been genetically or chemically introduced into the protein of interest. This approach minimizes off-target labeling.
-
Proximity Labeling Reagents (e.g., BioID, TurboID): These methods utilize a promiscuous biotin ligase fused to a protein of interest to biotinylate nearby proteins in living cells, providing insights into protein-protein interactions and subcellular proteomes.
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the efficiency of labeling, the degree of enrichment, and the number of proteins identified by mass spectrometry. The following table summarizes key performance metrics, drawing from comparative studies in the literature.
| Feature | This compound (as NHS ester) | NHS-Biotin | Cleavable Biotin | Bioorthogonal Biotin (Click Chemistry) | Proximity Labeling (e.g., TurboID) |
| Specificity | Moderate (targets primary amines) | Moderate (targets primary amines) | Moderate (targets primary amines) | High (targets bioorthogonal handle) | High (targets proximal proteins) |
| Labeling Efficiency | High | High | High | Very High | Dependent on enzyme activity and incubation time |
| Solubility of Labeled Protein | Enhanced due to PEG spacer | Lower | Variable | Enhanced with PEG spacer | Not directly applicable |
| Elution from Streptavidin | Harsh conditions required | Harsh conditions required | Mild conditions (cleavage) | Harsh conditions required | Harsh conditions required |
| Background Binding | Reduced due to PEG spacer | Higher | Variable | Low | Can have background from endogenous biotinylated proteins |
| In vivo Labeling | Limited cell permeability | Limited cell permeability | Limited cell permeability | High cell permeability | Designed for in vivo labeling |
| Temporal Resolution | Limited | Limited | Limited | High (reaction is fast) | Can be controlled by addition of biotin |
Quantitative Data from Comparative Mass Spectrometry Studies
Direct quantitative comparisons of this compound with other reagents are not always available in a single study. However, we can infer performance from studies that compare different biotinylation strategies. For instance, methods that enable the direct detection of biotinylated peptides, such as DiDBiT, have been shown to significantly improve identification rates compared to traditional on-bead digestion methods, which are often employed with non-cleavable biotin reagents.
One study demonstrated that the DiDBiT method, which involves digesting proteins before enrichment of biotinylated peptides, increased the detection of biotinylated peptides by over 20-fold compared to conventional methods. While this is a comparison of workflows, it highlights the challenges associated with the strong biotin-streptavidin interaction that is a factor for reagents like this compound.
| Method | Number of Biotinylated Peptides Identified | Number of Biotinylated Proteins Identified | Reference |
| Conventional On-Bead Digestion | ~200 | ~100 | |
| DiDBiT (Direct Detection) | >4000 | >1800 |
This data underscores the importance of considering the entire experimental workflow, from labeling to mass spectrometry analysis, when choosing a biotinylation reagent.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success. Below are representative protocols for protein labeling using an NHS-activated this compound and a bioorthogonal click chemistry approach.
Protocol 1: Labeling of Cell Surface Proteins with NHS-activated this compound
This protocol is adapted from general procedures for labeling cell surface proteins with amine-reactive biotinylation reagents.
Materials:
-
Cells in culture
-
This compound N-hydroxysuccinimide (NHS) ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 8.0 (ice-cold)
-
Quenching Buffer (e.g., 100 mM Tris-HCl or glycine in PBS, pH 7.4)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound NHS ester in anhydrous DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-2 mM) in ice-cold PBS, pH 8.0.
-
Cell Preparation: Wash cultured cells twice with ice-cold PBS to remove any serum proteins.
-
Labeling Reaction: Add the freshly prepared biotinylation reagent solution to the cells, ensuring the entire surface is covered. Incubate for 30 minutes on ice with gentle agitation.
-
Quenching: Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove excess reagent.
-
Cell Lysis: Lyse the cells with ice-cold Lysis Buffer.
-
Affinity Purification: Clarify the cell lysate by centrifugation. Incubate the supernatant with streptavidin-agarose beads to capture biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution/On-Bead Digestion:
-
Elution (for intact proteins): Elute the bound proteins using a buffer containing a high concentration of biotin or by using harsh conditions (e.g., boiling in SDS-PAGE sample buffer).
-
On-Bead Digestion (for proteomics): Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C. The resulting peptides can then be analyzed by LC-MS/MS.
-
Protocol 2: Bioorthogonal Labeling using Click Chemistry
This protocol describes the labeling of a protein containing a bioorthogonal handle (e.g., an alkyne) with an azide-functionalized biotin reagent.
Materials:
-
Alkyne-modified protein
-
Biotin-PEG-Azide
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium ascorbate
-
Reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation: Prepare stock solutions of Biotin-PEG-Azide, CuSO₄, THPTA, and sodium ascorbate.
-
Reaction Mixture: In the reaction buffer, combine the alkyne-modified protein, Biotin-PEG-Azide, CuSO₄, and THPTA.
-
Initiation: Initiate the click reaction by adding freshly prepared sodium ascorbate.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Remove excess reagents using a desalting column or dialysis.
-
Mass Spectrometry Analysis: The biotinylated protein can then be enriched using streptavidin beads and analyzed as described in Protocol 1.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were generated using Graphviz.
Caption: Workflow for labeling proteins with this compound-NHS.
Caption: Workflow for bioorthogonal labeling via click chemistry.
Conclusion
This compound is a valuable reagent for the biotinylation of proteins for mass spectrometry analysis, offering the benefits of a hydrophilic PEG spacer to improve solubility and reduce non-specific binding. However, researchers should consider the entire experimental context when selecting a labeling reagent. For applications requiring high specificity or in vivo labeling, bioorthogonal methods or proximity labeling may be more suitable. For experiments where elution of the intact protein is critical, cleavable biotin reagents offer a distinct advantage. By understanding the strengths and limitations of each approach and optimizing the entire workflow from labeling to data analysis, researchers can achieve high-quality, reproducible results in their proteomic studies.
References
- 1. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 2. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A comparison of different biotinylation reagents, tryptic digestion procedures, and mass spectrometric techniques for 2-D peptide mapping of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide: Cleavable vs. Non-Cleavable Biotin Linkers for Protein Purification
For researchers in proteomics, drug development, and molecular biology, the biotin-streptavidin interaction is a cornerstone of protein purification and analysis. With a dissociation constant (Kd) of approximately 10⁻¹⁵ M, it is one of the strongest non-covalent bonds found in nature, enabling highly specific and efficient capture of biotin-labeled molecules.[1][2] The choice between a non-cleavable and a cleavable biotin linker is a critical decision that profoundly impacts experimental outcomes, influencing protein yield, purity, and biological activity. This guide provides an objective comparison to inform the selection of the optimal linker for your research needs.
The Fundamental Difference: To Break the Bond or Not
The core distinction lies in the elution strategy. Non-cleavable linkers form a stable, permanent connection between the biotin moiety and the protein of interest. Because of the immense strength of the biotin-streptavidin bond, eluting the target protein requires harsh, denaturing conditions.[3] In contrast, cleavable linkers incorporate a specific, labile bond within the linker's spacer arm, allowing for the gentle release of the target protein while the biotin tag remains bound to the streptavidin support.[3][4]
Non-Cleavable Linkers: The Power of an Unbreakable Bond
Non-cleavable linkers are valued for their stability and straightforward chemistry. They are ideal for applications where the immobilized protein is the final goal or where downstream analysis can be performed directly on the streptavidin support.
Advantages:
-
High Stability: The robust covalent bond ensures the biotin tag is not prematurely lost during complex and lengthy incubation or wash steps.
-
Simplicity and Cost-Effectiveness: The chemistry is generally simpler and the reagents are often less expensive than their cleavable counterparts.
-
Ideal for On-Bead Analysis: Excellent for pull-down assays followed by on-bead enzymatic digestion for mass spectrometry, as the strong binding withstands stringent washing to remove non-specific binders.
Disadvantages:
-
Harsh Elution Required: Recovery of the target protein requires denaturing conditions (e.g., boiling in SDS-PAGE buffer, low pH buffers like 0.1M glycine-HCl, or chaotropic agents), which irreversibly denatures the protein and destroys its biological activity.
-
Streptavidin Contamination: Harsh elution methods can cause the streptavidin tetramer to dissociate and leach from the support, contaminating the final eluate.
-
Lower Yield of Active Protein: Due to denaturation, the yield of functional, intact protein is effectively zero.
Cleavable Linkers: The Gentle Release Strategy
Cleavable linkers offer a sophisticated solution for isolating proteins in their native, functional state. By incorporating a selectively breakable bond, they circumvent the need for harsh elution conditions.
Advantages:
-
Mild Elution Conditions: Proteins can be released using specific, mild chemical or enzymatic treatments that preserve their tertiary structure and biological activity.
-
High Purity and Recovery: Elution is highly specific, significantly reducing background from non-specifically bound proteins and eliminating streptavidin contamination from the final sample.
-
Enhanced Downstream Applications: Purified proteins are suitable for functional assays, structural analysis (X-ray crystallography, cryo-EM), and other applications requiring active protein.
Disadvantages:
-
Increased Complexity and Cost: The synthesis of cleavable linkers is more complex, making them more expensive.
-
Potential for Premature Cleavage: The linker may be unstable under certain experimental conditions, leading to premature release of the target protein.
-
Incomplete Cleavage: The cleavage reaction may not be 100% efficient, potentially leading to lower overall yields of the eluted protein.
Performance Comparison: Cleavable vs. Non-Cleavable Linkers
The choice of linker directly impacts the outcome of a protein purification experiment. The following table summarizes the key performance differences.
| Feature | Non-Cleavable Linker | Cleavable Linker |
| Elution Condition | Harsh & Denaturing (e.g., SDS, low pH, heat) | Mild & Specific (e.g., reducing agents, acid, light, enzymes) |
| Protein Activity | Denatured / Inactive | Preserved / Active |
| Purity | Moderate to Low (Risk of co-eluting non-specific binders and streptavidin) | High to Very High (Specific release minimizes contaminants) |
| Yield (Active Protein) | None | Moderate to High (Dependent on cleavage efficiency) |
| Primary Use Cases | Pull-downs for MS (on-bead digest), protein immobilization | Purification of active proteins for functional/structural studies |
| Complexity | Low | High |
Quantitative studies in chemical proteomics have demonstrated the superior performance of cleavable linkers for identifying protein interactions. Research comparing enrichment strategies found that using a cleavable linker resulted in the detection of over 50% more proteins and a nearly 3-fold increase in the identification of unique cysteine residues compared to methods relying on non-cleavable linkers, primarily due to the significant reduction in background proteins.
Visualizing the Purification Workflow
The general workflow for biotin-based affinity purification is similar for both linker types, with the critical divergence occurring at the elution step.
Caption: Comparative workflow for protein purification using non-cleavable vs. cleavable linkers.
The mechanism of release is the key differentiator, as illustrated below.
Caption: Conceptual diagram of non-cleavable binding versus cleavable release mechanisms.
Key Experimental Protocols
Below are generalized protocols for the key stages of purification. Note: Optimal buffer compositions, incubation times, and concentrations should be determined empirically for each specific protein.
Protocol 1: Protein Biotinylation using NHS-Ester Biotin
This protocol is for labeling a purified protein containing accessible primary amines (e.g., lysine residues).
-
Protein Preparation: Dialyze the purified protein against a primary amine-free buffer (e.g., PBS, pH 7.2-8.0). The protein concentration should ideally be 1-10 mg/mL.
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin linker (cleavable or non-cleavable) in an anhydrous organic solvent like DMSO or DMF to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the biotin reagent to the protein solution. Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring.
-
Quenching and Removal of Excess Biotin: Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine. Remove unreacted biotin using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Affinity Purification on Streptavidin Beads
This protocol is applicable to proteins labeled with either type of linker.
-
Bead Equilibration: Resuspend the streptavidin agarose or magnetic beads in their storage buffer. Transfer the required amount of bead slurry to a fresh tube. Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.05% Tween-20) to remove preservatives.
-
Binding: Add the biotinylated protein sample to the equilibrated beads. Incubate for 1-2 hours at 4°C on a rotator to allow binding.
-
Washing: Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant. Wash the beads extensively (3-5 times) with 10-20 bed volumes of wash buffer to remove non-specifically bound proteins. For pull-down assays, more stringent washes with high salt (e.g., 1M KCl) or mild detergents can be used.
Protocol 3: Elution Strategies
A. Elution from Non-Cleavable Linkers (Harsh Denaturation)
-
Objective: To elute the protein for analysis by SDS-PAGE and Western Blot.
-
Procedure: After the final wash, remove all supernatant. Add 1-2 bed volumes of 1X SDS-PAGE loading buffer (containing SDS and β-mercaptoethanol) directly to the beads. Boil the sample at 95-100°C for 5-10 minutes. Centrifuge to pellet the beads and carefully collect the supernatant containing the eluted, denatured protein.
B. Elution from a Disulfide-Based Cleavable Linker (Mild Reduction)
-
Objective: To recover intact, functional protein.
-
Procedure: After the final wash, resuspend the beads in a non-reducing buffer (e.g., PBS, pH 7.5). Add a reducing agent such as DTT to a final concentration of 20-100 mM or β-mercaptoethanol to 100-200 mM. Incubate at room temperature for 1-2 hours with gentle mixing. Pellet the beads and collect the supernatant containing the purified, active protein. The eluted protein can be used directly or dialyzed to remove the reducing agent if necessary.
Conclusion: Making the Right Choice
The decision between cleavable and non-cleavable biotin linkers is dictated entirely by the experimental goal.
-
Choose a non-cleavable linker for applications where ultimate stability is paramount, such as immobilizing a protein onto a surface or performing pull-down assays to identify binding partners that will be analyzed by on-bead digestion and mass spectrometry.
-
Choose a cleavable linker when the objective is to purify a protein in its native, biologically active form for subsequent functional assays, enzymatic studies, or structural biology. The higher initial cost and complexity are offset by the significant advantages of mild elution, superior purity, and the preservation of protein function.
References
- 1. Efficient biotinylation and single-step purification of tagged transcription factors in mammalian cells and transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.upenn.edu [med.upenn.edu]
- 3. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Random Amine Labeling vs. Site-Specific Biotinylation for Robust Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins is paramount for the success of a multitude of applications, from immunoassays to targeted drug delivery. The choice of biotinylation strategy can significantly impact the functionality and reliability of the resulting bioconjugate. This guide provides an objective comparison of two common methodologies: random amine labeling and site-specific biotinylation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
Executive Summary
Random amine labeling, typically utilizing N-hydroxysuccinimide (NHS) esters, is a widely used method due to its simplicity and the abundance of primary amines (lysine residues and the N-terminus) on the surface of most proteins. However, this approach often results in a heterogeneous population of randomly biotinylated proteins, which can lead to a loss of biological activity if critical functional sites are modified.
In contrast, site-specific biotinylation methods, such as those employing the AviTag™ or Sortase-mediated ligation, offer precise control over the location of biotin attachment. This results in a homogeneous product with preserved protein function and optimal orientation when immobilized on a surface. While these methods may require genetic engineering of the target protein, the benefits of uniformity and functional integrity often outweigh the initial setup efforts.
Data Presentation: A Quantitative Comparison
The following table summarizes key performance metrics comparing random amine labeling with site-specific biotinylation techniques, with data compiled from various experimental studies.
| Parameter | Random Amine Labeling (NHS Ester) | Site-Specific Biotinylation (e.g., AviTag, Sortase) | Key Insights & References |
| Labeling Efficiency | Variable, dependent on protein and reaction conditions. | High, often achieving >95% biotinylation of the target site. | Site-specific methods offer more consistent and complete labeling.[1] |
| Biotin-to-Protein Ratio | Higher and more heterogeneous (e.g., 5.0 ± 0.6). | Lower and more defined (e.g., 1.9 ± 0.3 for two specific sites). | Random labeling leads to a mixed population of molecules with varying degrees of biotinylation.[2][3] |
| Preservation of Protein Function | Can be significantly compromised if labeling occurs at or near active sites. | High, as the biotin is placed at a pre-determined, non-disruptive site. | Site-specific methods are superior for maintaining the biological activity of the protein.[4][5] |
| Antigen-Binding Capacity (Antibodies) | Reduced due to random orientation and potential modification of the antigen-binding site. | Significantly enhanced (e.g., 3-fold improvement). | Proper orientation achieved through site-specific labeling dramatically improves performance in immunoassays. |
| Signal-to-Noise Ratio in Assays | Can be lower due to non-specific binding and reduced activity of the labeled protein. | Generally higher due to uniform labeling and preserved function. | Site-specific biotinylation can lead to more sensitive and reliable assays. |
| Product Homogeneity | Heterogeneous mixture of conjugates. | Homogeneous product with a defined structure. | Site-specific methods are critical for applications requiring batch-to-batch consistency and well-defined conjugates. |
Visualizing the Methodologies
To better understand the fundamental differences between these two approaches, the following diagrams illustrate the chemical principles and experimental workflows.
Signaling Pathways and Chemical Principles
Caption: Chemical principles of random vs. site-specific biotinylation.
Experimental Workflow for Comparison
Caption: Workflow for comparing biotinylation methods using ELISA.
Experimental Protocols
Protocol 1: Random Amine Labeling of an Antibody with NHS-Biotin
This protocol is a general guideline for the biotinylation of an antibody using an amine-reactive NHS ester of biotin.
Materials:
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS, pH 7.2-8.0) at 1-2 mg/mL.
-
NHS-Biotin (e.g., EZ-Link™ NHS-PEG4-Biotin).
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
-
Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
Methodology:
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMSO to a concentration of 10 mg/mL.
-
Calculate Molar Ratio: Determine the desired molar excess of NHS-Biotin to the antibody. A common starting point is a 20-fold molar excess.
-
Reaction: Add the calculated volume of the NHS-Biotin stock solution to the antibody solution. Mix gently and incubate at room temperature for 30-60 minutes.
-
Quench Reaction (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris buffer) can be added.
-
Purification: Remove excess, non-reacted biotin by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Quantification: Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescent biotin quantification assay.
Protocol 2: Site-Specific Biotinylation of an AviTag™-Fused Protein
This protocol describes the in vitro biotinylation of a protein containing the 15-amino acid AviTag™ sequence using the E. coli biotin ligase, BirA.
Materials:
-
Purified AviTag™-fused protein (10-50 µM).
-
Purified BirA enzyme.
-
100 mM ATP solution, pH 7.0.
-
50 mM Biotin solution.
-
1 M MgCl2 solution.
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Purification system (e.g., Size Exclusion Chromatography - SEC).
Methodology:
-
Set up the Reaction Mixture: In a microcentrifuge tube, combine the following components in order:
-
AviTag™-fused protein to a final concentration of 10-50 µM.
-
ATP to a final concentration of 5 mM.
-
MgCl2 to a final concentration of 10 mM.
-
Biotin to a final concentration of 1.5 times the molar concentration of the target protein.
-
BirA enzyme at a 1:20 molar ratio to the target protein.
-
Reaction buffer to the final volume.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour with gentle shaking. For sensitive proteins, the reaction can be performed at room temperature for 2 hours or overnight at 4°C.
-
Purification: Remove the BirA enzyme, excess biotin, and ATP from the biotinylated protein using an appropriate purification method such as SEC.
-
Validation: Confirm biotinylation through methods like a streptavidin gel-shift assay or mass spectrometry.
Protocol 3: Site-Specific C-terminal Biotinylation using Sortase A
This protocol outlines the C-terminal labeling of a protein containing a Sortase A recognition motif (e.g., LPETG) with a biotinylated glycine-containing peptide.
Materials:
-
Purified protein with a C-terminal LPETG tag.
-
Purified Sortase A enzyme (e.g., pentamutant for improved kinetics).
-
Biotinylated peptide with an N-terminal triglycine (GGG) motif (e.g., GGGK-biotin).
-
Sortase Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5).
-
Purification system (e.g., Ni-NTA for His-tagged Sortase A, followed by SEC).
Methodology:
-
Reaction Setup: Combine the following in a reaction tube:
-
LPETG-tagged protein (e.g., 30 µM).
-
Biotin-GGG peptide in molar excess (e.g., 3-fold or higher).
-
Sortase A enzyme (e.g., 1:10 to 1:5 molar ratio to the target protein).
-
Sortase Reaction Buffer to the final volume.
-
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 25-37°C) for 1-4 hours. The optimal time and temperature may need to be determined empirically.
-
Purification: If using a His-tagged Sortase A, first remove the enzyme using Ni-NTA affinity chromatography. Then, separate the biotinylated protein from the excess biotin-GGG peptide using SEC.
-
Analysis: Verify the successful ligation and biotinylation by SDS-PAGE and mass spectrometry.
Conclusion and Recommendations
The choice between random amine labeling and site-specific biotinylation hinges on the specific requirements of the application.
Random amine labeling is a quick and straightforward method suitable for applications where a high degree of control is not necessary and some loss of protein function is acceptable. It is often used for generating polyclonal antibody conjugates for simple detection assays.
Site-specific biotinylation is the superior choice for applications demanding high performance, reproducibility, and the preservation of protein function. This includes the development of therapeutic antibody-drug conjugates, quantitative immunoassays, and structural biology studies where precise orientation and homogeneity are critical. The initial investment in creating a specifically tagged protein is often justified by the significant improvement in the quality and reliability of the experimental data.
References
- 1. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oriented Surface Immobilization of Antibodies Using Enzyme-Mediated Site-Specific Biotinylation for Enhanced Antigen-Binding Capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biotinylation of proteins via amino groups can induce binding to U937 cells, HL-60 cells, monocytes and granulocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine Landscaping to Maximize Protein-Dye Fluorescence and Ultrastable Protein-Ligand Interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Alternative Biotinylation Compounds for Researchers
For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins and other biomolecules is a cornerstone technique for detection, purification, and interaction studies. While Biotin-PEG3-CH2COOH is a widely used reagent for this purpose, a variety of alternative compounds and methods offer distinct advantages in terms of specificity, reactivity, and experimental flexibility. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal biotinylation strategy for your research needs.
Chemical Biotinylation Reagents: A Comparative Overview
Chemical biotinylation reagents are characterized by their reactive groups, which target specific functional groups on proteins, and their spacer arms, which can influence steric hindrance and cleavability. This compound is an amine-reactive reagent with a polyethylene glycol (PEG) spacer. The terminal carboxylic acid can be activated (e.g., with EDC/NHS) to react with primary amines. Below is a comparison of alternative chemical biotinylation reagents.
Table 1: Comparison of Amine-Reactive Biotinylation Reagents
| Feature | This compound (activated) | NHS-Biotin | Sulfo-NHS-Biotin | PFP-Biotin |
| Reactive Group | N-hydroxysuccinimide (NHS) ester (after activation) | N-hydroxysuccinimide (NHS) ester | Sulfated N-hydroxysuccinimide (Sulfo-NHS) ester | Pentafluorophenyl (PFP) ester |
| Target | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary and secondary amines |
| Solubility | Water-soluble PEG spacer enhances solubility[1] | Requires organic solvent (DMSO, DMF)[2] | Water-soluble[3] | Requires organic solvent (DMSO, DMF)[4] |
| Cell Permeability | Permeable (depends on overall conjugate) | Membrane permeable[2] | Membrane impermeable | Membrane permeable |
| Reactivity | Standard | Standard | Standard | More reactive than NHS esters, less prone to hydrolysis |
| Key Advantage | PEG spacer reduces aggregation and steric hindrance. | Simple, widely used for intracellular labeling. | Ideal for cell surface labeling. | Higher reactivity for efficient labeling. |
Table 2: Comparison of Sulfhydryl-Reactive Biotinylation Reagents
| Feature | Biotin-HPDP | Biotin-Maleimide |
| Reactive Group | Pyridyldithiol | Maleimide |
| Target | Sulfhydryls (Cysteine) | Sulfhydryls (Cysteine) |
| Cleavability | Cleavable (disulfide bond) by reducing agents (DTT, TCEP) | Non-cleavable |
| Reaction pH | 6.5 - 7.5 | 6.5 - 7.5 |
| Key Advantage | Allows for the recovery of the unmodified protein. | Forms a stable, non-reversible thioether bond. |
| Spacer Arm Length | 29.2 Å | Varies by reagent |
Advanced Biotinylation Methodologies: Enzymatic and Proximity-Based Labeling
Beyond traditional chemical conjugation, enzymatic and proximity-based labeling techniques offer superior specificity and the ability to study protein interactions in their native cellular context.
Table 3: Comparison of Enzymatic and Proximity Biotinylation Methods
| Feature | BirA/AviTag System | Sortase-mediated Ligation | BioID | APEX/APEX2 |
| Principle | Enzymatic ligation of biotin to a specific 15-amino acid AviTag sequence by Biotin Ligase (BirA). | Enzymatic ligation of a biotinylated probe to a specific recognition motif (e.g., LPXTG) by Sortase A. | Proximity-dependent biotinylation by a promiscuous biotin ligase (BirA*) fused to a protein of interest. | Proximity-dependent biotinylation by an engineered ascorbate peroxidase (APEX) that generates reactive biotin-phenoxyl radicals. |
| Specificity | Site-specific (single lysine in AviTag). | Site-specific (N- or C-terminus). | Labels proximal proteins within a ~10 nm radius. | Labels proximal proteins within a smaller radius than BioID. |
| Labeling Time | Minutes to hours (in vitro) | Hours | 18-24 hours | ~1 minute |
| Cellular Context | In vitro or in vivo | In vitro or on cell surface | In vivo | In vivo |
| Key Advantage | Highly specific, 1:1 labeling stoichiometry. | Site-specific modification with various probes. | Captures transient and weak protein-protein interactions. | High temporal resolution for dynamic studies. |
| Limitations | Requires genetic modification to introduce the AviTag. | Requires genetic modification for the recognition motif. | Long labeling time may capture non-physiological interactions. | Requires addition of potentially toxic H₂O₂. |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive Biotinylation using NHS-Ester Reagents
This protocol provides a general guideline for biotinylating proteins with NHS-ester containing reagents like NHS-Biotin.
Materials:
-
Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin reagent
-
Anhydrous DMF or DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-Biotin reagent in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle agitation.
-
Quench Reaction: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.
Protocol 2: Cell Surface Protein Biotinylation using Sulfo-NHS-Biotin
This protocol is designed for the specific labeling of proteins on the surface of living cells.
Materials:
-
Cells in suspension or adherent cells
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-Biotin
-
Quenching solution (e.g., 100 mM glycine in PBS)
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Cell Resuspension: Resuspend cells at a concentration of approximately 1-25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).
-
Biotinylation: Add Sulfo-NHS-Biotin to a final concentration of 0.5-1 mg/mL.
-
Incubation: Incubate the cells on ice for 30 minutes with gentle agitation.
-
Quenching: Quench the reaction by adding the quenching solution and incubating for 15 minutes on ice.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts. The biotinylated cells are now ready for lysis and downstream applications.
Protocol 3: Sortase-Mediated N-terminal Biotinylation
This protocol describes the site-specific labeling of a protein's N-terminus using Sortase A.
Materials:
-
Target protein with an N-terminal oligoglycine (G₅) tag
-
Biotinylated LPETG peptide probe
-
Sortase A enzyme
-
Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the target protein (final concentration 10-50 µM), biotinylated LPETG probe (final concentration 0.5-1 mM), and Sortase A (final concentration 1-10 µM) in the sortase reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing them by SDS-PAGE. A successful reaction will show a shift in the molecular weight of the target protein corresponding to the addition of the biotinylated peptide.
-
Purification: Purify the biotinylated protein from the reaction mixture using affinity chromatography (e.g., Ni-NTA if the protein has a His-tag) to remove Sortase A and the unreacted probe.
Visualizing Biotinylation Strategies
The following diagrams illustrate the principles behind different biotinylation approaches.
Caption: Amine-reactive chemical biotinylation workflow.
Caption: Site-specific enzymatic biotinylation using Sortase A.
Caption: Proximity-based labeling with the BioID system.
Conclusion
The choice of a biotinylation reagent or method is critical and should be guided by the specific experimental goals. For general-purpose labeling of purified proteins, traditional amine-reactive reagents like NHS-Biotin and its derivatives remain a robust choice. When targeting cell surface proteins, the water-soluble and membrane-impermeable Sulfo-NHS-Biotin is superior. For applications demanding high specificity and a defined 1:1 labeling ratio, enzymatic methods such as the BirA/AviTag system or Sortase-mediated ligation are unparalleled. Finally, to investigate protein-protein interactions within the complex environment of a living cell, proximity labeling techniques like BioID and APEX provide powerful tools for discovery. By understanding the distinct characteristics of these alternatives to this compound, researchers can select the most appropriate strategy to achieve reliable and meaningful results.
References
A Researcher's Guide to Validating Biotin-PEG3-CH2COOH Conjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the successful conjugation of biotin derivatives to target molecules is a critical step in a multitude of applications, from immunoassays to targeted drug delivery. The incorporation of a polyethylene glycol (PEG) spacer, as in Biotin-PEG3-CH2COOH, enhances solubility and reduces steric hindrance, but also necessitates robust validation to confirm successful conjugation and determine the degree of labeling. This guide provides an objective comparison of common analytical methods for validating the conjugation of this compound, complete with experimental protocols and supporting data to aid in the selection of the most appropriate technique for your research needs.
Comparison of Key Validation Methods
The choice of a validation method depends on several factors, including the nature of the target molecule, the required sensitivity, the desired level of detail, and available instrumentation. The following table summarizes the key characteristics of the most widely used techniques for validating biotin conjugation.
| Feature | HABA Assay | Fluorescent Assays | SDS-PAGE | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Fourier-Transform Infrared (FTIR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Colorimetric; displacement of HABA dye from avidin by biotin. | Fluorometric; displacement of a quenched fluorescent biotin analog from avidin or use of a fluorogenic biotin sensor. | Electrophoretic mobility shift of the biotinylated molecule upon binding to avidin or streptavidin. | Measures the mass-to-charge ratio to confirm the mass increase corresponding to the biotin-PEG tag. | Separates the conjugate from unreacted molecules based on size, charge, or hydrophobicity. | Detects characteristic vibrational modes of the biotin and PEG moieties in the conjugate. | Detects the chemical environment of specific nuclei (e.g., ¹H) to confirm the presence of the biotin-PEG structure. |
| Quantitative? | Yes | Yes | Semi-quantitative | Yes (relative and absolute) | Yes | No (primarily qualitative) | Yes (quantitative with internal standards) |
| Sensitivity | Moderate (μM range)[1][2] | High (nM to pM range)[3][4] | Low to Moderate | Very High (fmol to amol range) | High | Moderate to Low | Low |
| Dynamic Range | Narrow[5] | Wide | Limited | Wide | Wide | Limited | Limited |
| Cost | Low | Moderate | Low | High | Moderate | Low to Moderate | High |
| Throughput | High | High | Moderate | Low to Moderate | Moderate | High | Low |
| Information Provided | Degree of biotinylation | Degree of biotinylation | Confirmation of conjugation, estimation of labeling efficiency | Precise mass of conjugate, confirmation of conjugation site (peptide mapping) | Purity, quantification, separation of isomers | Presence of functional groups | Structural confirmation |
| Key Advantage | Simple, rapid, and inexpensive. | High sensitivity and wide dynamic range. | Widely accessible, provides visual confirmation. | High specificity and detailed structural information. | High resolution and reproducibility for quantification and purity assessment. | Non-destructive, provides structural information. | Provides detailed structural confirmation of the conjugate. |
| Key Limitation | Lower sensitivity, potential interference from colored compounds. | Can be more expensive than HABA, potential for photobleaching. | Not precisely quantitative, requires a significant mass shift to be observable. | Expensive instrumentation, complex data analysis. | Can be time-consuming to develop methods. | Not quantitative for degree of labeling. | Low sensitivity, requires relatively high sample concentration. |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable validation of your this compound conjugation. Below are the protocols for the most common techniques, accompanied by workflow diagrams generated using Graphviz.
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
The HABA assay is a rapid and cost-effective colorimetric method for estimating the degree of biotinylation. It is based on the displacement of the HABA dye from the avidin-HABA complex by the biotin in the sample, leading to a decrease in absorbance at 500 nm.
Experimental Protocol:
-
Preparation of Reagents:
-
Prepare a HABA/Avidin solution according to the manufacturer's instructions. A typical solution involves dissolving HABA and avidin in a phosphate-buffered saline (PBS) at a specific concentration.
-
Ensure the biotinylated sample is free of unconjugated biotin by using a desalting column or dialysis.
-
-
Assay Procedure (Microplate Format):
-
Pipette 180 µL of the HABA/Avidin solution into the wells of a 96-well microplate.
-
Measure the absorbance at 500 nm (A₅₀₀) of the HABA/Avidin solution (blank).
-
Add 20 µL of the biotinylated protein sample to the wells.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 500 nm again.
-
-
Calculation of Biotin Concentration:
-
The change in absorbance is used to calculate the concentration of biotin in the sample, typically by using a standard curve or the Beer-Lambert law with the known extinction coefficient of the HABA-avidin complex.
-
SDS-PAGE and Western Blot Analysis
SDS-PAGE can be used to visually confirm conjugation. The addition of the this compound moiety will result in a slight increase in the molecular weight of the target protein. A more definitive confirmation is achieved by a Western blot using streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore. A band shift assay, where the biotinylated protein is pre-incubated with streptavidin before running on the gel, can also be performed; the large streptavidin tetramer will cause a significant shift in the apparent molecular weight of the biotinylated protein.
Experimental Protocol:
-
Sample Preparation:
-
Mix the biotinylated protein with SDS-PAGE loading buffer.
-
For the band-shift assay, incubate the biotinylated protein with an excess of streptavidin for 15-30 minutes at room temperature before adding the loading buffer.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom.
-
-
Visualization:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands. Look for a slight upward shift in the band corresponding to the biotinylated protein compared to the unconjugated control.
-
Western Blot: Transfer the proteins from the gel to a nitrocellulose or PVDF membrane. Block the membrane and then probe with a streptavidin-HRP conjugate. Detect the signal using a chemiluminescent substrate.
-
Mass Spectrometry (MS)
Mass spectrometry provides the most definitive evidence of successful conjugation by accurately measuring the mass of the modified molecule. The observed mass should correspond to the mass of the target molecule plus the mass of the this compound moiety. Peptide mapping can further identify the specific amino acid residues that have been biotinylated.
Experimental Protocol:
-
Sample Preparation:
-
The biotinylated protein sample is purified to remove unreacted biotin.
-
For intact mass analysis, the sample is desalted.
-
For peptide mapping, the protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
The prepared sample is injected into an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
For intact protein analysis, size-exclusion or reversed-phase chromatography can be used.
-
For peptide mapping, reversed-phase chromatography is used to separate the peptides.
-
-
Data Analysis:
-
The mass spectra are analyzed to identify the mass of the intact conjugate or the biotinylated peptides.
-
The mass of this compound (C₁₇H₂₉N₃O₆S, MW = 403.49) will be added to the mass of the unmodified molecule or peptide.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the conjugate and quantifying the extent of conjugation. By choosing the appropriate column and mobile phase, the biotinylated product can be separated from the unconjugated starting material and free biotin.
Experimental Protocol:
-
Method Development:
-
Select an appropriate HPLC column (e.g., reversed-phase C4 or C18 for proteins and peptides, size-exclusion for larger molecules).
-
Optimize the mobile phase composition and gradient to achieve good separation between the conjugated and unconjugated species.
-
-
Analysis:
-
Inject the reaction mixture or purified product into the HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm for proteins).
-
-
Quantification:
-
The degree of biotinylation can be estimated by comparing the peak areas of the conjugated and unconjugated forms. A standard curve with known concentrations can be used for absolute quantification.
-
Conclusion
Validating the successful conjugation of this compound is essential for the reliability and reproducibility of downstream applications. The choice of validation method should be guided by the specific requirements of the experiment. For a quick and inexpensive estimation of biotin incorporation, the HABA assay is a suitable choice. For higher sensitivity and quantitative accuracy, fluorescent assays are superior. SDS-PAGE provides a straightforward visual confirmation of conjugation. For unambiguous confirmation and detailed structural information, mass spectrometry is the gold standard. Finally, HPLC is an excellent tool for assessing the purity and quantifying the final conjugated product. By understanding the principles, advantages, and limitations of each method, researchers can confidently select the most appropriate strategy to validate their bioconjugation reactions.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG3-CH2COOH: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE) and Handling
Before handling Biotin-PEG3-CH2COOH, it is imperative to wear appropriate personal protective equipment. While the compound is not generally considered highly hazardous, standard laboratory precautions should always be observed to minimize exposure.
Recommended PPE:
-
Eye Protection: Chemical safety goggles or glasses with side shields.
-
Hand Protection: Nitrile gloves. Gloves should be changed immediately if they become contaminated.
-
Body Protection: A standard laboratory coat.
Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental aspect of laboratory safety and environmental responsibility. All waste materials contaminated with this compound must be collected and disposed of according to the following guidelines.
-
Solid Waste:
-
Collect unused this compound powder, contaminated weigh boats, and other disposable labware such as pipette tips and tubes.
-
Place these materials in a designated, clearly labeled solid chemical waste container.
-
-
Liquid Waste:
-
Collect any unused solutions of this compound and solvent rinses.
-
This waste should be placed in a designated, clearly labeled liquid chemical waste container.
-
Crucially, do not mix this waste with other incompatible waste streams.
-
-
Sharps Waste:
-
Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.
-
Step-by-Step Disposal Protocol
-
Identification: Positively identify all waste streams containing this compound.
-
Segregation: Carefully segregate the waste into solid, liquid, and sharps containers as described above.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name, "this compound," and any associated hazard warnings.
-
Storage: Store all waste containers in a designated and secure satellite accumulation area until they are collected by your institution's hazardous waste management team.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal procedures. Regulations can vary by location, and your EHS department will provide the definitive protocol for your facility.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not publicly available, the following table summarizes key physical and chemical properties that inform its handling and storage.
| Property | Value |
| Molecular Formula | C18H31N3O7S |
| Molecular Weight | 433.5 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Essential Safety and Operational Guide for Handling Biotin-PEG3-CH2COOH
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of Biotin-PEG3-CH2COOH. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and regulatory compliance.
Personal Protective Equipment (PPE)
To minimize exposure and ensure safety when handling this compound, the following personal protective equipment is mandatory. This compound is a carboxylic acid and should be handled with appropriate care to avoid contact with skin and eyes.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects eyes from potential splashes of the compound.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents direct skin contact with the chemical.[2][3] Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. | Minimizes the inhalation of any fine particles or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.
-
Avoid direct contact with skin and eyes.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
-
Ensure that eyewash stations and safety showers are readily accessible.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.
-
A recommended storage temperature is -20°C.
Disposal Plan
All waste materials, including the chemical itself, contaminated consumables, and disposable PPE, must be treated as chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound powder and contaminated materials (e.g., weigh boats, pipette tips) in a designated, sealed container for solid chemical waste. Label the container clearly as "Solid waste contaminated with this compound".
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container. The container should be clearly labeled with the contents, including all solvents.
-
-
Waste Storage:
-
Store waste containers in a designated secondary containment area to prevent spills.
-
Keep the waste storage area well-ventilated and away from incompatible chemicals.
-
Ensure all waste containers are securely sealed.
-
-
Final Disposal:
-
Dispose of the chemical and its container through a licensed waste disposal company. Do not pour down the drain or dispose of in regular trash.
-
Follow all local, regional, and national regulations for hazardous waste disposal.
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
